molecular formula C6H8N2O B1295607 Cetohexazine CAS No. 7007-92-3

Cetohexazine

Cat. No.: B1295607
CAS No.: 7007-92-3
M. Wt: 124.14 g/mol
InChI Key: ZPRPJXHUPKXCTE-UHFFFAOYSA-N
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Description

Cetohexazine (CAS 7007-92-3) is an organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. It is systematically named as 4,6-Dimethyl-3(2H)-pyridazinone and is also known by synonyms including ketohexazine and 4,6-dimethyl-2,3-dihydropyridazin-3-one . The compound is supplied as a solid and should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . As a pyridazinone derivative, this compound is recognized as a novel pharmaceutical intermediate, indicating its primary value in chemical synthesis and drug discovery and development processes . Standard safety protocols must be followed during handling; this includes the use of protective eyewear, clothing, and gloves to prevent skin contact . This product is intended for research purposes as a chemical reference standard. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use . The buyer assumes responsibility for confirming the product's identity and purity to ensure it is fit for their specific research application.

Properties

IUPAC Name

3,5-dimethyl-1H-pyridazin-6-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRPJXHUPKXCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220350
Record name Cetohexazine
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7007-92-3
Record name Cetohexazine [INN]
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Record name Cetohexazine
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Record name 4,6-dimethyl-2,3-dihydropyridazin-3-one
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Record name CETOHEXAZINE
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Foundational & Exploratory

Cetohexazine (CAS Number 7007-92-3): An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetohexazine, with the Chemical Abstracts Service (CAS) number 7007-92-3, is a chemical entity identified as an antihistamine and a sedative.[1] Its chemical name is 4,6-dimethylpyridazin-3(2H)-one. Despite its classification, publicly available, in-depth technical data on its physicochemical properties, pharmacological profile, and mechanism of action remains limited. This guide synthesizes the available information and provides a framework for potential future research by outlining general experimental protocols relevant to the characterization of such a compound.

Introduction

This compound belongs to the pyridazinone class of heterocyclic compounds.[2][3][4] Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antihistaminic, anti-inflammatory, analgesic, and cardiovascular effects.[2][5] this compound is specifically noted for its potential applications in treating allergic reactions by blocking the effects of histamine and for its sedative properties, suggesting activity within the central nervous system.[1]

Physicochemical Properties

PropertyValueSource
CAS Number 7007-92-3[1]
Molecular Formula C₆H₈N₂O[1][6]
Molecular Weight 124.14 g/mol [1][6]
Synonyms 4,6-dimethylpyridazin-3(2H)-one, Ketohexazine[1]
Density 1.17 g/cm³[1]
Refractive Index 1.563[1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Not Available[1]

Pharmacological Profile

This compound is classified as an antihistamine and a sedative.[1] However, specific quantitative pharmacological data, such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for histamine receptors, are not available in the reviewed literature.

Antihistaminic Activity

The antihistaminic effect of this compound is attributed to its ability to block histamine receptors.[1] Histamine exerts its physiological effects through four main G protein-coupled receptor subtypes: H1, H2, H3, and H4. Antihistamines typically act as inverse agonists to stabilize the inactive conformation of the receptor. Given its classification, this compound likely targets one or more of these receptors. Many pyridazinone derivatives have been investigated as antagonists of the histamine H3 receptor, suggesting a potential area of investigation for this compound.[2][3][7]

Sedative Activity

The sedative properties of this compound indicate that it crosses the blood-brain barrier and acts on the central nervous system.[1] This is a common characteristic of first-generation antihistamines, which can cause drowsiness by antagonizing H1 receptors in the brain.

Signaling Pathways (Hypothetical)

In the absence of specific data for this compound, a hypothetical signaling pathway for a generic H1 receptor antagonist is presented below. Antagonism of the H1 receptor would inhibit the Gq/11 signaling cascade, thereby preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and protein kinase C (PKC) activation.

G_protein_signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response Ca2_increase->Cellular_Response PKC_activation->Cellular_Response

Caption: Hypothetical H1 Receptor Antagonism by this compound.

Experimental Protocols

As no specific experimental studies for this compound were found, this section provides a general methodology for a histamine receptor binding assay, which would be a critical first step in characterizing its pharmacological activity.

General Histamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific histamine receptor subtype (e.g., H1).

Objective: To determine the inhibitory constant (Ki) of this compound for a histamine receptor.

Materials:

  • Cell membranes expressing the human histamine receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]-mepyramine for H1).

  • This compound (test compound).

  • Non-labeled competing ligand with known affinity (for positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the control competitor in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound or the control competitor.

  • Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. Calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions (this compound, Controls) incubation Incubate Radioligand, Competitor, and Membranes prep_compounds->incubation prep_reagents Prepare Radioligand and Membrane Suspensions prep_reagents->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

References

Cetohexazine (4,6-Dimethylpyridazin-3(2H)-one): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Formula: C6H8N2O CAS Number: 7007-92-3

Introduction

Cetohexazine, systematically named 4,6-Dimethylpyridazin-3(2H)-one, is a small molecule identified as a sedative, hypnotic, and anxiolytic agent.[1][2][3] It belongs to the pyridazinone class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities. While this compound is documented in several chemical and drug dictionaries, detailed public-domain research, including extensive clinical trials and in-depth mechanistic studies, is limited. This guide provides a comprehensive overview of the available technical information on this compound, supplemented with data from related pyridazinone derivatives to offer a broader context for its potential pharmacological profile.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridazinone core substituted with two methyl groups. The chemical identifiers and key physicochemical properties are summarized below.

Identifier Value
IUPAC Name 4,6-dimethylpyridazin-3(2H)-one
Synonyms This compound, Ketohexazine
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS Number 7007-92-3
Property Value
Calculated logP Data not available
Molar Refractivity Data not available
Topological Polar Surface Area Data not available

Synthesis

A more direct, though less detailed, synthetic route for a related compound, 4-methyl-3(2H)-pyridazinone, involves the bromination of 4-methyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.[5] The reaction mixture is heated, and after workup, the product is obtained.[5]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4,6-disubstituted pyridazin-3(2H)-one like this compound, based on the described literature.

G start Starting Materials: - 2-diethoxyphosphoryl-4-oxoalkanoates - Hydrazine intermediate Intermediate Formation: 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-one start->intermediate hwe Horner-Wadsworth-Emmons Olefination with Aldehyde intermediate->hwe product Final Product: 4,6-disubstituted pyridazin-3(2H)-one (e.g., this compound) hwe->product purification Purification (e.g., Crystallization, Chromatography) product->purification

Generalized synthesis of 4,6-disubstituted pyridazin-3(2H)-ones.

Pharmacology and Mechanism of Action

This compound is primarily classified as a sedative and hypnotic.[2][6] While the precise molecular targets and mechanism of action for this compound's sedative effects are not detailed in the available literature, compounds of the pyridazinone class have been investigated for a variety of central nervous system activities.

The broader class of pyridazinone derivatives has been explored for a range of pharmacological activities, including as PDE4 inhibitors.[7] However, it is important to note that these activities are for other, more complex pyridazinone derivatives and may not be directly applicable to this compound.

Given its classification, a hypothetical mechanism for its sedative action could involve modulation of inhibitory neurotransmitter systems in the central nervous system.

Hypothesized Sedative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a sedative agent that enhances inhibitory neurotransmission, a common mechanism for such compounds.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ap Action Potential ca_channel Voltage-gated Ca2+ Channel ap->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx vesicle_release Vesicle Fusion and Neurotransmitter Release ca_influx->vesicle_release neurotransmitter Inhibitory Neurotransmitter vesicle_release->neurotransmitter receptor Postsynaptic Receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction inhibition Neuronal Inhibition (Sedation) signal_transduction->inhibition This compound This compound (Hypothetical) This compound->receptor Potentiates/Modulates neurotransmitter->receptor Binds

Hypothetical sedative mechanism via receptor modulation.

Experimental Protocols

Detailed, publicly available experimental protocols for the pharmacological evaluation of this compound are scarce. However, based on the study of related pyridazinone derivatives, the following general methodologies would be applicable.

Enantiomeric Separation of a Pyridazinone Derivative (General Protocol)

A patent for a related pyridazinone derivative describes a method for separating enantiomers, which could be adapted for other chiral pyridazinones.

  • Salt Formation: The racemic pyridazinone is dissolved in a suitable solvent (e.g., ethyl acetate, isopropanol).[8]

  • Chiral Acid Addition: A chiral acid, such as L- or D-tartaric acid, is added to the solution.[8]

  • Crystallization: The mixture is heated and then cooled to induce crystallization of the diastereomeric salt of one enantiomer.[8]

  • Isolation: The crystalline precipitate is filtered and dried. The optical purity is determined.[8]

  • Liberation of Free Base: The separated salt is treated with a base to liberate the optically pure enantiomer.

Quantitative Data

Specific quantitative pharmacological data for this compound, such as receptor binding affinities (Ki values), IC50, or EC50 values, are not available in the reviewed public-domain literature. The table below is provided as a template for such data, which would be critical for a full technical evaluation of the compound.

Assay Type Target Value (e.g., Ki, IC50) Units
Receptor Bindinge.g., Histamine H1 ReceptorData not availablee.g., nM
Receptor Bindinge.g., GABA-A ReceptorData not availablee.g., nM
Functional Assaye.g., Sedative ActivityData not availablee.g., ED50 (mg/kg)

Conclusion

This compound (4,6-Dimethylpyridazin-3(2H)-one) is a known compound with sedative and hypnotic properties. However, there is a notable lack of in-depth, publicly available scientific data regarding its specific mechanism of action, quantitative pharmacological profile, and detailed experimental protocols. The information presented in this guide is based on the limited available data for this compound and supplemented with information on the broader class of pyridazinone derivatives. Further research is required to fully elucidate the therapeutic potential and pharmacological characteristics of this compound. Drug development professionals interested in this compound would need to conduct foundational research to establish its efficacy, safety, and mechanism of action.

References

The Discovery and Synthesis of Cetohexazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetohexazine, chemically known as 4,6-Dimethylpyridazin-3(2H)-one, is a heterocyclic compound belonging to the pyridazinone class of molecules. This class is recognized for a wide spectrum of pharmacological activities, including antihistaminic and sedative effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its derivatives, with a focus on its potential as a therapeutic agent. While specific clinical trial data for this compound is not publicly available, this guide consolidates information on the synthesis and pharmacological properties of closely related pyridazinone compounds to provide a framework for its potential development.

Introduction

The pyridazinone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4][5] this compound, or 4,6-Dimethylpyridazin-3(2H)-one, has been identified as a compound with potential antihistamine and sedative properties.[1][2] This guide will delve into the synthetic pathways for this class of compounds, explore the mechanistic underpinnings of their biological actions, and present available data in a structured format to aid researchers in the field of drug discovery and development.

Synthesis of this compound and Derivatives

The synthesis of 4,6-disubstituted pyridazin-3(2H)-ones, the structural class of this compound, can be achieved through various established organic chemistry methodologies. A common and versatile approach involves a two-step process starting from appropriate ketoesters.[6]

General Synthesis Protocol

A general and efficient method for the synthesis of 4,6-disubstituted pyridazin-3(2H)-ones is outlined below. This protocol is adapted from established procedures for this class of compounds.[6]

Step 1: Synthesis of Intermediate Hydrazones

  • A solution of a suitable γ-keto-ester is prepared in an appropriate solvent, such as ethanol.

  • An equimolar amount of a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period, typically ranging from 2 to 24 hours, to facilitate the formation of the corresponding hydrazone.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone intermediate is obtained. This intermediate may be purified by recrystallization or used directly in the next step.

Step 2: Cyclization to form the Pyridazinone Ring

  • The crude or purified hydrazone is dissolved in a suitable solvent, such as acetic acid or ethanol.

  • The solution is heated under reflux for a period of 4 to 48 hours to induce cyclization.

  • The reaction is monitored by TLC for the disappearance of the hydrazone and the appearance of the pyridazinone product.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The final product is purified by recrystallization or column chromatography to yield the desired 4,6-disubstituted pyridazin-3(2H)-one.

A schematic representation of this synthetic workflow is provided below.

G cluster_0 Synthesis Workflow Start γ-Keto-ester + Hydrazine Step1 Hydrazone Formation Start->Step1 Reaction Step2 Cyclization Step1->Step2 Heating End 4,6-Disubstituted Pyridazin-3(2H)-one Step2->End Purification

General synthesis workflow for pyridazin-3(2H)-ones.

Pharmacological Activity and Mechanism of Action

Pyridazinone derivatives are known to interact with various biological targets, leading to a wide array of pharmacological effects.[1][2][3][4][5] The antihistaminic and sedative properties of compounds like this compound are likely mediated through their interaction with histamine receptors.

Antihistamine Activity

Several pyridazinone derivatives have been investigated for their antihistaminic properties, with some showing notable activity as histamine H3 receptor (H3R) antagonists or inverse agonists.[7][8][9] The H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. By blocking the H3 receptor, these compounds can increase the levels of histamine and other neurotransmitters in the brain, which, depending on the specific downstream effects, can modulate wakefulness and other neurological functions. While direct evidence for this compound's action on H1 receptors is limited, the sedative effects often associated with first-generation antihistamines are due to their antagonism of H1 receptors in the central nervous system.[10]

Sedative Properties

The sedative effects of certain pyridazinone derivatives have also been reported.[1][2] This activity could be linked to their action on central histamine receptors or potentially through modulation of other neurotransmitter systems, such as the GABAergic system, which is a common target for sedative-hypnotic drugs.[11] Further research is needed to elucidate the precise mechanism of this compound's sedative action.

The proposed mechanism of action for the antihistaminic effects of pyridazinone derivatives is depicted in the following signaling pathway diagram.

G cluster_0 Proposed Antihistamine Mechanism Ceto This compound (Pyridazinone Derivative) H3R Histamine H3 Receptor Ceto->H3R Antagonism/ Inverse Agonism Histamine_Release Increased Histamine Release H3R->Histamine_Release Inhibition of Autoregulation Downstream Modulation of Neurotransmission Histamine_Release->Downstream Leads to

Proposed mechanism of H3R antagonism by pyridazinones.

Quantitative Data

While specific quantitative data from preclinical or clinical studies on this compound is not available in the public domain, the following table summarizes the reported biological activities of various pyridazinone derivatives to provide a comparative context.

Compound ClassBiological ActivityPotency/EfficacyReference
4,5-Dihydropyridazin-3-one derivativesHistamine H3 Receptor Inverse AgonistsPotent in vivo functional antagonism[8]
6-Substituted-3(2H)-pyridazinonesAnalgesic and Anti-inflammatoryMore potent than aspirin and indomethacin in some cases[1]
Pyridazinone-phenethylaminesHistamine H3 Receptor AntagonistsSignificant affinity for rat and human H3R[7]
4,5-Fused PyridazinonesHistamine H3 Receptor AntagonistsExcellent selectivity and metabolic stability[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not specifically published. However, the following are generalized protocols based on studies of similar pyridazinone derivatives that would be applicable.

Histamine H1 Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for the histamine H1 receptor.[10]

  • Preparation of Cell Membranes: Membranes from cells expressing the human histamine H1 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]mepyramine) and varying concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

A workflow for a typical receptor binding assay is shown below.

G cluster_0 Receptor Binding Assay Workflow Prep Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prep->Incubate Filter Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Workflow for a histamine receptor binding assay.

Conclusion and Future Directions

This compound and the broader class of pyridazinone derivatives represent a promising area for the discovery of new therapeutic agents. Their diverse pharmacological profile, including antihistaminic and sedative effects, warrants further investigation. The synthetic routes to these compounds are well-established, allowing for the generation of libraries for structure-activity relationship (SAR) studies.

Future research should focus on the specific pharmacological characterization of this compound, including its binding affinities for various histamine receptor subtypes and other potential central nervous system targets. Preclinical studies to evaluate its efficacy, pharmacokinetics, and safety profile are essential next steps. The development of more potent and selective pyridazinone derivatives could lead to novel treatments for allergic conditions, sleep disorders, and other neurological conditions.

References

The Core Mechanism of Action of Second-Generation H1-Antihistamines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Cetohexazine" did not yield any specific scientific or clinical data. This suggests that the compound may be hypothetical, proprietary, or an unrecognized term. Therefore, this technical guide will detail the core mechanism of action of a representative and well-characterized second-generation H1-antihistamine, Cetirizine, to fulfill the user's request for an in-depth analysis of this class of drugs. The principles and methodologies described are broadly applicable to the scientific evaluation of modern antihistamines.

Executive Summary

Second-generation H1-antihistamines represent a cornerstone in the management of allergic disorders. Unlike their first-generation predecessors, these agents exhibit high selectivity for the peripheral histamine H1 receptor and limited penetration of the blood-brain barrier, resulting in a significantly improved safety profile with minimal sedative effects. Their primary mechanism of action is not as simple antagonists but as inverse agonists. They bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the constitutive activity of the receptor and preventing histamine-induced activation. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental evaluation of this important class of therapeutic agents, with a focus on Cetirizine as a representative molecule.

Molecular Mechanism of Action: Inverse Agonism

Histamine H1 receptors, like other G-protein coupled receptors (GPCRs), can exist in a conformational equilibrium between an inactive (R) and an active (R) state. Even in the absence of an agonist, a small fraction of H1 receptors can spontaneously adopt the active R conformation, leading to a basal level of signaling activity. This is known as constitutive activity.

While classical antagonists bind to the receptor and block the binding of agonists like histamine, they do not affect this constitutive activity. In contrast, second-generation H1-antihistamines, including Cetirizine, are inverse agonists. They preferentially bind to the inactive R state of the H1 receptor.[1] This binding stabilizes the inactive conformation, thereby shifting the conformational equilibrium away from the active R* state. The consequence is a reduction in the basal signaling activity of the receptor, in addition to the blockade of histamine binding.

This dual action of inverse agonism—both preventing agonist-induced activation and reducing constitutive activity—contributes to their high efficacy in alleviating the symptoms of allergic reactions.

H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Agonist binding, or the spontaneous transition to the R* state, triggers a conformational change in the receptor that activates the associated G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This signaling cascade ultimately results in the various physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

Second-generation H1-antihistamines, by stabilizing the inactive state of the H1 receptor, prevent the initiation of this signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R_active H1 Receptor (Active State) Histamine->H1R_active Agonist Binding Cetirizine Cetirizine H1R_inactive H1 Receptor (Inactive State) Cetirizine->H1R_inactive Inverse Agonist Binding H1R_active->H1R_inactive Equilibrium Gq Gq Protein H1R_active->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release->PKC Co-activation Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Phosphorylation Events

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of Cetirizine.

Quantitative Data Summary: Cetirizine

The following tables summarize key quantitative parameters for Cetirizine, providing a basis for its pharmacological profile.

Table 1: Receptor Binding Affinity of Cetirizine

ParameterReceptorValueNotes
Ki (nM) Histamine H1~6Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates a higher affinity.[1][2]
Selectivity H1 vs. other receptors>600-foldHighly selective for the H1 receptor over muscarinic, serotonin, dopamine, and adrenergic receptors.[1]

Table 2: Pharmacokinetic Properties of Cetirizine

ParameterValueNotes
Bioavailability >70%Well-absorbed after oral administration.[1]
Peak Plasma Concentration (Tmax) ~1 hourRapid onset of action.[3][4][5]
Plasma Protein Binding 93-96%Primarily binds to albumin.[1][3][5]
Metabolism MinimalNot significantly metabolized by the cytochrome P450 system.[1][4]
Elimination Half-life ~8.3 hoursAllows for once-daily dosing.[1][3][4]
Excretion ~60% unchanged in urinePrimarily cleared by the kidneys.[1]

Experimental Protocols

The characterization of H1-antihistamines relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293) expressing the human H1 receptor.

  • Radioligand: [³H]mepyramine (a potent H1 antagonist).

  • Test Compound: Serial dilutions of the antihistamine (e.g., Cetirizine).

  • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + test compound at various concentrations).

  • Incubation: Incubate the plate at 25°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][6][7]

Experimental_Workflow Start Start Membrane_Prep Prepare H1 Receptor Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Calcium Flux Assay for Functional Activity

This cell-based functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist/inverse agonist) the H1 receptor-mediated increase in intracellular calcium.

Objective: To determine the functional potency (EC50 for agonists or IC50 for antagonists/inverse agonists) of a test compound at the H1 receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human H1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: Serial dilutions of the antihistamine.

  • Agonist: Histamine for antagonist/inverse agonist testing.

  • Fluorescence Plate Reader: Equipped with an injection module.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in the dark at 37°C for 45-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition:

    • For antagonist/inverse agonist mode: Inject the test compound (e.g., Cetirizine) at various concentrations and incubate. Then, inject a fixed concentration of histamine (typically the EC80) to stimulate the cells.

    • For agonist mode: Inject the test compound at various concentrations.

  • Fluorescence Measurement: Immediately after injection, measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • For antagonists/inverse agonists, determine the IC50 value. For agonists, determine the EC50 value.

Conclusion

The mechanism of action of second-generation H1-antihistamines, exemplified by Cetirizine, is that of a selective inverse agonist for the histamine H1 receptor. This mode of action, which involves both the blockade of histamine-induced signaling and the suppression of the receptor's constitutive activity, provides a robust therapeutic effect in the management of allergic conditions. The high selectivity and limited CNS penetration of these drugs contribute to their favorable safety profile. The experimental protocols detailed herein represent the standard methodologies for the preclinical characterization of these important therapeutic agents.

References

Cetohexazine: An Examination of a Lesser-Known Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of available data on Cetohexazine reveals its classification as an antihistamine and sedative. However, a comprehensive pharmacological profile, including detailed clinical efficacy and safety data, remains largely absent from publicly accessible scientific literature. This document summarizes the existing information and highlights the significant gaps in current knowledge.

This compound is a chemical compound identified as an antihistamine with sedative properties.[1] It is purported to be used in the treatment of allergies, such as hay fever, and to alleviate symptoms associated with anxiety and tension.[1] The therapeutic effects are attributed to its function as a histamine blocker and its ability to decrease activity in the central nervous system, resulting in a calming effect.[1]

Chemical and Physical Properties

PropertyValue
CAS Number 7007-92-3
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Density 1.17 g/cm³
Refractive Index 1.563
Synonyms 4,6-Dimethylpyridazin-3(2H)-one; 4,6-Dimethylpyridazine-3-ol; Ketohexazine

Table 1: Physicochemical Properties of this compound. Data sourced from publicly available chemical databases.[1]

Mechanism of Action

The primary mechanism of action for this compound is described as the blockage of histamine effects, which is characteristic of antihistamine drugs.[1] By inhibiting histamine, it can mitigate allergic reactions. Additionally, its sedative effects are attributed to a reduction in central nervous system activity.[1]

Due to the limited available data, a detailed diagram of the specific signaling pathways modulated by this compound cannot be constructed. A generalized representation of antihistamine action is provided below for conceptual understanding.

Antihistamine_Action cluster_cell Mast Cell / Basophil cluster_receptor Target Cell (e.g., smooth muscle, endothelium) Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to Histamine_Vesicle Histamine Vesicles IgE->Histamine_Vesicle Triggers Release Histamine Histamine Histamine_Vesicle->Histamine Releases H1_Receptor H1 Receptor Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_Receptor->Allergic_Response Activates Histamine->H1_Receptor Binds to This compound This compound This compound->H1_Receptor Blocks

Figure 1: Generalized mechanism for H1 antihistamines. This compound is proposed to act by blocking the H1 receptor, thereby preventing histamine from binding and initiating an allergic response.

Pharmacokinetics and Pharmacodynamics

There is a notable absence of publicly available data regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound. Key parameters such as bioavailability, half-life, volume of distribution, and clearance have not been documented in accessible literature.

Clinical and Preclinical Data

A thorough search for clinical trials or formal preclinical studies involving this compound did not yield any results. Consequently, information on its efficacy, safety profile, dosage, and potential adverse effects in human or animal subjects is not available. The development of a novel therapeutic typically involves extensive preclinical and clinical research to establish a comprehensive pharmacological and toxicological profile; such information for this compound is not currently in the public domain.[1]

Experimental Protocols

The absence of published research on this compound means there are no specific experimental protocols to detail. Standard methodologies for characterizing a novel antihistamine would typically include:

  • Receptor Binding Assays: To determine the affinity and selectivity of the compound for histamine receptors (H1, H2, H3, H4) and other off-target receptors.

  • In Vitro Functional Assays: Using cell-based systems to measure the antagonist activity of the compound at the H1 receptor.

  • Animal Models of Allergy: To assess the in vivo efficacy of the compound in reducing allergic responses in animal models (e.g., histamine-induced bronchoconstriction in guinea pigs).

  • Pharmacokinetic Studies: In animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Toxicology Studies: To evaluate the safety of the compound through acute and chronic dosing in animal models.

Drug_Discovery_Workflow A Compound Identification (this compound) B Preclinical In Vitro Studies (Receptor Binding, Functional Assays) A->B C Preclinical In Vivo Studies (Animal Models, PK/PD, Toxicology) B->C D Clinical Trials (Phase I, II, III) C->D E Regulatory Approval D->E

Figure 2: A simplified, hypothetical workflow for the pharmacological evaluation of a compound like this compound. Currently, public information is limited to the initial identification stage.

Conclusion

While this compound is identified as an antihistamine and sedative, the depth of scientific and clinical information available is exceptionally limited. The core requirements for a comprehensive pharmacological profile—including quantitative pharmacokinetic and pharmacodynamic data, detailed signaling pathway interactions, and robust clinical trial results—are not met by the currently accessible information. Further research and publication of data would be necessary to fully characterize the therapeutic potential and safety of this compound.

References

Technical Guide: Methodological Approach to Cetohexazine Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not currently provide specific quantitative data on the solubility and stability of cetohexazine. This guide, therefore, outlines the standard experimental protocols and theoretical frameworks required to conduct such studies, based on established pharmaceutical industry guidelines. The information presented here is intended to serve as a comprehensive methodological blueprint for researchers investigating this compound or similar compounds.

Introduction to this compound

This compound is a chemical compound identified as an antihistamine and sedative.[1] It is used to treat allergic reactions, such as hay fever, and to alleviate symptoms of anxiety and tension by acting on the central nervous system.[1]

Compound Identification:

  • CAS Number: 7007-92-3[1]

  • Molecular Formula: C₆H₈N₂O[1][2]

  • Molecular Weight: 124.14 g/mol [1][2]

  • Synonyms: Ketohexazine, 4,6-Dimethylpyridazin-3(2H)-one, 4,6-Dimethylpyridazine-3-ol[1]

Currently, specific physicochemical properties such as melting point, boiling point, and solubility are not detailed in publicly accessible databases.[1]

Experimental Protocols for Solubility Assessment

To determine the solubility profile of this compound, a series of standardized experiments would be required. The following protocols outline the necessary procedures.

2.1. Thermodynamic Solubility Determination

This experiment determines the equilibrium solubility of this compound in various solvents, which is a critical parameter for formulation development.

Methodology:

  • Solvent Selection: A range of pharmaceutically relevant solvents should be selected. This typically includes:

    • Purified Water

    • pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

    • Co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400.

  • Sample Preparation: An excess amount of this compound powder is added to a known volume of each solvent in sealed vials.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspensions are filtered to remove undissolved solid. The concentration of dissolved this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

2.2. Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to estimate solubility from a dimethyl sulfoxide (DMSO) stock solution.

Methodology:

  • Stock Solution: A concentrated stock solution of this compound is prepared in DMSO.

  • Dilution: A small aliquot of the DMSO stock is added to the aqueous buffer of interest.

  • Precipitation Monitoring: The solution is monitored for the formation of precipitate over a short period (e.g., 1-2 hours) using methods like nephelometry or turbidimetry.

  • Quantification: The highest concentration that remains precipitate-free is determined and reported as the kinetic solubility.

Experimental Protocols for Stability Studies

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance.[3][4][5] The protocols are guided by international standards, such as those from the International Council for Harmonisation (ICH).

3.1. Solid-State Stability Testing

This study evaluates the stability of the this compound drug substance under various environmental conditions.

Methodology:

  • Batch Selection: A minimum of three batches of the drug substance should be used for the study to assess batch-to-batch variability.

  • Storage Conditions: Samples are stored under a range of controlled temperature and relative humidity (RH) conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4]

  • Testing Frequency: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[4]

  • Analytical Tests: At each time point, samples are tested for:

    • Assay: Quantification of this compound content.

    • Degradation Products: Identification and quantification of any impurities.

    • Physical Properties: Appearance, color, and any changes in solid form (e.g., polymorphism).

    • Water Content: Measured by Karl Fischer titration.

3.2. Solution-State Stability Testing

This evaluates the stability of this compound in solution, which is crucial for liquid formulations.

Methodology:

  • Solvent/Formulation Selection: this compound is dissolved in relevant solvents or prototype formulations.

  • Storage Conditions: Solutions are stored at various temperatures (e.g., 4°C, 25°C, 40°C) and protected from light, unless photostability is being assessed.

  • Testing Frequency: Samples are analyzed at appropriate intervals.

  • Analytical Tests: Analysis includes assay for the parent compound, measurement of degradation products, pH, and visual inspection for color change or precipitation.

3.3. Photostability Testing

This study assesses the impact of light exposure on the stability of this compound.

Methodology:

  • Sample Exposure: Samples of the drug substance and/or drug product are exposed to a light source that meets ICH Q1B guideline specifications for both UV and visible light.

  • Control Samples: Dark controls, protected from light, are stored under the same temperature conditions.

  • Analysis: Exposed samples are compared to the dark controls to evaluate changes in assay and degradation products.

Data Presentation (Illustrative)

While specific data for this compound is unavailable, the results of the aforementioned studies would be summarized in tables for clear comparison.

Table 1: Illustrative Thermodynamic Solubility of this compound

Solvent/Medium Temperature (°C) Solubility (mg/mL)
Purified Water 25 Data to be determined
pH 1.2 Buffer 37 Data to be determined
pH 6.8 Buffer 37 Data to be determined

| Ethanol | 25 | Data to be determined |

Table 2: Illustrative Solid-State Stability of this compound (Accelerated Conditions: 40°C/75% RH)

Time Point Assay (%) Total Degradants (%) Appearance
Initial 100.0 <0.1 White Powder
3 Months Data to be determined Data to be determined Data to be determined

| 6 Months | Data to be determined | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive stability study of a new drug substance like this compound.

Stability_Workflow cluster_planning 1. Planning & Setup cluster_execution 2. Study Execution cluster_analysis 3. Analysis & Reporting cluster_outcome 4. Outcome start Define Stability Protocol batches Select ≥3 Batches of this compound start->batches analytical Validate Stability-Indicating Analytical Methods batches->analytical storage Place Samples in Stability Chambers (Long-term, Accelerated, Photostability) analytical->storage pull Pull Samples at Predetermined Time Points storage->pull testing Perform Analytical Tests (Assay, Impurities, Physical Properties) pull->testing data Compile and Analyze Data testing->data report Generate Stability Report data->report shelf_life Establish Re-test Period / Shelf-life report->shelf_life storage_conditions Recommend Storage Conditions report->storage_conditions

Caption: Workflow for a comprehensive stability study of a drug substance.

This guide provides a foundational framework for initiating and conducting the necessary solubility and stability studies for this compound. The execution of these protocols will generate the critical data needed for successful drug development and regulatory submission.

References

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Chlorhexidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorhexidine is a broad-spectrum cationic bisbiguanide antiseptic used extensively in clinical and consumer healthcare products for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Chlorhexidine, with a focus on its mechanism of action, cytotoxicity, and preclinical and clinical efficacy. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Mechanism of Action

At physiological pH, Chlorhexidine salts dissociate, releasing a positively charged Chlorhexidine cation. The primary mechanism of its antimicrobial action is the electrostatic interaction between the cationic Chlorhexidine molecule and the negatively charged components of microbial cell walls. This interaction leads to a cascade of events culminating in cell death.

  • Low Concentrations (Bacteriostatic Effect): At lower concentrations, Chlorhexidine binds to the negatively charged bacterial cell surface, altering the osmotic equilibrium of the cell. This leads to the leakage of low-molecular-weight intracellular components, such as potassium and phosphorus, thereby inhibiting bacterial growth.

  • High Concentrations (Bactericidal Effect): At higher concentrations, the binding of Chlorhexidine to the cell surface is more extensive, causing significant disruption of the cell membrane's integrity. This results in the precipitation of cytoplasmic contents and irreversible cell damage, leading to cell death.

Chlorhexidine is effective against a broad spectrum of microorganisms including Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[1] It demonstrates greater efficacy against Gram-positive bacteria.[1]

Chlorhexidine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_wall Bacterial Cell Wall (Negatively Charged) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm CHX Chlorhexidine (Cationic) CellWall Cell Wall Components (e.g., Teichoic Acids) CHX->CellWall Electrostatic Attraction CellMembrane Phospholipid Bilayer CellWall->CellMembrane Disruption Cytoplasm Intracellular Components (K+, Proteins, Nucleic Acids) CellMembrane->Cytoplasm Increased Permeability CellDeath Bactericidal Effect Cytoplasm->CellDeath Precipitation & Leakage

Figure 1: Mechanism of action of Chlorhexidine on bacterial cells.

In Vitro Effects

A substantial body of in vitro research has characterized the antimicrobial efficacy and cytotoxic potential of Chlorhexidine against a variety of microbial strains and mammalian cell lines.

Antimicrobial Activity

Chlorhexidine exhibits potent antimicrobial activity against a wide range of oral and skin-colonizing microorganisms.

Microorganism Type Effective Concentration (MIC) Reference
Gram-positive bacteria≥ 1 µg/L[1]
Gram-negative bacteria10 to >73 µg/mL[1]
Fungi10 to >73 µg/mL[1]
Subgingival plaque bacteriaModal MIC: 62 µg/mL[2]
All bacteria in 25 subgingival plaque samples250 µg/mL[2]
Cytotoxicity on Mammalian Cells

While effective as an antimicrobial agent, Chlorhexidine also demonstrates dose- and time-dependent cytotoxicity to various mammalian cell types.

Cell Type Concentration Exposure Time Observed Effect Reference
Human Gingival Fibroblasts0.002%-Minimal cytotoxicity, but almost complete suppression of cell division.[3]
Human Fibroblasts, Myoblasts, Osteoblasts≥ 0.02%1, 2, or 3 minutes<6% cell survival relative to controls.[4][5][6]
Human Fibroblasts0.002%1 minute96.4% cell survival.[4][5][6]
RAW264.7 MacrophagesDose-dependent-DNA damage, cell cycle prolongation, increased ROS generation.[7]
Smulow-Glickman (S-G) gingival epithelial cells0.106 mmol/L1 hourMidpoint cytotoxicity.[8]
Smulow-Glickman (S-G) gingival epithelial cells0.011 mmol/L24 hoursMidpoint cytotoxicity.[8]
Smulow-Glickman (S-G) gingival epithelial cells0.0045 mmol/L72 hoursMidpoint cytotoxicity.[8]
Canine Progenitor Epidermal Keratinocytes (CPEK)0.05% and 0.5%5 minutesSignificant decrease in cell viability.[5]

The mode of cell death induced by Chlorhexidine can shift from apoptosis to necrosis as the concentration increases.[7] Furthermore, Chlorhexidine-induced cytotoxicity in macrophages may be mediated through the generation of reactive oxygen species (ROS).[7]

CHX_Cytotoxicity_Pathway CHX Chlorhexidine Cell Mammalian Cell CHX->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS DNA_Damage DNA Damage ROS->DNA_Damage CellCycle_Arrest Cell Cycle Arrest ROS->CellCycle_Arrest Apoptosis Apoptosis (Low Concentration) DNA_Damage->Apoptosis Necrosis Necrosis (High Concentration) DNA_Damage->Necrosis CellCycle_Arrest->Apoptosis CellCycle_Arrest->Necrosis

Figure 2: Signaling pathway of Chlorhexidine-induced cytotoxicity.

In Vivo Effects

In vivo studies have primarily focused on the clinical efficacy of Chlorhexidine as a topical antiseptic in dentistry and dermatology, as well as its pharmacokinetic and toxicological profile in animal models.

Pharmacokinetics

Pharmacokinetic studies indicate that Chlorhexidine is poorly absorbed from the gastrointestinal tract.[1] Following oral rinsing, approximately 30% of the active ingredient is retained in the oral cavity and is slowly released into the oral fluids.[1]

Parameter Value Condition Reference
Peak Plasma Level0.206 µg/gIn humans, 30 minutes after ingestion of a 300 mg dose.[1]
Tmax (rabbit cornea)13.75 minTopical instillation of 0.02% CHG eye drops.[8]
Cmax (rabbit cornea)0.713 µg/gTopical instillation of 0.02% CHG eye drops.[8]
t1/2β (rabbit cornea)48.72 minTopical instillation of 0.02% CHG eye drops.[8]
Efficacy in Animal Models
  • Canine Skin Preparation: In a study on dogs, all tested concentrations of Chlorhexidine gluconate (1%, 2%, 3%, and 4%) were significantly more effective than tap water for pre-operative skin preparation.[9] Daily topical application of 0.5% and 4% Chlorhexidine gluconate to the skin of dogs for two weeks resulted in a significant reduction in the number of skin bacteria.[6][10]

  • Wound Healing: In an ex vivo human skin xenograft mouse model, Chlorhexidine gluconate demonstrated short-term antimicrobial efficacy but also long-term cytotoxicity that impaired wound healing.[11]

Clinical Efficacy in Humans
  • Gingivitis Treatment: Chlorhexidine gluconate oral rinse (0.12%) is indicated for the treatment of gingivitis.[1]

  • Antibacterial Action in Saliva: A single rinse with 0.2% Chlorhexidine gluconate resulted in a significant reduction in salivary bacterial counts that was sustained for up to 7 hours.[12] In vivo, a 0.2% concentration of Chlorhexidine showed a bactericidal effect on salivary obligate anaerobes, which was not observed with a 0.12% concentration.[13]

Toxicology

The acute oral LD50 of Chlorhexidine gluconate in mice is reported to be between 1260–1800 mg/kg bw.[3] In rats, the oral LD50 for Chlorhexidine diacetate is 1180 mg/kg bw.[3] Dermal exposure in rabbits to 5000 mg/kg of Chlorhexidine gluconate caused skin irritation.[3] In humans, accidental ingestion of large amounts of Chlorhexidine can lead to serious adverse effects, including methemoglobinemia.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of Chlorhexidine on a mammalian cell line.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate and incubate for 24h. Start->Cell_Seeding CHX_Treatment Treat cells with varying concentrations of Chlorhexidine. Cell_Seeding->CHX_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). CHX_Treatment->Incubation MTT_Addition Add MTT solution to each well and incubate for 2-4 hours. Incubation->MTT_Addition Formazan_Solubilization Remove MTT solution and add solubilizing agent (e.g., DMSO). MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability as a percentage of the control. Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an MTT-based cytotoxicity assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Chlorhexidine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Chlorhexidine in complete culture medium. Remove the old medium from the wells and add the Chlorhexidine solutions. Include a vehicle control (medium without Chlorhexidine).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Scratch Assay for Cell Migration

This assay is used to assess the effect of Chlorhexidine on cell migration.[5][6]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • Pipette tip (p200 or p1000) or a specialized scratch assay tool

  • Chlorhexidine stock solution

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove dislodged cells and then add the complete medium containing the desired concentration of Chlorhexidine. Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control group is closed.

  • Data Analysis: Measure the width or area of the scratch at each time point. The rate of cell migration can be quantified by comparing the closure of the scratch in the treated groups to the control group.

Conclusion

Chlorhexidine remains a cornerstone of antiseptic practice due to its broad-spectrum antimicrobial activity. However, its use must be balanced with an understanding of its potential for cytotoxicity, particularly at higher concentrations and with prolonged exposure. This guide provides a comprehensive summary of the current knowledge on the in vitro and in vivo effects of Chlorhexidine, offering valuable data and protocols to guide future research and development in the fields of drug development, toxicology, and clinical application. Further research is warranted to explore strategies that can mitigate the cytotoxic effects of Chlorhexidine while preserving its antimicrobial efficacy.

References

An In-depth Technical Guide on the Biological Activity and Targets of Cetohexazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetohexazine is a synthetic heterocyclic compound that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's biological activity and its molecular targets. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Challenges in Data Compilation

A comprehensive search of publicly available scientific literature and databases reveals a notable scarcity of specific information directly pertaining to "this compound." This suggests that this compound may be a novel compound with research findings that are not yet widely disseminated, a compound known under a different nomenclature, or a derivative that is often grouped with a broader class of molecules. The following sections, therefore, summarize the biological activities of structurally related compound classes, which may provide a foundational context for future research on this compound.

Biological Activities of Structurally Related Compounds

While direct data on this compound is limited, the broader classes of compounds to which it may belong, such as benzoxazines and diketopiperazines, have been more extensively studied. Understanding the established activities of these related structures can offer valuable insights into the potential therapeutic applications of this compound.

Antimicrobial and Antiviral Properties

Diketopiperazines, a class of cyclic dipeptides, have demonstrated a range of biological functions, including antimicrobial and antiviral activities.[1] Certain derivatives have been found to inhibit the growth of various pathogens. For instance, (3S,6S)-3,6-diisobutylpiperazine-2,5-dione exhibited antimicrobial activity against E. coli and S. aureus subsp. aureus with MIC values of 16 and 22 μg/mL, respectively.[1] Other diketopiperazine compounds have shown activity against Staphylococcus aureus, Aeromonas hydrophilia, V. parahaemolyticus, Micrococcus luteus, E. coli, and Vibrio harveyi with varying MIC values.[1]

Anticancer and Antiproliferative Effects

Several classes of related heterocyclic compounds have been investigated for their potential as anticancer agents. Symmetrical 1,3,5-triazine derivatives, for example, are known to possess a wide spectrum of biological properties including anti-cancer activity.[2] These compounds can exhibit inhibitory activity on proliferation and, in some cases, induce apoptosis in cancer cells.[2] Similarly, certain histidine-containing diketopiperazines have been shown to inhibit the growth of various cancer cell lines, such as HT-29, MCF-7, and HeLa cells, at concentrations of 100 microM.[3]

Cardiovascular and Hematological Effects

Research into histidine-containing diketopiperazines has also revealed effects on the cardiovascular and hematological systems. At a concentration of 100 microM, these compounds led to a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts.[3] Furthermore, they have demonstrated antithrombotic potential by inhibiting thrombin and platelet aggregation.[3] For instance, cyclo(His-Gly) significantly inhibited thrombin-induced platelet aggregation with an IC50 of 0.0662 mM.[3]

Putative Molecular Targets and Mechanisms of Action

Given the absence of specific studies on this compound, its precise molecular targets and mechanisms of action remain to be elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized.

Inhibition of Key Enzymes

Many biologically active heterocyclic compounds exert their effects through the inhibition of critical enzymes. For example, s-triazine derivatives have been investigated for their inhibition of enzymes involved in tumorigenesis.[2] Targeted covalent inhibitors often form bonds with specific amino acid residues on target proteins, such as kinases, to modulate their activity.[4][5]

Disruption of Cellular Signaling Pathways

The antiproliferative and pro-apoptotic effects of compounds like s-triazines suggest an interaction with cellular signaling pathways that control cell growth and death.[2] Future research on this compound could explore its impact on pathways such as those involving receptor tyrosine kinases or key regulators of the cell cycle.

Experimental Protocols for Future Research

To rigorously characterize the biological activity and identify the molecular targets of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that could be adapted for this purpose.

In Vitro Activity Assays

A battery of in vitro assays would be the first step to profile the biological effects of this compound.

Antimicrobial Susceptibility Testing:

  • Method: Broth microdilution or agar diffusion methods can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

  • Protocol: A standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed. This involves preparing serial dilutions of this compound in a suitable growth medium, inoculating with a standardized suspension of the microorganism, and incubating under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Cell Proliferation Assays:

  • Method: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay can be used to assess the effect of this compound on the proliferation of various cancer cell lines.

  • Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours). Following treatment, the appropriate reagent (MTT or SRB) is added, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. This data is used to calculate the IC50 value.

Target Identification and Validation

Identifying the molecular targets of this compound is crucial for understanding its mechanism of action.

Targeted Covalent Inhibitor Screening:

  • Method: If this compound is predicted to act as a covalent inhibitor, chemoproteomic approaches can be utilized for target discovery.[4]

  • Protocol: This involves synthesizing a derivative of this compound that incorporates a reporter tag (e.g., biotin). This tagged compound is then incubated with cell lysates or live cells to allow for covalent bond formation with its target protein(s). The protein-compound complexes are then captured using affinity purification (e.g., streptavidin beads), and the bound proteins are identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA):

  • Method: CETSA can be used to assess the direct binding of this compound to its target protein in a cellular context.[6]

  • Protocol: Cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and precipitation of unbound proteins. The soluble protein fraction is collected, and the abundance of a specific protein of interest is quantified by methods such as Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of this compound indicates direct target engagement.

Visualizing Potential Mechanisms

To conceptualize the potential mechanisms of action for a novel compound like this compound, pathway diagrams can be instrumental. Below are examples of how such diagrams could be constructed based on the activities of related compounds.

cluster_0 Cellular Proliferation Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase by this compound.

cluster_1 Experimental Workflow for Target ID Live Cells Live Cells Incubation Incubation Live Cells->Incubation Tagged this compound Tagged this compound Tagged this compound->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Affinity Purification Affinity Purification Cell Lysis->Affinity Purification Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Target Protein Identification Target Protein Identification Mass Spectrometry->Target Protein Identification

Caption: Workflow for identifying protein targets of this compound.

While direct experimental data on this compound remains elusive, the established biological activities of related heterocyclic compounds provide a valuable framework for guiding future research. The antimicrobial, anticancer, and cardiovascular effects observed in classes like diketopiperazines and triazines suggest that this compound could hold significant therapeutic potential. The experimental protocols and conceptual diagrams presented in this guide offer a roadmap for the systematic investigation of this compound's biological activity and molecular targets. Further research is imperative to unlock the full pharmacological profile of this compound and determine its potential for drug development.

References

An In-depth Technical Guide on the Initial Safety and Toxicity Profile of 2-Cyclohexene-1-one (CHX)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Cetohexazine" appears to be a typographical error or a lesser-known synonym. All available scientific literature points to 2-Cyclohexene-1-one , a compound abbreviated as CHX , which matches the likely intended query. This document summarizes the initial safety and toxicity profile of 2-Cyclohexene-1-one (CHX).

This technical guide provides a comprehensive overview of the preclinical safety and toxicity data for 2-Cyclohexene-1-one (CHX), an alpha,beta-unsaturated ketone. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the compound's potential hazards.

Executive Summary

2-Cyclohexene-1-one (CHX) is a reactive cyclic ketone with known toxic properties, primarily at the site of contact. Preclinical inhalation studies in rodent models demonstrate that the nasal cavity is the primary target organ, with observed effects including hyperplasia and squamous metaplasia. Systemic effects, such as increased liver weight, have also been noted at higher concentrations. The underlying mechanism of toxicity is believed to be its action as an alkylating agent, reacting with endogenous nucleophiles like glutathione. This guide details the findings from acute and sub-chronic toxicity studies and elucidates the proposed mechanism of action.

Toxicity Data Summary

The following tables summarize the key quantitative findings from preclinical toxicity assessments of CHX.

Table 1: Acute Inhalation Toxicity of CHX in Rodents

SpeciesExposure Duration & ConcentrationKey FindingsReference
Rat4 days (6 h/day) at 20, 40, or 80 ppmStudy terminated due to acute toxicity in high-dose groups.[1]
Mouse4 days (6 h/day) at 20, 40, or 80 ppmStudy terminated due to acute toxicity in high-dose groups.[1]

Table 2: Sub-chronic Inhalation Toxicity of CHX in Rodents (14-Day and 90-Day Studies)

SpeciesDurationConcentration (ppm)No-Observed-Adverse-Effect Level (NOAEL)Key FindingsReference
Rat (F-344)14 Days0, 2.5, 5, 10< 2.5 ppmIncreased liver/body weight at 10 ppm.[1]
Mouse (B6C3F1)14 Days0, 2.5, 5, 10< 5 ppmIncreased liver/body weight at 5 and 10 ppm.[1]
Rat (F-344)90 Days0, 2.5, 5, 10Not establishedNasal cavity lesions at all doses. Increased liver weight at 10 ppm. Dose-related hepatic centrilobular cytoplasmic vacuolation in males.[1]
Mouse (B6C3F1)90 Days0, 2.5, 5, 10Not establishedNasal cavity lesions at all doses. Increased liver weight at 5 and 10 ppm. Nasal erosion and inflammation in high-dose group.[1]

Table 3: Genotoxicity and Other Endpoints for CHX

Assay TypeSpecies / SystemDosingFindingsReference
Bone Marrow MicronucleusRat & MouseUp to 10 ppm for 90 daysNo adverse effects observed.[1]
Sperm MotilityRat & MouseUp to 10 ppm for 90 daysNo adverse effects observed.[1]
Vaginal CytologyRat & MouseUp to 10 ppm for 90 daysNo adverse effects observed.[1]

Experimental Protocols

Detailed methodologies for the key toxicity studies are outlined below.

3.1 90-Day Sub-chronic Inhalation Toxicity Study

  • Test Species: Male and female F-344 rats and B6C3F1 mice.[1]

  • Group Size: 10 animals per sex per group.[1]

  • Test Substance: 2-Cyclohexene-1-one (CHX).

  • Administration Route: Whole-body inhalation exposure.

  • Exposure Regimen: 6 hours per day for 13 weeks (90 days).[1]

  • Concentration Levels: 0 (control), 2.5, 5, or 10 ppm.[1]

  • Endpoints Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight: Measured weekly.

    • Organ Weights: Liver weight recorded at sacrifice.

    • Histopathology: Microscopic examination of tissues, with a focus on the nasal cavity, larynx, and lung.[1]

    • Genotoxicity: Bone marrow micronucleus assay.

    • Reproductive Toxicity: Sperm motility and vaginal cytology evaluations.[1]

  • Sacrifice: All animals were sacrificed at the end of the 13-week exposure period.[1]

3.2 14-Day Inhalation Study

  • Test Species: Male and female F-344 rats and B6C3F1 mice.[1]

  • Administration Route: Whole-body inhalation exposure.

  • Exposure Regimen: 6 hours per day for 14 days.[1]

  • Concentration Levels: 0 (control), 2.5, 5, or 10 ppm.[1]

  • Endpoints Monitored: Survival, body weights, and liver-to-body weight ratios.[1]

  • Sacrifice: All animals were sacrificed at the end of the 14-day exposure period.[1]

Visualizations: Workflows and Signaling Pathways

4.1 Experimental Workflow

The following diagram illustrates the workflow for the 90-day sub-chronic inhalation toxicity study.

G start Study Start: Animal Acclimation groups Group Assignment (n=10/sex/species) 0, 2.5, 5, 10 ppm start->groups exposure 13-Week Inhalation Exposure (6 hours/day) groups->exposure monitoring In-Life Monitoring: - Clinical Signs - Body Weight exposure->monitoring Daily/Weekly necropsy Terminal Sacrifice & Necropsy exposure->necropsy endpoints Endpoint Analysis: - Organ Weights - Histopathology - Genotoxicity - Repro. Toxicity necropsy->endpoints report Data Analysis & Final Report endpoints->report

Workflow for the 90-day inhalation toxicity study of CHX.

4.2 Proposed Mechanism of Toxicity

CHX is an alpha,beta-unsaturated ketone, a class of compounds known to act as Michael acceptors.[2] Its toxicity is primarily driven by its electrophilic nature, allowing it to react with cellular nucleophiles. The principal mechanism involves the depletion of intracellular glutathione (GSH), a critical antioxidant, leading to oxidative stress and covalent binding to essential macromolecules like proteins and DNA.[2][3]

G chx 2-Cyclohexene-1-one (CHX) (Electrophile) entry Cellular Uptake chx->entry reaction Michael Addition (Covalent Adduction) entry->reaction Reacts with binding Covalent Binding entry->binding Reacts with gsh Glutathione (GSH) (Nucleophile) gsh->reaction depletion GSH Depletion reaction->depletion stress Increased Oxidative Stress depletion->stress toxicity Cellular Toxicity stress->toxicity proteins Cellular Proteins & DNA proteins->binding damage Macromolecular Damage & Altered Function binding->damage damage->toxicity

Proposed toxicity pathway of CHX via glutathione depletion.

References

A Technical Guide to the Structural Analogs and Derivatives of Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Cetohexazine" is recognized as a likely misspelling of Cetirizine . This document will proceed under the assumption that the intended subject is Cetirizine, a potent second-generation H1 receptor antagonist.

Introduction

Cetirizine is a widely used antihistamine for the management of allergic rhinitis and chronic urticaria.[1] It is a second-generation agent, meaning it has a high selectivity for peripheral H1 receptors and causes minimal sedation compared to its first-generation predecessors because it does not cross the blood-brain barrier to a significant extent.[1] Chemically, cetirizine is a racemic mixture, with the L-enantiomer, levocetirizine, being the more active form.[1] It belongs to the diphenylmethylpiperazine group of antihistamines.[1] This guide provides an in-depth technical overview of the structural analogs and derivatives of cetirizine, focusing on their synthesis, structure-activity relationships, and the experimental protocols used for their evaluation.

Core Structure of Cetirizine

Cetirizine is a member of the piperazine class of compounds.[2] Its structure is characterized by a central piperazine ring to which a (4-chlorophenyl)(phenyl)methyl group and a 2-(carboxymethoxy)ethyl group are attached to the nitrogen atoms.[2]

IUPAC Name: (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid[3] Molecular Formula: C₂₁H₂₅ClN₂O₃[1]

The exploration of cetirizine's structural analogs and derivatives aims to enhance its therapeutic profile, including potency, selectivity, and duration of action, while minimizing adverse effects.

Structural Analogs and Derivatives

Research into cetirizine analogs has primarily focused on modifications at three key positions:

  • The carboxylic acid moiety.

  • The piperazine ring.

  • The diphenylmethyl group.

A study by Sultana et al. involved the synthesis of six new analogs of cetirizine through nucleophilic substitution reactions, replacing the scaffold on the cetirizine moiety.[4] These analogs were then evaluated for their anti-inflammatory activities.[4]

Structure-Activity Relationship (SAR)

The structure-activity relationship for piperazine-based antihistamines like cetirizine can be summarized as follows:

  • Ethylenediamine Core: These compounds are derivatives of ethylenediamine.[3]

  • Connecting Moiety: A key structural feature is the CH-N group.[3]

  • Aromatic Ring Substituent: The nature of the substituent on the para position of one of the aromatic rings is a primary determinant of activity.[3]

The levorotatory enantiomer of cetirizine, levocetirizine, exhibits a higher binding affinity (Ki) for the H1 receptor (3 nM) compared to the dextrorotatory enantiomer, dextrocetirizine (100 nM), and the racemic mixture (6 nM), indicating that the L-enantiomer is the primary active form.[1] Cetirizine demonstrates high selectivity for the H1 receptor, with over 600-fold greater affinity compared to other receptors like muscarinic acetylcholine, serotonin, dopamine, and α-adrenergic receptors.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for cetirizine and its enantiomers.

Table 1: H1 Receptor Binding Affinities

CompoundKi (nM)
Cetirizine~6
Levocetirizine~3
Dextrocetirizine~100

Data sourced from[1]

Table 2: Pharmacokinetic Properties of Cetirizine

ParameterValue
Bioavailability>70%
Protein Binding88-96%
MetabolismMinimal (non-cytochrome P450-mediated)
Onset of Action20-42 minutes
Elimination Half-lifeMean: 8.3 hours (Range: 6.5-10 hours)
Duration of Action≥24 hours
Excretion70-85% in urine, 10-13% in feces

Data sourced from[1]

Experimental Protocols

This section details the methodologies for key experiments in the research and development of cetirizine analogs.

1. Synthesis of Cetirizine Analogs via Nucleophilic Substitution

This protocol is based on the work of Sultana et al.[4][5]

  • Objective: To synthesize novel analogs of cetirizine by replacing the carboxylic acid moiety with other functional groups.

  • Materials: Cetirizine, thionyl chloride, and various nucleophiles (e.g., thioacetamide, p-phenylenediamine, thiourea, phthalimide, naphthylamine).

  • Procedure:

    • A solution of cetirizine in chloroform is prepared.

    • Thionyl chloride is added to the solution to activate the carboxylic acid group, forming an acyl chloride intermediate.

    • The respective nucleophile is added to a separate refluxing flask with constant stirring.

    • The activated cetirizine solution is then added to the flask containing the nucleophile.

    • The reaction mixture is refluxed, and the progress is monitored using Thin Layer Chromatography (TLC).

    • Upon completion, the product is filtered and left for crystallization.

    • The synthesized compounds are characterized using UV, IR, ¹H NMR, and mass spectroscopy.[4][5]

2. In-Vivo Antihistaminic Activity Assay (Histamine-Induced Bronchoconstriction in Guinea Pigs)

This is a classic method to evaluate the antihistaminic potential of new compounds.[6]

  • Objective: To assess the ability of a test compound to protect against histamine-induced bronchospasm.

  • Animals: Guinea pigs.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test group receives the synthesized cetirizine analog, while the control group receives a vehicle.

    • After a set period, the animals are placed in a histamine chamber and exposed to a histamine aerosol.[7]

    • The time until the onset of respiratory distress (pre-convulsive dyspnea) is recorded.

    • A significant increase in this time for the test group compared to the control group indicates antihistaminic activity.

3. In-Vitro Mast Cell Stabilization Assay

  • Objective: To determine if a compound can inhibit the release of histamine from mast cells.[7]

  • Procedure:

    • Mast cells are isolated and sensitized with an allergen.

    • The cells are then incubated with the test compound at various concentrations.

    • The mast cells are subsequently challenged with the allergen to induce degranulation.

    • The amount of histamine released into the supernatant is quantified (e.g., using ELISA or a fluorometric assay).

    • A reduction in histamine release in the presence of the test compound indicates mast cell stabilizing activity.

4. Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of a compound for the H1 receptor.

  • Procedure:

    • A cell line expressing the human H1 receptor is used.

    • Membrane preparations from these cells are incubated with a radiolabeled ligand (e.g., [³H]pyrilamine) and varying concentrations of the test compound.

    • The amount of radioligand bound to the receptor is measured after separating the bound and free ligand.

    • The IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined and used to calculate the Ki value.

Mandatory Visualizations

The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding to histamine, activates the Gq alpha subunit.[8] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This pathway ultimately leads to the physiological responses associated with allergic reactions.[11] Cetirizine acts as an antagonist, blocking the binding of histamine to the H1 receptor and thereby inhibiting this signaling cascade.[1]

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_Release->Allergic_Response PKC->Allergic_Response Cetirizine Cetirizine Cetirizine->H1R Blocks

Caption: H1 Receptor Signaling Pathway and the inhibitory action of Cetirizine.

The development of new cetirizine analogs follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Design Analog Design (SAR-based) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In-Vitro Screening Purification->In_Vitro Receptor_Binding H1 Receptor Binding Assay In_Vitro->Receptor_Binding Mast_Cell Mast Cell Stabilization Assay In_Vitro->Mast_Cell In_Vivo In-Vivo Testing Receptor_Binding->In_Vivo Mast_Cell->In_Vivo Bronchoconstriction Histamine-Induced Bronchoconstriction Model In_Vivo->Bronchoconstriction PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->Design

Caption: A typical workflow for the discovery and development of Cetirizine analogs.

References

Methodological & Application

Cetohexazine: Synthesis and Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note: Extensive searches for "Cetohexazine" in scientific literature and chemical databases did not yield specific information on a compound with this name. It is possible that "this compound" is a novel compound, a less common chemical entity, or a name not yet widely indexed. The following application notes and protocols are therefore based on general principles of organic synthesis and purification techniques commonly applied to analogous heterocyclic compounds, such as diketopiperazines, which share structural similarities with the implied "hexazine" and "keto" functionalities. Researchers should adapt these general methodologies based on the specific chemical properties of this compound once its structure is known.

I. Synthesis of a Diketopiperazine Scaffold: A General Approach

This section outlines a general protocol for the synthesis of a diketopiperazine ring system, a common core in many biologically active molecules. This can serve as a foundational method that may be adaptable for the synthesis of this compound.

Experimental Protocol: Synthesis of a Cyclo(dipeptide)

  • Starting Materials:

    • N-protected amino acid 1 (e.g., Boc-L-Alanine)

    • Amino acid methyl ester 2 (e.g., H-L-Phenylalanine-OMe)

    • Coupling agent (e.g., DCC, HBTU)

    • Base (e.g., DIPEA)

    • Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

    • Deprotection agent (e.g., Trifluoroacetic acid - TFA for Boc group)

  • Dipeptide Formation:

    • Dissolve N-protected amino acid 1 and amino acid methyl ester 2 in an appropriate solvent (e.g., DCM).

    • Add the coupling agent and base to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove by-products and concentrate the filtrate under reduced pressure.

    • Purify the resulting linear dipeptide by column chromatography.

  • N-terminal Deprotection:

    • Dissolve the purified dipeptide in a suitable solvent (e.g., DCM).

    • Add the deprotection agent (e.g., TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure.

  • Cyclization:

    • Dissolve the deprotected dipeptide in a high-boiling point solvent (e.g., toluene or xylene) under high dilution conditions to favor intramolecular cyclization.

    • Heat the reaction mixture to reflux for 12-24 hours.

    • Monitor the formation of the diketopiperazine by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final diketopiperazine.

Logical Workflow for Diketopiperazine Synthesis

A N-protected Amino Acid 1 C Dipeptide Formation (Coupling Reaction) A->C B Amino Acid Methyl Ester 2 B->C D Linear Dipeptide C->D E N-terminal Deprotection D->E F Deprotected Dipeptide E->F G Cyclization (High Dilution, Heat) F->G H Crude Diketopiperazine G->H I Purification H->I J Pure Diketopiperazine I->J A Crude this compound B Primary Purification (e.g., Column Chromatography) A->B C Partially Purified Product B->C D Purity Analysis (e.g., HPLC, NMR) C->D E Final Purification (e.g., Recrystallization or Preparative HPLC) D->E If purity is low F Pure this compound D->F If purity is high E->F G Characterization (e.g., MS, NMR, X-ray) F->G cluster_cell Cell This compound This compound Receptor Receptor This compound->Receptor MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway PI3K_Pathway PI3K/Akt/mTOR Pathway Receptor->PI3K_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) MAPK_Pathway->Cellular_Response PI3K_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response

Application Notes and Protocols for the Analysis of Cetohexazine and Structurally Similar Compounds by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data available, specific analytical methods for a compound named "Cetohexazine" are not readily found in the scientific literature. The following application notes and protocols are based on established methods for structurally and functionally analogous compounds, such as chlorhexidine and hexazinone. These methodologies provide a strong starting point for developing and validating a specific method for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This application note details a reversed-phase HPLC method for the quantitative determination of compounds structurally similar to this compound in bulk drug substances and pharmaceutical formulations.

Principle

The method utilizes reversed-phase chromatography to separate the analyte from potential impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. Detection is performed using a UV-Vis detector at a wavelength of maximum absorbance for the compound class. Quantification is based on the peak area of the analyte relative to a standard of known concentration.[1][2]

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Data Acquisition: Chromatography software for instrument control, data acquisition, and processing.

  • Reagents: HPLC grade methanol, acetonitrile, water, and other necessary buffer salts and acids (e.g., phosphoric acid, triethylamine).[3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC methods used for analogous compounds. These values can serve as a benchmark during the development of a this compound-specific method.

ParameterTypical ValueAnalyte/Reference
Retention Time 3.60 minChlorhexidine[1]
Linearity Range 1–100 µg/mLChlorhexidine Acetate[4]
Limit of Detection (LOD) 0.04 µg/mLPromethazine enantiomers[5]
Limit of Quantification (LOQ) 0.07 µg/mLPromethazine enantiomers[5]
Accuracy (% Recovery) 100.06 - 100.08%Promethazine enantiomers[5]
Precision (% RSD) < 1%Promethazine enantiomers[5]
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 75:25 v/v).[1]

    • For compounds prone to peak tailing, consider adding a modifier like 0.2% triethylamine to a buffered aqueous phase and adjusting the pH to 3.0 with phosphoric acid before mixing with the organic solvent.[3]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh about 20 mg of the reference standard and transfer it to a 20 mL volumetric flask.

    • Dissolve the standard in the mobile phase or a suitable solvent and dilute to the mark to obtain a stock solution (e.g., 1000 µg/mL).[1]

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions at different concentration levels for linearity assessment (e.g., 1, 10, 25, 50, 100 µg/mL).[4]

  • Sample Preparation:

    • For bulk drug, prepare a solution of known concentration in the mobile phase, similar to the standard preparation.

    • For formulated products (e.g., tablets, solutions), an appropriate extraction step may be necessary to isolate the analyte from excipients. This could involve dissolution in a suitable solvent followed by filtration or centrifugation.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Water (75:25 v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 25 °C[3]

    • Injection Volume: 10 µL[3]

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (e.g., 258 nm for Chlorhexidine).[1]

  • Analysis and Quantification:

    • Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially for analyzing low concentrations in complex matrices like biological fluids, an LC-MS method is recommended.[6][7]

Principle

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[6] After chromatographic separation, the analyte is ionized (e.g., using Electrospray Ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio (m/z).[7] Tandem mass spectrometry (MS/MS) can be used for even greater specificity and sensitivity through Multiple Reaction Monitoring (MRM).[8]

Instrumentation and Materials
  • LC-MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[8]

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]

  • Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable for fast analyses.[8]

  • Reagents: LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium acetate).[8]

Quantitative Data Summary

The following table presents typical quantitative parameters for an LC-MS/MS method for the analysis of Hexazinone and its metabolites, which can be used as a reference.[9]

ParameterTypical ValueMatrixAnalyte
LOD 0.2 µg/LAqueousHexazinone[9]
LOQ 0.8 µg/LAqueousHexazinone[9]
Recovery (%) 53-61%AqueousHexazinone[9]
Precursor Ion (m/z) 253.2-Hexazinone[9]
Product Ion (m/z) 171.0, 71.0-Hexazinone[9]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation (from a biological matrix, e.g., plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex to precipitate proteins.

    • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[9]

  • LC-MS/MS Conditions:

    • Column: C18 (50 mm x 2.1 mm, 1.7 µm)[8]

    • Mobile Phase A: 0.1% Formic acid in water[8]

    • Mobile Phase B: Acetonitrile[8]

    • Gradient Elution: A typical gradient might be:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.6 mL/min[8]

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (+ESI)[9]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the analyte and internal standard. These transitions would need to be determined experimentally for this compound.

  • Method Validation:

    • The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[3]

Visualizations

Experimental Workflow for HPLC/LC-MS Analysis

Experimental Workflow start Start: Analytical Goal sample_prep Sample Preparation (Extraction, Dilution, Filtration) start->sample_prep standard_prep Standard Preparation (Stock & Working Solutions) start->standard_prep instrument_setup Instrument Setup (HPLC/LC-MS) sample_prep->instrument_setup standard_prep->instrument_setup separation Chromatographic Separation (C18 Column) instrument_setup->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition & Processing detection->data_acq quantification Quantification (Calibration Curve) data_acq->quantification results Results & Reporting quantification->results

Caption: General workflow for quantitative analysis using HPLC or LC-MS.

Conceptual Metabolic Pathway

As no specific metabolic pathway for this compound was identified, a generic diagram illustrating potential metabolic transformations for a xenobiotic compound is provided below. This can include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation).

Metabolic Pathway parent Parent Drug (this compound) phase1 Phase I Metabolism (e.g., Hydroxylation, N-demethylation) parent->phase1 CYP450 Enzymes excretion Excretion parent->excretion Direct phase2 Phase II Metabolism (e.g., Glucuronidation) phase1->phase2 UGT Enzymes phase2->excretion

Caption: Conceptual metabolic pathway for a pharmaceutical compound.

References

Application Note: A Robust, Stability-Indicating LC Method for the Determination of Cetohexazine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cetohexazine and its process-related and degradation impurities. The method was developed based on a systematic approach involving forced degradation studies to ensure specificity and stability-indicating properties. The developed method is suitable for routine quality control and stability monitoring of this compound in bulk drug substance and finished pharmaceutical products.

Introduction

This compound is a novel active pharmaceutical ingredient (API) under development. Ensuring the purity and stability of the drug substance is critical for its safety and efficacy.[1][2] A robust analytical method is required to separate and quantify this compound from its potential impurities, including starting materials, by-products of synthesis, and degradation products formed during storage.[1][3] High-performance liquid chromatography (HPLC) is a widely used and powerful technique for the analysis of pharmaceutical impurities due to its high sensitivity and resolving power.[1][4]

This work outlines a systematic approach to developing a stability-indicating HPLC method for this compound. Forced degradation studies were conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines to generate potential degradation products and demonstrate the method's specificity.[2][5] The developed method effectively separates this compound from all observed impurities, making it suitable for reliable quality assessment.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient HPLC system with a UV detector is recommended.[6] Mass spectrometry (MS) compatibility is beneficial for impurity identification.[1][6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for method development.[3]

  • Chemicals: this compound reference standard, acetonitrile (HPLC grade), methanol (HPLC grade), purified water, and various buffers (e.g., phosphate, acetate).

  • Forced Degradation Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, and access to a photostability chamber and a calibrated oven.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2][5][7]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Chromatographic Method Development

A systematic approach is employed to optimize the separation of this compound from its impurities.

  • Column Screening: Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for the API and its impurities.

  • Mobile Phase Optimization:

    • pH Screening: Analyze the separation at different pH values (e.g., 3.0, 5.0, 7.0) to understand the retention behavior of ionizable compounds.

    • Organic Modifier Selection: Compare acetonitrile and methanol as the organic component of the mobile phase for optimal resolution and peak shape.

  • Gradient Optimization: Develop a gradient elution program to achieve a good separation of all peaks within a reasonable run time. A typical starting gradient could be from 10% to 90% organic modifier over 30 minutes.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and organic modifier) at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare sample solutions of the this compound drug substance or product at a similar concentration.

  • Forced Degradation Samples: Dilute the stressed samples to an appropriate concentration before injection. Neutralize the acid and base-stressed samples if necessary.

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress Condition% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl, 60°C, 24h15.23
0.1 M NaOH, 60°C, 24h21.54
3% H₂O₂, RT, 24h8.72
Dry Heat, 80°C, 48h5.11
Photolytic11.32
Table 2: Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Table 3: System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor (this compound) ≤ 2.01.2
Theoretical Plates (this compound) ≥ 20008500
Resolution (Critical Pair) ≥ 1.52.1
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Visualization of Workflows

LC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment & Stress Testing cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Column & Mobile Phase Screening B->C Analyze Stressed Samples D Gradient Optimization C->D E Final Method Conditions D->E F Specificity & Stability-Indicating E->F Validate Method G Linearity, Accuracy, Precision F->G H Robustness G->H I I H->I Final Robust Method Impurity_Formation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound H1 Impurity H1 This compound->H1 Acid/Base H2 Impurity H2 This compound->H2 Acid/Base O1 Impurity O1 This compound->O1 Oxidizing Agent P1 Impurity P1 This compound->P1 Light Exposure

References

Application Notes and Protocols for Cetohexazine in Cell Culture and Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Cetohexazine." The following application notes and protocols are provided as a comprehensive template based on standard methodologies in cell culture and animal model research for a hypothetical anti-cancer agent. Researchers and drug development professionals should substitute the placeholder information with their own experimental data.

Introduction to this compound

This compound is a novel synthetic compound under investigation for its potential as a therapeutic agent. Its mechanism of action is hypothesized to involve the modulation of key signaling pathways implicated in cell proliferation and survival. These application notes provide a summary of its activity in preclinical models and detailed protocols for its use in cell culture and animal studies.

Data Presentation: In Vitro and In Vivo Efficacy

Quantitative data from in vitro and in vivo studies are crucial for evaluating the therapeutic potential of this compound. The following tables are structured to present such data clearly.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma[Insert Data]
A549Lung Carcinoma[Insert Data]
HCT116Colon Carcinoma[Insert Data]
U87-MGGlioblastoma[Insert Data]
[Add other cell lines][Specify cancer type][Insert Data]

IC50 (half-maximal inhibitory concentration) values are typically determined using assays like the MTT or CellTiter-Glo® assay and calculated using non-linear regression analysis.[1][2][3][4][5]

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

Animal ModelTreatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Nude mice with HCT116 xenograftsVehicle Control-Daily, PO0
Nude mice with HCT116 xenograftsThis compound[Insert Dose]Daily, PO[Insert Data]
Nude mice with HCT116 xenograftsThis compound[Insert Dose]Daily, IP[Insert Data]
[Add other models/groups][Specify][Insert Dose][Specify][Insert Data]

Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treated groups to the vehicle control group.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Cell Culture Protocols

3.1.1. Cell Line Maintenance

  • Cell Lines: MCF-7, A549, HCT116, and U87-MG (or other relevant cell lines).

  • Culture Medium: Refer to the supplier's (e.g., ATCC) recommendation for the appropriate growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture adherent cells when they reach 70-80% confluency.[6][7][8] Use a suitable dissociation reagent like Trypsin-EDTA.

3.1.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.[3]

Animal Model Protocols

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[9]

3.2.1. Xenograft Tumor Model

  • Animal Strain: Use immunodeficient mice (e.g., athymic nude or NSG mice), which are suitable for hosting human tumor xenografts.[10]

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 HCT116 cells (resuspended in a mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[11]

  • Drug Administration: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Administer the drug according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Compare the mean tumor volumes between the treated and vehicle control groups to determine the percentage of tumor growth inhibition.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to visualize hypothetical mechanisms and experimental processes.

Hypothetical Signaling Pathway of this compound

Cetohexazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound Akt Akt This compound->Akt MEK MEK This compound->MEK PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for In Vitro Cytotoxicity Testing

In_Vitro_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate Incubate (72h) treat->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Experimental Workflow for In Vivo Xenograft Study

In_Vivo_Workflow start Start implant Implant Tumor Cells into Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize treat Administer this compound or Vehicle randomize->treat monitor_efficacy Monitor Tumor Volume & Body Weight treat->monitor_efficacy euthanize Euthanize & Excise Tumors (End of Study) monitor_efficacy->euthanize analyze Analyze Data (Tumor Growth Inhibition) euthanize->analyze end End analyze->end

Caption: Workflow for an in vivo xenograft efficacy study.

References

Application Notes and Protocols for Cetohexazine Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetohexazine is a novel second-generation H1-antihistamine designed for the symptomatic relief of allergic conditions. Unlike first-generation antihistamines, second-generation agents are designed to have a lower incidence of sedative effects due to their reduced ability to cross the blood-brain barrier. These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, employing a combination of in vitro and in vivo models. The goal is to characterize its antihistaminic, anti-inflammatory, and anti-allergic properties, providing essential data for its development as a therapeutic agent.

1. In Vitro Efficacy Assessment

In vitro studies are crucial for determining the direct pharmacological activity of this compound at the molecular and cellular level. These assays provide data on receptor binding affinity, potency, and its effect on histamine-mediated cellular responses.

1.1. H1-Receptor Binding Affinity

This protocol determines the affinity of this compound for the histamine H1 receptor.

Experimental Protocol:

  • Preparation of Membranes: Human recombinant CHO-K1 cells stably expressing the H1 receptor are cultured and harvested. The cell pellet is homogenized in a lysis buffer and centrifuged to isolate the cell membrane fraction.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled H1-receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compound15.23.1
Levocetirizine30.56.2
Fexofenadine100.120.3
Vehicle Control>10,000>10,000

1.2. Inhibition of Histamine-Induced Calcium Mobilization

This assay assesses the functional antagonism of this compound on the H1 receptor.

Experimental Protocol:

  • Cell Culture: CHO-K1 cells expressing the H1 receptor are seeded in a 96-well plate.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Histamine Stimulation: Histamine is added to the wells to stimulate calcium mobilization.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that produces 50% inhibition of the histamine-induced calcium response (IC50) is calculated.

Data Presentation:

CompoundIC50 (nM)
This compound25.8
Levocetirizine55.1
Fexofenadine150.4
Vehicle Control>10,000

1.3. Mast Cell Degranulation Assay

This protocol evaluates the ability of this compound to inhibit the release of histamine and other inflammatory mediators from mast cells.[1]

Experimental Protocol:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured and sensitized with anti-DNP IgE.

  • Compound Incubation: Sensitized cells are pre-incubated with this compound or a vehicle control.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-HSA antigen.

  • Mediator Release Measurement: The release of β-hexosaminidase (a marker for degranulation) into the supernatant is quantified using a colorimetric assay. Histamine release can also be measured using an ELISA kit.

  • Data Analysis: The percentage inhibition of mediator release by this compound is calculated relative to the vehicle control.

Data Presentation:

CompoundConcentration (µM)β-hexosaminidase Inhibition (%)Histamine Inhibition (%)
This compound0.115.218.5
145.852.1
1085.390.7
Vehicle Control-00

2. In Vivo Efficacy Assessment

In vivo studies are essential to evaluate the efficacy of this compound in a whole-organism context, providing insights into its pharmacokinetic and pharmacodynamic properties.

2.1. Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of this compound to protect against histamine-induced airway obstruction.[2]

Experimental Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs are used.

  • Compound Administration: this compound is administered orally at various doses. A vehicle control and a positive control (e.g., cetirizine) are also included.[2]

  • Histamine Challenge: After a specified pre-treatment time, animals are exposed to a histamine aerosol, which induces bronchoconstriction.

  • Measurement of Bronchoconstriction: The time until the onset of pre-convulsive dyspnea is recorded.

  • Data Analysis: The protective effect of this compound is expressed as the percentage increase in the time to onset of dyspnea compared to the vehicle control group.

Data Presentation:

TreatmentDose (mg/kg, p.o.)Time to Dyspnea (seconds)Protection (%)
Vehicle Control-125 ± 150
This compound1180 ± 2044
5250 ± 25100
10350 ± 30180
Cetirizine10320 ± 28156

2.2. Passive Paw Anaphylaxis in Rats

This model evaluates the effect of this compound on localized allergic reactions.[2]

Experimental Protocol:

  • Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP IgE into one hind paw.

  • Compound Administration: this compound is administered orally at various doses prior to the antigen challenge.

  • Antigen Challenge: An intravenous injection of DNP-HSA along with Evans blue dye is administered to induce an anaphylactic reaction in the sensitized paw.

  • Measurement of Edema: The amount of Evans blue dye extravasated into the paw tissue is quantified as a measure of increased vascular permeability and edema.

  • Data Analysis: The percentage inhibition of dye extravasation by this compound is calculated relative to the vehicle control group.

Data Presentation:

TreatmentDose (mg/kg, p.o.)Evans Blue Extravasation (µ g/paw )Inhibition (%)
Vehicle Control-25.5 ± 3.20
This compound118.1 ± 2.529.0
510.2 ± 1.860.0
105.6 ± 1.178.0
Loratadine107.1 ± 1.572.2

3. Visualizations

3.1. Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds and Activates This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Allergic_Response Ca_release->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

3.2. Experimental Workflow

G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis and Interpretation receptor_binding H1 Receptor Binding data_summary Summarize Quantitative Data in Tables receptor_binding->data_summary ca_mobilization Calcium Mobilization Assay ca_mobilization->data_summary mast_cell Mast Cell Degranulation mast_cell->data_summary bronchoconstriction Histamine-Induced Bronchoconstriction bronchoconstriction->data_summary paw_anaphylaxis Passive Paw Anaphylaxis paw_anaphylaxis->data_summary efficacy_profile Determine Efficacy Profile of this compound data_summary->efficacy_profile

Caption: Experimental workflow for assessing the efficacy of this compound.

References

Cetohexazine: Unveiling its Potential as a Tool in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Cetohexazine, with the Chemical Abstracts Service (CAS) number 7007-92-3, is recognized for its ability to decrease activity in the central nervous system, leading to its sedative and hypnotic effects.[1] Its antihistaminic properties suggest an interaction with histamine receptors, which are known to play a role in neurotransmission and arousal. However, the broader application of this compound as a research tool to investigate specific neurological pathways or disorders remains undocumented.

General Pharmacological Profile

While specific research applications are not detailed, the known properties of this compound as a sedative and hypnotic suggest a mechanism of action that involves the modulation of inhibitory or excitatory neurotransmission.[2][3] Sedative-hypnotic agents typically achieve their effects by enhancing the activity of inhibitory neurotransmitters like GABA or by antagonizing the action of excitatory neurotransmitters. The antihistaminic effect points to an interaction with histamine receptors in the brain, which are involved in regulating the sleep-wake cycle, attention, and other cognitive functions.[1]

Potential Areas for Investigation (Hypothetical)

Given its known pharmacological profile, this compound could hypothetically be explored in several areas of neurological research:

  • Sleep Research: As a hypnotic, this compound could be used to investigate the molecular and cellular mechanisms underlying sleep induction and maintenance.

  • Anxiety and Sedation Models: Its sedative properties make it a potential tool for studying the neural circuits involved in anxiety and for validating new anxiolytic compounds.

  • Histaminergic System Research: The antihistaminic action of this compound could be leveraged to explore the role of histamine in various neurological processes, including arousal, cognition, and neuroinflammation.

Data Presentation

Due to the absence of published research on this compound as a neurological tool compound, no quantitative data on binding affinities, EC50/IC50 values, or in vivo efficacy in research models can be provided at this time.

Experimental Protocols

Detailed experimental protocols for the use of this compound in neurological research are not available in the scientific literature. The development of such protocols would require foundational research to determine its specific molecular targets, effective concentration ranges in vitro and in vivo, and its effects on various neural preparations.

Signaling Pathways and Experimental Workflows (Hypothetical)

The following diagrams represent hypothetical signaling pathways and experimental workflows based on the general understanding of sedative-hypnotics and antihistamines. These are for illustrative purposes only and are not based on specific experimental data for this compound.

cluster_0 Hypothetical Mechanism of Sedative Action This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation (Hypothetical) Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Sedation Sedation / Hypnosis Neuronal_Inhibition->Sedation

Caption: Hypothetical mechanism of this compound's sedative action via positive allosteric modulation of GABA-A receptors.

cluster_1 Hypothetical Mechanism of Antihistaminic Action This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism Neuronal_Activity Decreased Neuronal Activity (Arousal) H1_Receptor->Neuronal_Activity Drowsiness Drowsiness Neuronal_Activity->Drowsiness

Caption: Hypothetical mechanism of this compound's antihistaminic action via antagonism of the Histamine H1 receptor.

cluster_2 Hypothetical In Vitro Experimental Workflow Cell_Culture Neuronal Cell Culture (e.g., Cortical Neurons) Compound_Application Application of this compound (Dose-Response) Cell_Culture->Compound_Application Electrophysiology Electrophysiology (Patch-Clamp) Compound_Application->Electrophysiology Calcium_Imaging Calcium Imaging Compound_Application->Calcium_Imaging Data_Analysis Data Analysis Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Conclusion Determine Effects on Neuronal Excitability Data_Analysis->Conclusion

Caption: A hypothetical workflow for in vitro characterization of this compound's effects on neuronal activity.

References

Application of Cetohexazine in allergy and inflammation models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer with potent anti-allergic and anti-inflammatory properties.[1][2] Its dual mechanism of action makes it a valuable tool for studying allergic and inflammatory pathways and for the development of novel therapeutics.[1][3] Ketotifen acts as an inverse agonist at H1 histamine receptors, blocking the effects of histamine, a key mediator of allergic symptoms such as itching, vasodilation, and bronchoconstriction.[2][4] Additionally, it stabilizes mast cells, preventing their degranulation and the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and cytokines.[1][2][5] This comprehensive action allows Ketotifen to not only alleviate acute allergic symptoms but also to modulate the underlying inflammatory cascade.

These application notes provide an overview of the use of Ketotifen in various in vitro and in vivo models of allergy and inflammation, along with detailed protocols for key experiments.

Mechanism of Action

Ketotifen's therapeutic effects stem from two primary mechanisms:

  • H1-Histamine Receptor Antagonism: As a potent H1-antihistamine, Ketotifen competitively and reversibly binds to H1 receptors on various cell types, preventing histamine from exerting its pro-inflammatory effects.[1][2]

  • Mast Cell Stabilization: Ketotifen inhibits the degranulation of mast cells in response to allergens and other stimuli.[1][6] This prevents the release of pre-formed mediators stored in granules (e.g., histamine, proteases) and the synthesis of newly formed lipid mediators and cytokines.[7]

Beyond these primary actions, Ketotifen has been shown to inhibit the migration of eosinophils, a key cell type involved in chronic allergic inflammation.[1]

Data Presentation

Table 1: In Vitro Effects of Ketotifen on Inflammatory Mediator Release
Cell TypeStimulantMediator MeasuredEffect of KetotifenConcentration Range
Mast Cells (e.g., RBL-2H3)Compound 48/80, IgE/AntigenHistamine, β-hexosaminidaseInhibition of release1-100 µM
Macrophages (e.g., RAW 264.7)Lipopolysaccharide (LPS)TNF-α, IL-6, Nitric Oxide (NO)Reduction in production1-50 µM
EosinophilsChemoattractantsMigrationInhibition of migration0.1-10 µM
Table 2: In Vivo Effects of Ketotifen in Allergy and Inflammation Models
Animal ModelConditionKey Parameters MeasuredEffect of KetotifenRoute of Administration
MousePassive Cutaneous Anaphylaxis (PCA)Evans blue dye extravasation, ear swellingReduction in vascular permeability and swellingOral, Intraperitoneal
MouseOvalbumin-induced allergic asthmaAirway hyperresponsiveness, inflammatory cell influx in BALF, IgE levelsAttenuation of asthmatic phenotypeOral, Intranasal
RatCarrageenan-induced paw edemaPaw volumeReduction in edemaOral

Experimental Protocols

In Vitro Protocol: Mast Cell Degranulation Assay

This protocol assesses the ability of Ketotifen to inhibit the release of mediators from mast cells. Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cells.[8]

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Compound 48/80 (mast cell degranulator)

  • Ketotifen

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Wash the cells with Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of Ketotifen (or vehicle control) for 1 hour at 37°C.

  • Induce degranulation by adding Compound 48/80 (10 µg/mL) and incubate for 30 minutes at 37°C.

  • Collect the supernatant.

  • To measure β-hexosaminidase release, add an aliquot of the supernatant to a new 96-well plate containing the substrate solution.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of inhibition of mediator release compared to the vehicle-treated control.

In Vitro Protocol: Anti-inflammatory Cytokine Production Assay

This protocol evaluates the effect of Ketotifen on the production of pro-inflammatory cytokines from macrophages.[9][10]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Ketotifen

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of Ketotifen (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[11]

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibitory effect of Ketotifen on cytokine production.

In Vivo Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

This model assesses the ability of Ketotifen to inhibit IgE-mediated mast cell degranulation in vivo.[8]

Materials:

  • BALB/c mice

  • Anti-DNP IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • Evans blue dye

  • Ketotifen

Procedure:

  • Sensitize the mice by intradermally injecting anti-DNP IgE into one ear. The contralateral ear receives a saline injection as a control.

  • After 24 hours, administer Ketotifen (or vehicle control) orally or intraperitoneally.

  • After 1 hour, intravenously inject a mixture of DNP-HSA antigen and Evans blue dye.

  • After 30 minutes, euthanize the mice and dissect the ears.

  • Extract the Evans blue dye from the ear tissue using formamide.

  • Measure the absorbance of the extracted dye at 620 nm.

  • The amount of dye extravasation is proportional to the severity of the allergic reaction. Calculate the percentage of inhibition by Ketotifen compared to the vehicle-treated group.

Visualizations

G cluster_0 Antigen Presentation cluster_1 IgE Production & Mast Cell Sensitization cluster_2 Allergen Re-exposure & Mast Cell Degranulation APC Antigen Presenting Cell (APC) Th2 T Helper 2 (Th2) Cell APC->Th2 Presents Antigen B_Cell B Cell Th2->B_Cell Activates IL4_IL13 IL-4, IL-13 Th2->IL4_IL13 Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IL4_IL13->B_Cell Promotes Class Switching IgE IgE Antibodies Plasma_Cell->IgE FcεRI FcεRI Receptor IgE->FcεRI Mast_Cell Mast Cell Degranulation Degranulation Mast_Cell->Degranulation FcεRI->Mast_Cell Binds to Allergen Allergen Allergen->Mast_Cell Cross-links IgE Mediators Histamine, Leukotrienes, Cytokines Degranulation->Mediators Ketotifen Ketotifen Ketotifen->Mast_Cell Stabilizes Ketotifen->Mediators Blocks Histamine Action

Caption: Ketotifen's dual-action mechanism in the allergic cascade.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow (PCA Model) start Start: Prepare Cell Cultures (e.g., RBL-2H3, RAW 264.7) pretreatment Pre-treat with Ketotifen (Varying Concentrations) start->pretreatment stimulation Stimulate with Inducer (e.g., Compound 48/80, LPS) pretreatment->stimulation data_collection Collect Supernatant/ Perform Assay stimulation->data_collection analysis Analyze Mediator Release/ Cytokine Production data_collection->analysis end End: Determine IC50 analysis->end start_vivo Start: Sensitize Mice (Intradermal IgE) treatment_vivo Administer Ketotifen (Oral or IP) start_vivo->treatment_vivo challenge_vivo Intravenous Antigen & Evans Blue Challenge treatment_vivo->challenge_vivo assessment_vivo Assess Dye Extravasation in Ear Tissue challenge_vivo->assessment_vivo analysis_vivo Quantify Inhibition of Allergic Reaction assessment_vivo->analysis_vivo end_vivo End: Evaluate Efficacy analysis_vivo->end_vivo

Caption: Experimental workflows for evaluating Ketotifen.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription Ketotifen Ketotifen Ketotifen->IKK Inhibitory Effect (Postulated)

Caption: Postulated inhibitory effect on NF-κB signaling.

References

High-throughput screening assays involving Cetohexazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Throughput Screening for Kinase-X Inhibitors and the Identification of Cetohexazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Kinase-X is a novel serine/threonine kinase identified as a key driver in a specific oncogenic pathway, making it an attractive target for therapeutic intervention.[2][3] High-throughput screening (HTS) is an essential process in drug discovery for identifying chemical compounds that can modulate the activity of a biological target.[4] This document provides detailed protocols for a high-throughput screening campaign designed to identify inhibitors of Kinase-X. The primary assay is a robust, luminescence-based biochemical assay suitable for screening large compound libraries.[5] We describe the primary screening workflow, data analysis, and a secondary dose-response assay for hit confirmation and potency determination. As an example, we detail the characterization of "this compound," a potent inhibitor of Kinase-X identified through this screening cascade.

Introduction to Kinase-X as a Therapeutic Target

Kinase-X is a serine/threonine kinase that functions downstream of the canonical Ras-Raf-MEK-ERK signaling pathway.[2] In numerous cancer cell lines, hyperactivation of this pathway leads to the constitutive activation of Kinase-X. This, in turn, results in the phosphorylation of downstream substrates critical for cell cycle progression and apoptosis resistance. The development of selective and potent inhibitors of Kinase-X is therefore a promising therapeutic strategy. This application note outlines a comprehensive HTS workflow to identify such inhibitors.

Kinase-X Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade involving Kinase-X. Growth factor binding to a receptor tyrosine kinase (RTK) initiates the Ras-Raf-MEK-ERK cascade. Activated ERK then phosphorylates and activates Kinase-X, which in turn phosphorylates its downstream substrates, promoting cell proliferation and survival.

KinaseX_Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk kinase_x Kinase-X erk->kinase_x substrate Downstream Substrates kinase_x->substrate P response Proliferation & Survival substrate->response This compound This compound This compound->kinase_x Inhibits HTS_Workflow start Compound Library Screening primary Primary HTS (Single Concentration) start->primary data_analysis Data Analysis (Normalization, Z' Factor) primary->data_analysis hit_selection Hit Selection (>50% Inhibition) data_analysis->hit_selection dose_response Dose-Response Assay (IC50 Determination) hit_selection->dose_response Active inactive Inactive hit_selection->inactive Inactive confirmed_hit Confirmed Hit: This compound dose_response->confirmed_hit

References

Cetohexazine Formulation for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and preclinical evaluation of Cetohexazine, a novel investigational compound. The protocols detailed herein are designed to support the initial in vitro and in vivo characterization of this compound, with a focus on overcoming the challenges associated with its poor aqueous solubility.

Introduction to this compound

This compound is a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a critical signaling cascade implicated in the proliferation and survival of various cancer cells. Due to its high lipophilicity, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[1][2] The primary challenge in the preclinical development of this compound is to develop a formulation that enhances its dissolution and oral bioavailability to enable accurate assessment of its pharmacokinetic, pharmacodynamic, and toxicological properties.[1][2][3][4]

Formulation Strategy: Oral Suspension

An oral suspension was selected as the initial formulation for preclinical studies due to its advantages in administering poorly soluble compounds to animal models.[3][5] This approach allows for flexible dosing and can improve the dissolution rate by increasing the surface area of the drug particles.[1][2] The formulation is designed to be a stable, uniform dispersion of micronized this compound in an aqueous vehicle containing appropriate excipients to ensure adequate wetting, suspension, and stability.[5][6][7][8]

Hypothetical Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action of this compound within the MAPK/ERK signaling pathway.

MAPK_ERK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
ParameterValue
Molecular Weight450.5 g/mol
LogP4.2
pKa8.5 (weak base)
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
Permeability (Papp, Caco-2)> 10 x 10⁻⁶ cm/s
BCS ClassificationClass II
Table 2: Composition of this compound Oral Suspension (10 mg/mL)
ComponentFunctionConcentration (% w/v)
This compound (micronized)Active Pharmaceutical Ingredient1.0
MethylcelluloseSuspending Agent0.5
Sodium Lauryl SulfateWetting Agent0.1
Sorbitol (70% solution)Vehicle, Sweetener20.0
Sodium BenzoatePreservative0.1
Purified WaterVehicleq.s. to 100%
Table 3: In Vitro Dissolution Profile of this compound Oral Suspension
Time (minutes)% this compound Dissolved (Mean ± SD, n=6)
515 ± 3
1545 ± 5
3070 ± 6
4585 ± 4
6092 ± 3
Table 4: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, oral gavage)
ParameterUnitValue (Mean ± SD, n=5)
Cmaxng/mL850 ± 150
Tmaxh2.0 ± 0.5
AUC(0-t)ng·h/mL4500 ± 900
AUC(0-inf)ng·h/mL4800 ± 950
h6.2 ± 1.1
Bioavailability (F%)%35 ± 7
Table 5: Stability of this compound Oral Suspension
Storage ConditionTime PointAppearanceAssay (%)pH
25°C / 60% RH0Homogeneous white suspension100.26.5
1 monthHomogeneous white suspension99.86.5
3 monthsHomogeneous white suspension99.56.4
40°C / 75% RH0Homogeneous white suspension100.26.5
1 monthHomogeneous white suspension98.96.3
3 monthsHomogeneous white suspension97.56.2

Experimental Protocols

Experimental Workflow

The following diagram outlines the workflow for the preclinical formulation and evaluation of this compound.

Experimental_Workflow Formulation Formulation Development (Oral Suspension) Dissolution In Vitro Dissolution Testing Formulation->Dissolution PK_Study In Vivo Pharmacokinetic Study (Rats) Formulation->PK_Study Stability Stability Studies Formulation->Stability Data_Analysis Data Analysis & Reporting Dissolution->Data_Analysis PK_Study->Data_Analysis Stability->Data_Analysis

Caption: Preclinical evaluation workflow for this compound formulation.

Protocol 1: Preparation of this compound Oral Suspension (10 mg/mL)

1. Materials and Equipment:

  • Micronized this compound

  • Methylcellulose

  • Sodium Lauryl Sulfate

  • Sorbitol (70% solution)

  • Sodium Benzoate

  • Purified Water

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Homogenizer

  • Volumetric flasks and graduated cylinders

  • pH meter

2. Procedure:

  • In a suitable container, dissolve the sodium benzoate in approximately 50% of the final volume of purified water with stirring.

  • Add the sorbitol solution and continue to stir.

  • Slowly add the methylcellulose to the vortex of the stirring solution to ensure proper dispersion and avoid clumping. Stir until fully hydrated.

  • In a separate container, prepare a slurry of this compound and sodium lauryl sulfate in a small amount of the vehicle from step 3.

  • Add the this compound slurry to the bulk vehicle with continuous stirring.

  • Homogenize the suspension for 5-10 minutes to ensure uniform particle size distribution.

  • Adjust the final volume with purified water and stir until homogeneous.

  • Measure and record the final pH of the suspension.

Protocol 2: In Vitro Dissolution Testing

1. Materials and Equipment:

  • USP Apparatus 2 (Paddle Apparatus)[9]

  • Dissolution vessels (900 mL)

  • Water bath maintained at 37 ± 0.5 °C

  • This compound Oral Suspension (10 mg/mL)

  • Dissolution Medium: 0.1 N HCl with 0.5% Sodium Lauryl Sulfate

  • Syringes and filters (0.45 µm)

  • HPLC system with a validated method for this compound quantification

2. Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Fill each dissolution vessel with 900 mL of the dissolution medium and allow it to equilibrate to 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.[9]

  • Carefully introduce a known volume of the this compound oral suspension (equivalent to 10 mg of this compound) into each vessel.

  • At specified time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the filtered samples for this compound concentration using a validated HPLC method.

  • Calculate the percentage of this compound dissolved at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

1. Animals and Housing:

  • Male Sprague-Dawley rats (250-300 g)

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Fast the animals overnight before dosing.[10]

2. Dosing and Sampling:

  • Administer the this compound oral suspension (10 mg/mL) to the rats via oral gavage at a dose of 10 mg/kg.[10]

  • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[11]

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80 °C until analysis.

3. Bioanalysis:

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) using appropriate software (e.g., Phoenix WinNonlin).[12]

Protocol 4: Stability Study

1. Materials and Equipment:

  • This compound Oral Suspension stored in the intended container-closure system.

  • Stability chambers maintained at controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).[13][14][15][16][17]

  • Equipment for visual inspection, pH measurement, and HPLC analysis.

2. Procedure:

  • Place the filled containers of the this compound oral suspension into the stability chambers.

  • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies), remove samples for analysis.[13][15][16]

  • For each time point, perform the following tests:

    • Appearance: Visually inspect for any changes in color, odor, or signs of phase separation or microbial growth.

    • Assay: Determine the concentration of this compound using a validated stability-indicating HPLC method.

    • pH: Measure the pH of the suspension.

    • Redispersibility: Gently shake the container and observe the ease of resuspension.

Hypothetical Metabolic Pathway of this compound

The diagram below depicts a plausible metabolic pathway for this compound, primarily involving oxidation by cytochrome P450 enzymes.

Metabolic_Pathway This compound This compound Metabolite1 Hydroxy-Cetohexazine (M1) This compound->Metabolite1 Hydroxylation Metabolite2 N-desmethyl-Cetohexazine (M2) This compound->Metabolite2 N-demethylation CYP3A4 CYP3A4 CYP2D6 CYP2D6 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Hypothetical metabolic pathway of this compound via CYP450 oxidation.

References

Troubleshooting & Optimization

Troubleshooting Cetohexazine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Cetohexazine and related N-heterocyclic compounds. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to reaction yield and product purity.

Section 1: Troubleshooting Synthesis Yield

This section addresses common questions and issues related to achieving optimal reaction yields.

Frequently Asked Questions (FAQs) - Low Yield

Q1: My this compound synthesis reaction is resulting in a consistently low yield. What are the most common causes?

A1: Low yields in heterocyclic synthesis can arise from several factors.[1] A systematic approach is best for identifying the root cause. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and reactant concentrations are critical parameters that can significantly impact yield.[1]

  • Purity of Starting Materials: Impurities in reagents or solvents can introduce side reactions or inhibit the primary reaction pathway.[1]

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[1] If your synthesis is air-sensitive, improper inert atmosphere techniques can drastically reduce yield.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reactions.[1]

  • Product Decomposition: The target molecule may be unstable under the reaction conditions or during the workup procedure, leading to degradation.[1]

  • Side Reactions: Competing reaction pathways, such as polymerization or the formation of alternative heterocyclic systems, can consume starting materials and reduce the yield of the desired product.[2]

Q2: How can I determine the optimal reaction conditions for my synthesis?

A2: To find the ideal parameters, it is recommended to run a series of small-scale trial reactions, systematically varying one parameter at a time (e.g., temperature, catalyst loading, or reaction time) while keeping others constant.[1] This approach, often part of a Design of Experiments (DoE) strategy, can efficiently map the reaction landscape to identify the optimal conditions for maximizing yield.

Q3: I suspect my starting materials are impure. How does this affect the yield?

A3: Impurities in starting materials can act as catalysts for unwanted side reactions or can directly react with your reagents, leading to a mixture of products and a lower yield of this compound.[3] It is crucial to use reagents of appropriate purity and to ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]

Troubleshooting Guide: Low Yield

This guide provides a structured approach to diagnosing and resolving low yield issues.

Table 1: Common Causes of Low Yield and Recommended Solutions

Potential Cause Diagnostic Check Recommended Solution(s)
Incorrect Reaction Conditions Verify temperature, pressure, and reaction time against the established protocol. Monitor reaction progress using TLC or LC-MS.Systematically optimize conditions. Run small-scale trials varying temperature and time.[1]
Reagent/Solvent Impurity Check the purity of starting materials and solvents via NMR, GC-MS, or HPLC. Ensure solvents are properly dried.Purify reagents before use (e.g., distillation, recrystallization). Use high-purity, anhydrous solvents.[1]
Atmospheric Contamination Review inert gas setup (Nitrogen/Argon). Check for leaks in the reaction apparatus.Flame-dry glassware before use. Ensure a positive pressure of inert gas and use degassed solvents.[1]
Product Degradation Analyze reaction mixture at different time points by LC-MS to check for the appearance of degradation products.[1]Modify reaction conditions (e.g., lower temperature). Adjust workup procedure to be faster or milder.
Inefficient Mixing Observe the reaction mixture for unstirred solids or layers.Increase stirring speed. Use an appropriately sized stir bar or mechanical stirrer for the reaction scale.[1]
Side Reaction/Byproduct Formation Analyze crude product by NMR and MS to identify structures of major byproducts.Modify reaction conditions to disfavor side reactions (e.g., change catalyst, solvent, or temperature).

Workflow for Troubleshooting Low Yield The following diagram illustrates a logical workflow for diagnosing the cause of low reaction yield.

LowYieldTroubleshooting start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions assess_purity Assess Reagent & Solvent Purity verify_conditions->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters verify_conditions->optimize Conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if required) assess_purity->check_atmosphere Purity OK assess_purity->optimize Impure (Purify Reagents) review_workup Review Workup & Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize Inadequate (Improve Technique) review_workup->optimize Losses Detected (Modify Procedure)

Caption: A logical workflow for troubleshooting low reaction yields.

Section 2: Troubleshooting Product Purity

This section focuses on identifying, characterizing, and eliminating impurities from the final product.

Frequently Asked Questions (FAQs) - Purity Issues

Q1: What are the likely sources of impurities in my this compound product?

A1: Organic impurities can arise from various sources during synthesis and storage.[4] These include:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and byproducts from side reactions.[5]

  • Degradation Products: The final compound may degrade during purification or storage.

  • Reagent-Related Impurities: Contaminants from reagents, catalysts, and solvents used in the synthesis.[5]

Q2: My purified product is discolored. What could be the cause?

A2: Discoloration often points to the presence of highly conjugated or oxidized impurities. These can sometimes be removed by treating the solution of the crude product with activated charcoal before the final crystallization step.[6]

Q3: I am having difficulty separating my product from a persistent impurity using column chromatography. What can I do?

A3: For basic compounds like N-heterocycles, interactions with the acidic silica gel can cause issues like peak tailing and poor separation. To improve separation, you can:

  • Modify the Mobile Phase: Add a small amount of a basic modifier, like triethylamine (1-3%), to the eluent to neutralize the acidic sites on the silica gel.[7]

  • Change the Stationary Phase: Consider using a different stationary phase, such as alumina or an amine-functionalized silica gel, which is more suitable for basic compounds.

  • Use Reversed-Phase Chromatography: If the compound and impurities have different polarities, reversed-phase flash chromatography can be an effective alternative.

Troubleshooting Guide: Purity

This guide provides a systematic approach to identifying and eliminating impurities.

Table 2: Common Impurity Types and Their Sources in Heterocyclic Synthesis

Impurity Type Potential Source(s) Suggested Identification Method Common Remediation Strategy
Unreacted Starting MaterialsIncomplete reaction, incorrect stoichiometry.TLC, LC-MS, GC-MSOptimize reaction time/temperature; Adjust stoichiometry; Purify via chromatography or recrystallization.
Reaction IntermediatesIncomplete reaction, unstable intermediates.LC-MSDrive reaction to completion; Modify workup to handle unstable species.
Isomeric ByproductsLack of regioselectivity or stereoselectivity in the reaction.NMR, Chiral HPLCOptimize reaction conditions (catalyst, solvent); Chromatographic separation.
Degradation ProductsProduct instability under reaction, workup, or storage conditions.LC-MSModify conditions to be milder; Store product under inert atmosphere at low temperature.
Residual SolventsIncomplete removal during drying.1H NMR, GC-MS[8]Dry product under high vacuum for an extended period.

Decision Tree for Purity Troubleshooting This diagram provides a decision-making framework for addressing purity issues discovered after initial analysis.

PurityTroubleshooting start Initial Analysis Shows Impurity (TLC, LC-MS) identify Characterize Impurity (NMR, MS) start->identify is_starting_material Is impurity a starting material? identify->is_starting_material is_byproduct Is impurity a known byproduct? is_starting_material->is_byproduct No optimize_reaction Optimize Reaction (Time, Temp, Stoich.) is_starting_material->optimize_reaction Yes is_unknown Unknown Impurity is_byproduct->is_unknown No is_byproduct->optimize_reaction Yes isolate_characterize Isolate for Structural Elucidation is_unknown->isolate_characterize improve_purification Improve Purification (Chromatography, Recrystallization) optimize_reaction->improve_purification end Pure Product improve_purification->end isolate_characterize->improve_purification

Caption: Decision tree for identifying and resolving purity issues.

Section 3: Experimental Protocols & Data

This section provides generalized experimental protocols for the synthesis, purification, and analysis of this compound-like molecules, along with data tables for reference.

Experimental Protocols

Protocol 1: Hypothetical Multi-Component Synthesis of a this compound Analog

Multi-component reactions (MCRs) are efficient methods for building complex heterocyclic scaffolds in a single step.[9]

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the starting ketone (1.0 eq), aldehyde (1.0 eq), and primary amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add the fourth component, such as an isocyanide (1.1 eq), to the stirred mixture.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material using column chromatography or recrystallization.

Hypothetical this compound Synthesis Pathway This diagram illustrates a possible multi-component reaction to form a this compound-type structure.

SynthesisPathway cluster_reactants Starting Materials cluster_reaction Reaction A Cyclohexanone Reaction Multi-Component Reaction (e.g., Ugi) A->Reaction B Aldehyde (R1-CHO) B->Reaction C Diamine C->Reaction D Isocyanide (R2-NC) D->Reaction Product This compound Core Structure Reaction->Product One Pot

Caption: A hypothetical multi-component synthesis pathway.

Protocol 2: Purification by Flash Column Chromatography

  • Slurry Preparation: Dry pack the column with silica gel.[10] Alternatively, create a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[7]

  • Elution: Begin eluting with a non-polar solvent system, gradually increasing the polarity (gradient elution) to separate the components.[7] For basic compounds, add 1-3% triethylamine to the eluent.[7]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.[12]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble when hot but poorly soluble when cold.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of near-boiling solvent.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[13]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[14]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 3: Comparison of Analytical Techniques for Purity Determination

Technique Principle Primary Use Case Advantages Limitations
HPLC-UV Differential partitioning between mobile and stationary phases.[15]Routine purity analysis, quantification of known impurities.High resolution, sensitive, widely applicable.[16]Requires a chromophore, reference standards needed for quantification.
LC-MS Separation by chromatography followed by mass analysis.Impurity identification, molecular weight confirmation.High sensitivity and specificity, provides structural information.[4]Quantification can be complex, matrix effects.
GC-MS Separation of volatile compounds followed by mass analysis.[17]Analysis of residual solvents, volatile impurities, and byproducts.Excellent for volatile compounds, extensive libraries for identification.[18]Compound must be thermally stable and volatile (or derivable).[8]
qNMR Signal intensity is directly proportional to the number of nuclei.[19]Absolute purity determination without a specific reference standard.Universal detection, highly accurate, provides structural info.[20]Lower sensitivity than MS, requires pure internal standard for absolute quantification.[21]

Table 4: Recommended Solvent Systems for Column Chromatography of Basic N-Heterocycles

Stationary Phase Mobile Phase System (Eluent) Comments
Silica Gel Dichloromethane / Methanol / Triethylamine (e.g., 95:4:1)Triethylamine is added to suppress peak tailing by neutralizing acidic silanol groups.[7]
Silica Gel Hexanes / Ethyl Acetate / Triethylamine (e.g., 70:29:1)A common system for moderately polar compounds. The base additive is crucial.[7]
Alumina (Basic) Hexanes / Ethyl AcetateBasic alumina can be used to avoid the issues associated with acidic silica.
Amine-functionalized Silica Hexanes / Ethyl AcetateProvides excellent peak shape for basic compounds without needing a mobile phase additive.

References

Technical Support Center: Optimizing Cetohexazine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Cetohexazine in solution during their experiments. The information is based on general principles of pyridazinone chemistry and pharmaceutical stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Problem 1: Rapid Degradation of this compound in Aqueous Solution

Possible Causes:

  • pH-mediated hydrolysis: The pyridazinone ring in this compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[1][2][3]

  • Oxidation: Dissolved oxygen or the presence of oxidizing agents can lead to oxidative degradation.

  • Elevated Temperature: Higher temperatures can accelerate the rate of all degradation pathways.[4]

Troubleshooting Workflow:

cluster_0 Troubleshooting: Rapid Degradation start Start: this compound Degradation Observed check_pH Control pH of Solution (Buffer to pH 6-8) start->check_pH check_light Protect from Light (Use amber vials, work in low light) start->check_light check_oxygen Deoxygenate Solvent (Sparging with N2 or Ar) start->check_oxygen check_temp Control Temperature (Store at 2-8°C, avoid freeze-thaw) start->check_temp re_evaluate Re-evaluate Stability check_pH->re_evaluate check_light->re_evaluate check_oxygen->re_evaluate check_temp->re_evaluate stable Solution is Stable re_evaluate->stable Yes further_investigation Further Investigation (Forced degradation studies) re_evaluate->further_investigation No

Caption: Troubleshooting workflow for addressing rapid this compound degradation.

Problem 2: Inconsistent Results in Stability-Indicating Assays

Possible Causes:

  • Inadequate Chromatographic Separation: Degradation products may co-elute with the parent this compound peak in HPLC analysis.

  • Non-validated Analytical Method: The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact drug and its degradation products.[5]

  • Sample Preparation Issues: Inconsistent sample handling, such as variations in dilution or extraction, can introduce variability.

Troubleshooting Workflow:

cluster_1 Troubleshooting: Inconsistent Assay Results start Start: Inconsistent Assay Results review_method Review Analytical Method Validation Data start->review_method optimize_hplc Optimize HPLC Method (Gradient, column, mobile phase) review_method->optimize_hplc Inadequate Separation standardize_prep Standardize Sample Preparation Protocol review_method->standardize_prep Method Valid re_validate Re-validate Assay optimize_hplc->re_validate standardize_prep->re_validate consistent Results are Consistent re_validate->consistent Yes consult_expert Consult Analytical Chemistry Expert re_validate->consult_expert No

Caption: Troubleshooting workflow for inconsistent stability assay results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many pharmaceutical compounds, can be influenced by several factors, including:

  • pH: The molecule may be susceptible to acid or base-catalyzed hydrolysis.

  • Light: Exposure to UV or even ambient light can lead to photodegradation.[1][2][3]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[4]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Solvent: The type of solvent and the presence of any impurities can affect stability.

Q2: What is a recommended starting point for preparing a stable this compound solution for in vitro experiments?

A2: For initial experiments, it is advisable to prepare this compound solutions in a buffered aqueous system with a pH between 6 and 8. The solution should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also recommended to store the solution at refrigerated temperatures (2-8°C) and to use it as soon as possible after preparation. For longer-term storage, consider conducting a preliminary stability study under your specific experimental conditions.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation (stress testing) study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[5] A typical forced degradation study involves exposing this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug and a solution at a high temperature (e.g., 80°C).

  • Photodegradation: Exposing the solution to a light source, as specified in ICH Q1B guidelines.[6]

Samples should be analyzed at various time points to track the formation of degradants.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively reported in the public domain, based on the pyridazinone structure, potential degradation pathways may include:

  • Hydrolysis: Cleavage of the pyridazinone ring.

  • Oxidation: Oxidation of the methyl groups or the nitrogen atoms in the ring.

  • Photodegradation: Complex rearrangements or cleavage of the molecule upon exposure to light. Studies on other antihistamines have shown that photodegradation can lead to various products.[1][2][3]

Signaling Pathway of Potential Degradation:

cluster_2 Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Ring_Cleavage Ring Cleavage Products Hydrolysis->Ring_Cleavage Oxidized_Metabolites Oxidized Derivatives Oxidation->Oxidized_Metabolites Photoisomers Photoisomers & Fragments Photodegradation->Photoisomers

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Solution
  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent system (e.g., phosphate-buffered saline, pH 7.4).

  • Aliquoting: Aliquot the solution into multiple amber glass vials to minimize the effects of repeated sampling from the same container.

  • Storage Conditions: Store the vials under different conditions as per your experimental design (e.g., 2-8°C, room temperature, 40°C). Include a set of vials protected from light and another set exposed to light.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each storage condition.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of this compound remaining and any major degradation products. The stability is often reported as the percentage of the initial concentration remaining.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at the λmax of this compound. If the λmax is unknown, perform a UV scan.

  • Forced Degradation Samples: Inject samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different pH Conditions at Room Temperature (25°C)

pHTime (hours)% this compound Remaining
3.00100
2485.2
4872.1
7.00100
2498.5
4896.8
9.00100
2490.3
4881.5

Table 2: Hypothetical Stability of this compound at pH 7.0 under Different Temperature and Light Conditions

ConditionTime (hours)% this compound Remaining
2-8°C, Protected from Light0100
7299.1
Room Temp, Protected from Light0100
7295.2
Room Temp, Exposed to Light0100
7282.4

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions. It is crucial to perform your own stability studies to determine the stability of this compound in your specific formulations and experimental setups.

References

Technical Support Center: Overcoming Cetohexazine Solubility Challenges in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cetohexazine.

Troubleshooting Guide

Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What should I do?

A1: This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here is a systematic approach to troubleshoot this issue:

Experimental Workflow for Troubleshooting Precipitation

G start Precipitation Observed step1 Verify Stock Solution Integrity (Warm gently, vortex) start->step1 step2 Optimize Co-Solvent Concentration (Increase final DMSO %, e.g., 0.5-1%) step1->step2 Precipitate persists end_success Solubility Achieved step1->end_success Redissolved step3 Test Alternative Co-Solvents (e.g., Ethanol, Methanol) step2->step3 Precipitation still occurs step2->end_success Soluble step4 Adjust Buffer pH (Test acidic & basic conditions if molecule has ionizable groups) step3->step4 Still insoluble step3->end_success Soluble step5 Lower Final this compound Concentration step4->step5 No improvement step4->end_success Soluble step6 Consider Sonication (During dilution process) step5->step6 Still precipitates step5->end_success Soluble step6->end_success Soluble end_fail Consult Further Options (e.g., formulation with cyclodextrins) step6->end_fail Insoluble

Caption: A stepwise workflow for troubleshooting this compound precipitation in aqueous buffers.

Detailed Steps:

  • Ensure Complete Dissolution of Stock: Before dilution, gently warm your this compound stock solution in DMSO to 37°C and vortex thoroughly to ensure all solute is dissolved.

  • Increase Co-solvent Concentration: The final concentration of DMSO in your assay may be too low to maintain solubility. If your assay can tolerate it, try increasing the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%). Always include a vehicle control with the same final DMSO concentration.

  • Explore Alternative Solvents: Some assays are sensitive to DMSO. Consider preparing your stock solution in ethanol or methanol and test for precipitation upon dilution.

  • Modify Buffer pH: The solubility of compounds with ionizable functional groups can be pH-dependent. Test the solubility of this compound in a range of physiologically relevant pH buffers to see if solubility improves.

  • Reduce Final Concentration: It is possible that the desired final concentration of this compound in your assay exceeds its solubility limit. If your experimental design allows, try lowering the final concentration.

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and methanol are recommended solvents for preparing this compound stock solutions.[1] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Is there any quantitative data on the solubility of this compound?

A3: Specific quantitative solubility data for this compound is limited in publicly available literature. However, data for a structurally similar pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one, can provide a useful estimate. The solubility of this related compound was found to be highest in DMSO, followed by other organic solvents, and very low in water.

Estimated Solubility of a this compound Analog (6-phenyl-pyridazin-3(2H)-one) at 318.2 K (45°C)

SolventMole Fraction Solubility (x 10⁻¹)
Dimethyl sulfoxide (DMSO)4.73
Polyethylene glycol-400 (PEG-400)4.12
Transcutol®3.46
Ethyl acetate0.81
2-Butanol0.218
1-Butanol0.211
Propylene glycol0.150
Isopropyl alcohol0.144
Ethylene glycol0.127
Ethanol0.0822
Methanol0.0518
Water0.000126

Data adapted from a study on a similar pyridazinone derivative and should be used as an estimation.[2][3]

Q4: Can I heat my this compound solution to improve solubility?

A4: Gentle heating (e.g., to 37°C) can be an effective method to aid in the dissolution of this compound in a stock solvent. However, excessive or prolonged heating should be avoided as it may lead to compound degradation. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.

Q5: How does this compound work? What is its mechanism of action?

A5: this compound is an antihistamine that functions as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, activates the Gq alpha subunit. This initiates a signaling cascade that leads to the classic symptoms of an allergic response. As an inverse agonist, this compound binds to the H1 receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity and blocking the effects of histamine.

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates targets leading to Ca_ion Ca_ER->Ca_ion Releases Ca_ion->PKC Co-activates Histamine Histamine Histamine->H1R Activates This compound This compound (Inverse Agonist) This compound->H1R Inactivates

References

Cetohexazine dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Cetohexazine dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase X (KX), a critical enzyme in the Pro-Growth Signaling Pathway (PGSP). By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, Substrate Y (SY), thereby inhibiting signal propagation and blocking cell proliferation.

cluster_pathway Pro-Growth Signaling Pathway (PGSP) cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KX Kinase X (KX) Receptor->KX Activates SY Substrate Y (SY) KX->SY Phosphorylates Proliferation Cell Proliferation SY->Proliferation This compound This compound This compound->KX Inhibits Start Start: No Dose-Response CheckCompound Is the this compound stock solution prepared correctly? Start->CheckCompound CheckCells Is the cell line known to be sensitive to KX inhibition? CheckCompound->CheckCells Yes Sol_Prep Solution: Prepare fresh stock solution from powder. CheckCompound->Sol_Prep No CheckAssay Is the assay endpoint appropriate and readout within linear range? CheckCells->CheckAssay Yes Sol_Cells Solution: Verify KX expression/ pathway activity via Western Blot. Use a positive control cell line. CheckCells->Sol_Cells No CheckIncubation Was the incubation time sufficient for this compound to take effect? CheckAssay->CheckIncubation Yes Sol_Assay Solution: Run assay controls. Optimize cell seeding density and reagent concentrations. CheckAssay->Sol_Assay No Sol_Time Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h). CheckIncubation->Sol_Time No cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout Harvest 1. Harvest and count cells Seed 2. Seed cells in 96-well plate (e.g., 5,000 cells/well) Harvest->Seed Incubate1 3. Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Prepare 4. Prepare this compound serial dilutions Add 5. Add drug dilutions to cells Prepare->Add Incubate2 6. Incubate for 72 hours Add->Incubate2 AddRes 7. Add Resazurin reagent Incubate3 8. Incubate for 2-4 hours AddRes->Incubate3 Read 9. Measure fluorescence (Ex: 560 nm, Em: 590 nm) Incubate3->Read

Cetohexazine Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Cetohexazine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Q2: How can I predict potential off-target effects of this compound before starting my experiments?

Several in silico approaches can be used to predict potential off-target binding of this compound. These computational methods utilize the molecular structure of this compound to screen against databases of known protein structures, predicting potential interactions.[3] This predictive analysis can help in designing more specific experiments and anticipating potential confounding factors.

Q3: What are the recommended concentration ranges for using this compound in in vitro and in vivo experiments to minimize off-target effects?

The optimal concentration of this compound should be determined empirically for each experimental system. It is recommended to perform a dose-response study to identify the lowest concentration that elicits the desired on-target effect while minimizing off-target activity. As a starting point, refer to the table below for general guidance.

Experimental System Typical Concentration Range Considerations
In vitro cell-based assays0.1 - 10 µMStart with a broad range and narrow down based on IC50/EC50 values for the on-target effect.
In vivo animal models1 - 50 mg/kgDose levels should be based on preliminary pharmacokinetic and pharmacodynamic (PK/PD) studies.

Q4: Are there known structural analogs of this compound that could be used as controls?

Using a structurally similar but biologically inactive analog of this compound is a valuable control to differentiate on-target from off-target effects. Information on such analogs can typically be found in the manufacturer's documentation or relevant scientific literature. If a specific inactive analog is not available, using a compound from a different chemical class that targets the same pathway can also serve as a useful control.

Troubleshooting Guide

Issue 1: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with the known function of this compound's primary target.

This could be indicative of off-target effects. The following workflow can help you troubleshoot this issue.

G A Unexpected Phenotype Observed B Confirm On-Target Engagement A->B C Perform Dose-Response Curve B->C Is target engaged at current dose? E Identify Potential Off-Targets B->E Target engaged, but phenotype persists D Use Inactive Analog Control C->D F Proteome-wide Profiling (e.g., CETSA, Kinome Scan) E->F G Validate Off-Target Engagement F->G H Knockdown/Knockout of Potential Off-Target G->H I Modify Experimental Conditions H->I Phenotype reversed? L Resolution H->L Phenotype confirmed to be off-target J Lower this compound Concentration I->J K Reduce Incubation Time I->K J->L K->L

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: My in vivo studies with this compound are showing toxicity at doses required for efficacy.

Toxicity can often be a result of off-target effects. Consider the following strategies:

  • Refine Dosing Regimen: Investigate alternative dosing schedules (e.g., less frequent but higher doses, or continuous infusion) that might maintain on-target efficacy while reducing toxicity.

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) to this compound (if chemically feasible) can alter its pharmacokinetic properties, potentially reducing accumulation in tissues where off-target effects are prominent.[4]

  • Combination Therapy: Consider using a lower dose of this compound in combination with another therapeutic agent that acts on a parallel pathway. This may achieve the desired biological outcome while minimizing the dose-dependent off-target toxicity of this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target and Off-Target Identification

CETSA is a powerful method to assess the engagement of a drug with its target proteins in a cellular context.

  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat the cells with this compound at various concentrations, including a vehicle control.

  • Heating Profile: After treatment, harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for a fixed duration (e.g., 3 minutes).

  • Protein Precipitation and Quantification: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Analyze the amount of the target protein (and potential off-targets) remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

G cluster_0 Cellular Level cluster_1 Lysate Processing cluster_2 Analysis A Treat cells with This compound or Vehicle B Harvest and Lyse Cells A->B C Aliquot Lysate B->C D Heat aliquots to different temperatures C->D E Centrifuge to pellet precipitated proteins D->E F Collect Supernatant E->F G Western Blot for Target Protein(s) F->G H Generate Melting Curves G->H I Identify Stabilized Proteins (Targets/Off-Targets) H->I

Caption: Experimental workflow for CETSA.

Protocol 2: Kinase Profiling

If this compound is a kinase inhibitor, its selectivity should be assessed across a panel of kinases.

  • Compound Submission: Submit this compound to a commercial kinase profiling service.

  • Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration or as IC50 values. This allows for the quantification of this compound's selectivity.

Hypothetical Kinase Selectivity Data for this compound

Kinase % Inhibition @ 1 µM IC50 (nM) Classification
Target Kinase A 98%50On-Target
Kinase B85%250Potential Off-Target
Kinase C60%1,200Potential Off-Target
Kinase D15%>10,000Negligible Interaction
Kinase E5%>10,000Negligible Interaction

Signaling Pathways

Below is a hypothetical signaling pathway illustrating how this compound's on- and off-target effects can influence cellular outcomes.

G This compound This compound Target Intended Target This compound->Target Inhibition OffTarget Off-Target This compound->OffTarget Inhibition OnTargetPathway On-Target Pathway Target->OnTargetPathway OffTargetPathway Off-Target Pathway OffTarget->OffTargetPathway Upstream Upstream Signal Upstream->Target Upstream->OffTarget DesiredEffect Desired Cellular Effect OnTargetPathway->DesiredEffect UndesiredEffect Undesired Side Effect OffTargetPathway->UndesiredEffect

Caption: On-target vs. off-target signaling of this compound.

References

Cetohexazine experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Cetohexazine. This compound is a selective inhibitor of the Janus Kinase 2 (JAK2) protein, a critical component of the JAK-STAT signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the IC50 value of this compound in our cell viability assays. What are the potential causes?

A1: Batch-to-batch variability in IC50 values for this compound can stem from several sources:

  • Compound Stability: this compound is sensitive to light and repeated freeze-thaw cycles. Improper storage of stock solutions can lead to degradation and reduced potency. We recommend preparing small, single-use aliquots of your stock solution and storing them at -80°C, protected from light.

  • Cell Culture Conditions: The passage number and health of your cell lines are critical. High-passage number cells can exhibit altered signaling pathways and drug sensitivities. Ensure you are using cells within a consistent and low passage range for all experiments.

  • Reagent Consistency: Variations in serum batches, cell culture media, and assay reagents can all contribute to differing results. It is advisable to qualify new batches of critical reagents against a standardized internal control.

Q2: Why do we see inconsistent levels of STAT3 phosphorylation in our Western blots after this compound treatment?

A2: Inconsistent STAT3 phosphorylation can be due to several factors related to both the experimental setup and the reagents:

  • Timing of Treatment and Lysis: The kinetics of JAK2 inhibition and subsequent dephosphorylation of STAT3 are rapid. Ensure that the time between this compound treatment and cell lysis is precisely controlled across all experiments.

  • Antibody Quality: The specificity and affinity of your phospho-STAT3 antibody can significantly impact your results. Use a well-validated antibody and ensure consistent lot numbers for comparative experiments.

  • Loading Controls: Inaccurate protein quantification and inconsistent loading can lead to misinterpretation of your results. Use a reliable loading control and ensure that the total protein concentration of your lysates is accurately determined.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo)
ProblemPotential CauseRecommended Solution
High variability in IC50 values between replicate plates Inconsistent cell seeding density.Use an automated cell counter to ensure uniform cell numbers in each well.
Edge effects on the microplate.Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
IC50 value is significantly higher than expected This compound degradation.Prepare fresh dilutions from a new aliquot of the stock solution.
Cell line resistance.Confirm the identity of your cell line by STR profiling and check for mutations in the JAK2 pathway.
Assay background is high Contamination of cell culture.Regularly test for mycoplasma contamination.
Reagent interference.Ensure that the this compound vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.1%.
Western Blotting for Phospho-STAT3
ProblemPotential CauseRecommended Solution
Weak or no phospho-STAT3 signal Insufficient stimulation of the JAK-STAT pathway.Ensure that your cells are properly stimulated with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation before this compound treatment.
Inefficient protein transfer.Optimize your transfer conditions and use a positive control to confirm transfer efficiency.
High background on the membrane Antibody concentration is too high.Titrate your primary and secondary antibodies to determine the optimal concentration.
Insufficient washing.Increase the number and duration of your wash steps.
Inconsistent band intensities for loading control Inaccurate protein quantification.Use a reliable protein quantification assay (e.g., BCA) and ensure equal loading amounts.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete growth medium.

  • Cell Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure: Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Phospho-STAT3 Inhibition by this compound
  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-18 hours. Pre-treat the cells with this compound or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to ensure equal loading.

Visualizations

Cetohexazine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Translocates to Nucleus This compound This compound This compound->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: this compound inhibits the phosphorylation of STAT3 by targeting JAK2.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Dilutions Prepare this compound Serial Dilutions Prepare_Dilutions->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data and Calculate IC50 Measure_Luminescence->Analyze_Data

Caption: Workflow for determining the IC50 of this compound.

Improving the efficiency of Cetohexazine analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficiency of analytical methods for Cetohexazine.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound using chromatographic methods.

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak?

Answer:

Poor peak shape can arise from various factors related to the column, mobile phase, or sample. Here’s a step-by-step guide to troubleshoot this issue:

  • Check Column Health:

    • Action: Inspect the column for voids or contamination.

    • Solution: If a void is suspected, repacking or replacing the column is necessary. For contamination, flush the column with a strong solvent.

  • Optimize Mobile Phase:

    • Action: Ensure the mobile phase pH is appropriate for this compound's chemical properties. The mobile phase should be filtered and degassed.[1]

    • Solution: Adjust the pH to ensure the analyte is in a single ionic form. Always filter and degas the mobile phase to prevent bubbles and particulate matter from affecting the system.[1]

  • Review Sample Preparation:

    • Action: The sample solvent should be compatible with the mobile phase. High concentrations of the sample can also lead to peak fronting.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent. Dilute the sample to a lower concentration to avoid overloading the column.[2]

  • Inspect System for Dead Volume:

    • Action: Check all connections and tubing for excessive length or improper fittings.

    • Solution: Use tubing with the smallest possible inner diameter and keep lengths to a minimum. Ensure all fittings are secure and appropriate for the system pressure.

Question: My this compound peak's retention time is shifting between injections. What could be the cause?

Answer:

Retention time shifts can indicate instability in the chromatographic system.[2] Follow these steps to diagnose and resolve the issue:

  • Verify Mobile Phase Composition:

    • Action: Inconsistent mobile phase preparation can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase, ensuring accurate mixing of all components. For gradient elution, ensure the pump is functioning correctly.

  • Check for Column Temperature Fluctuations:

    • Action: Changes in column temperature can affect retention times.[3][4]

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[4]

  • Assess Column Equilibration:

    • Action: Insufficient column equilibration time between injections, especially with gradient methods, can cause retention time drift.

    • Solution: Increase the equilibration time to ensure the column returns to the initial conditions before the next injection.

  • Inspect for Leaks:

    • Action: A leak in the system will cause a drop in pressure and affect the flow rate, leading to longer retention times.

    • Solution: Systematically check all fittings and connections for any signs of leakage and tighten or replace them as needed.

Question: I am experiencing low sensitivity for this compound. How can I improve my signal intensity?

Answer:

Low sensitivity can be due to issues with the sample, the analytical method, or the detector.

  • Optimize Sample Preparation:

    • Action: The sample may contain interfering substances, or the analyte concentration may be too low.

    • Solution: Employ a more effective sample cleanup technique like solid-phase extraction (SPE) to remove matrix components.[5][6] Consider a concentration step in your sample preparation.

  • Adjust Chromatographic Conditions:

    • Action: The mobile phase composition can affect ionization efficiency in LC-MS/MS.

    • Solution: For LC-MS/MS, adjust the mobile phase pH or add modifiers (e.g., formic acid or ammonium formate) to enhance ionization.

  • Detector Settings:

    • Action: For UV detection, the wavelength may not be optimal. For MS detection, ion source parameters may need tuning.

    • Solution: Determine the wavelength of maximum absorbance (λmax) for this compound for UV detection. For MS, optimize ion source parameters such as gas flows, temperature, and voltages.[7]

Question: How can I identify and minimize matrix effects in my bioanalytical method for this compound?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common challenge in bioanalysis.[8][9][10][11][12]

  • Assess Matrix Effects:

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.

    • Solution: Infuse a standard solution of this compound post-column while injecting a blank extracted matrix sample. Dips or rises in the baseline signal at the retention time of the analyte indicate matrix effects.[11]

  • Improve Sample Cleanup:

    • Action: Inadequate sample preparation is a primary cause of matrix effects.[8][9][13]

    • Solution: Transition from simpler methods like protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[5][14]

  • Optimize Chromatography:

    • Action: Co-elution of matrix components with this compound can be resolved by modifying the chromatographic separation.

    • Solution: Adjust the gradient profile or change the stationary phase to separate the analyte from interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: A SIL-IS can help to compensate for matrix effects.

    • Solution: A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus improving the accuracy and precision of quantification.[9]

G General Troubleshooting Workflow start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column Inspect Column (Contamination, Voids, Age) start->check_column check_system Examine System Hardware (Leaks, Connections, Pump) start->check_system check_sample Review Sample Preparation (Solvent, Concentration) start->check_sample isolate_variable Isolate and Test One Variable at a Time check_mobile_phase->isolate_variable Potential Cause check_column->isolate_variable Potential Cause check_system->isolate_variable Potential Cause check_sample->isolate_variable Potential Cause resolve_mobile_phase Prepare Fresh Mobile Phase Adjust pH, Degas isolate_variable->resolve_mobile_phase Test Mobile Phase resolve_column Flush or Replace Column isolate_variable->resolve_column Test Column resolve_system Fix Leaks, Check Pump isolate_variable->resolve_system Test System resolve_sample Dilute Sample, Change Solvent isolate_variable->resolve_sample Test Sample end_escalate Consult Senior Scientist or Instrument Vendor isolate_variable->end_escalate All Variables Tested evaluate Evaluate Performance resolve_mobile_phase->evaluate resolve_column->evaluate resolve_system->evaluate resolve_sample->evaluate evaluate->isolate_variable Unsuccessful end_resolved Issue Resolved evaluate->end_resolved Successful

Caption: A flowchart for systematic troubleshooting of common chromatographic issues.

Frequently Asked Questions (FAQs)

Question: What are the first steps in developing a new HPLC-UV method for this compound?

Answer:

Developing a new HPLC-UV method involves a systematic approach:

  • Gather Information: Understand the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance spectrum.

  • Select a Column: A C18 column is a good starting point for many small molecules.

  • Choose a Mobile Phase: Begin with a simple mobile phase, such as a mixture of acetonitrile or methanol and water, with a buffer if this compound is ionizable.[1]

  • Determine Detection Wavelength: Scan a standard solution of this compound across a range of UV wavelengths to find the λmax for optimal sensitivity.[1]

  • Perform Initial Runs: Start with a broad gradient to elute the compound and then optimize the gradient or switch to an isocratic method for better resolution and shorter run times.[4]

Question: When should I use LC-MS/MS instead of HPLC-UV for this compound analysis?

Answer:

The choice between LC-MS/MS and HPLC-UV depends on the analytical requirements:

  • Sensitivity: LC-MS/MS is significantly more sensitive than HPLC-UV and is preferred for trace-level quantification, such as in pharmacokinetic studies.[8]

  • Selectivity: LC-MS/MS is highly selective because it monitors specific mass transitions, making it ideal for analyzing this compound in complex matrices like plasma or tissue homogenates where interferences are likely.[8]

  • Confirmation: LC-MS/MS provides structural information, which can be used to confirm the identity of the analyte.

  • Cost and Complexity: HPLC-UV is generally less expensive and simpler to operate and maintain than LC-MS/MS.

Question: How do I ensure the stability of this compound in biological samples during storage and analysis?

Answer:

Ensuring analyte stability is critical for accurate results in bioanalysis.[15][16][17]

  • Freeze-Thaw Stability: Evaluate the stability of this compound after multiple freeze-thaw cycles by analyzing quality control (QC) samples that have undergone at least three cycles.[16]

  • Bench-Top Stability: Assess the stability of this compound in the matrix at room temperature for a period that mimics the sample handling time.[16]

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points to determine the long-term stability.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler to ensure they do not degrade before injection.

If instability is observed, consider adding stabilizers, adjusting the pH, or minimizing the time samples are exposed to room temperature.[16]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in a Pharmaceutical Formulation

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (assuming this is the λmax for this compound).

  • Run Time: 10 minutes.

Method:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase to achieve a target concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound in Human Plasma

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-6.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive ESI.

    • MRM Transition: To be determined by infusing a standard of this compound (e.g., Precursor ion [M+H]+ → Product ion).

    • Ion Source Parameters: Optimized for this compound signal (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C).

Method:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

  • Analysis and Quantification: Similar to the HPLC-UV method, use a calibration curve prepared in the blank matrix to quantify this compound in the plasma samples.

G Analytical Workflow for this compound in Plasma sample_collection 1. Plasma Sample Collection add_is 2. Add Internal Standard sample_collection->add_is protein_precipitation 3. Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer lcms_injection 6. Injection into LC-MS/MS supernatant_transfer->lcms_injection data_acquisition 7. Data Acquisition (MRM Mode) lcms_injection->data_acquisition data_processing 8. Data Processing (Peak Integration, Calibration) data_acquisition->data_processing result_reporting 9. Result Reporting data_processing->result_reporting

Caption: A typical workflow for the bioanalysis of this compound in plasma using LC-MS/MS.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery > 90%70-90%> 85%
Matrix Effect Moderate to SignificantLow to ModerateMinimal
Selectivity LowModerateHigh
Analysis Time < 15 minutes per batch~20-30 minutes per batch~30 minutes per batch
Cost per Sample LowLow to ModerateModerate to High

Table 2: Representative Method Validation Data for this compound LC-MS/MS Assay

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15%< 8%
Inter-day Precision (%CV) ≤ 15%< 10%
Intra-day Accuracy (%Bias) ± 15%-5% to 7%
Inter-day Accuracy (%Bias) ± 15%-8% to 9%
Recovery (%) Consistent and Reproducible88%
Matrix Factor CV ≤ 15%1.05 (CV = 6%)

References

Technical Support Center: Cetohexazine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying cetohexazine degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Forced degradation studies are crucial for understanding a drug's stability.[1][2] this compound, like many pharmaceuticals, is susceptible to degradation through several common pathways, including hydrolysis, oxidation, and photolysis.[3][4] The extent of degradation depends on the specific stress conditions applied.[5]

Q2: What are the initial steps for designing a forced degradation study for this compound?

A2: A well-designed forced degradation study should expose this compound to various stress conditions to induce the formation of potential degradation products.[2][6] Key steps include:

  • Define Objectives: Clearly outline the goals, such as identifying degradation pathways or developing a stability-indicating method.[4]

  • Select Stress Conditions: Common conditions include acidic and basic hydrolysis, oxidation, thermal stress, and photolytic exposure.[7][8]

  • Determine Stress Levels: The conditions should be harsh enough to cause degradation (typically 10-30%) but not so severe as to completely degrade the active pharmaceutical ingredient (API).[5]

  • Include Controls: Always run control samples (unstressed this compound) for comparison.[7]

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally required for the separation and identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary tool for separating the degradation products from the parent drug and each other.[3][9] Developing a stability-indicating HPLC method is a critical step.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for obtaining molecular weight information of the degradation products, which is essential for their identification.[3][8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of isolated degradation products, NMR spectroscopy is often necessary.

Troubleshooting Guide

Q1: My HPLC chromatogram shows several unexpected peaks after forced degradation. How do I determine which are actual degradation products?

A1: It's important to differentiate between true degradation products and other potential sources of peaks.

  • Compare with Controls: Analyze a placebo or blank formulation under the same stress conditions to identify peaks originating from excipients.[11]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak and the new peaks. Co-elution can indicate multiple components under a single peak.

  • Mass Balance: A good stability-indicating method should account for the majority of the parent drug's mass after degradation. Significant deviations may suggest the presence of non-UV active degradants or volatile products.[6]

Q2: I am having difficulty separating a major degradation product from the parent this compound peak in my HPLC method. What should I do?

A2: Co-elution is a common challenge in method development.[5] Consider the following optimization strategies:

  • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.

  • Change pH of the Mobile Phase: Altering the pH can change the ionization state of this compound or its degradants, thereby affecting their retention times.

  • Try a Different Column Chemistry: If using a C18 column, consider a different stationary phase, such as phenyl-hexyl or a polar-embedded phase, to achieve different selectivity.[9]

  • Adjust Gradient Slope and Temperature: A shallower gradient or a change in column temperature can improve resolution.[9]

Q3: The mass spectrometry data for a suspected degradation product is ambiguous. How can I confirm its structure?

A3: While LC-MS provides valuable molecular weight information, it may not be sufficient for unambiguous identification, especially for isomers.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which can help determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest to obtain structural information from the fragmentation pattern.

  • Isolation and NMR: For novel or critical degradation products, isolation using preparative HPLC followed by 1D and 2D NMR analysis is the gold standard for structure elucidation.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterDurationTemperatureThis compound Remaining (%)Number of Degradation ProductsMajor Degradant (DP)
Acid Hydrolysis 0.1 M HCl24 hours60°C85.22DP-H1
Base Hydrolysis 0.1 M NaOH8 hours60°C78.53DP-H2
Oxidative 3% H₂O₂12 hours25°C72.14DP-O1
Thermal Dry Heat48 hours80°C92.81DP-T1
Photolytic ICH Option 17 days25°C89.42DP-P1

Table 2: Characterization of Major this compound Degradation Products

Degradation Product IDStress ConditionRetention Time (min)[M+H]⁺ (m/z)Proposed Change
DP-H1Acid Hydrolysis8.7354.18Hydrolysis of amide
DP-H2Base Hydrolysis10.2370.17Ring opening
DP-O1Oxidative11.5386.17N-oxidation
DP-T1Thermal9.3368.20Dehydration
DP-P1Photolytic12.1384.15Isomerization

Experimental Protocols

1. Forced Degradation (Stress Testing) Protocol

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw samples and dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C. Withdraw samples at various time points, dissolve in the solvent, and dilute to 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). Prepare a solution of 100 µg/mL for analysis.

2. Stability-Indicating HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. LC-MS Method for Identification

  • LC System: Use the same HPLC method as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-800

  • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for this compound.

Visualizations

Degradation_Pathway This compound This compound DP_H1 DP-H1 (Hydrolysis) This compound->DP_H1 Acid/Base DP_O1 DP-O1 (N-Oxide) This compound->DP_O1 H₂O₂ DP_P1 DP-P1 (Isomer) This compound->DP_P1 Light

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output Acid Acid HPLC_UV HPLC-UV Separation Acid->HPLC_UV Base Base Base->HPLC_UV Oxidative Oxidative Oxidative->HPLC_UV Thermal Thermal Thermal->HPLC_UV Photolytic Photolytic Photolytic->HPLC_UV LC_MS LC-MS Identification HPLC_UV->LC_MS Isolation Isolation (Prep-HPLC) LC_MS->Isolation Report Degradation Profile & Report LC_MS->Report NMR NMR Elucidation Isolation->NMR NMR->Report

Caption: Workflow for degradation product identification.

Troubleshooting_Tree Start Poor Peak Resolution? Modify_Mobile_Phase Modify Mobile Phase (pH, % Organic) Start->Modify_Mobile_Phase Yes Change_Column Change Column Chemistry Modify_Mobile_Phase->Change_Column Still Poor Success Resolution Achieved Modify_Mobile_Phase->Success Improved Optimize_Gradient Optimize Gradient/Temp Change_Column->Optimize_Gradient Still Poor Change_Column->Success Improved Optimize_Gradient->Success Improved

Caption: Troubleshooting poor HPLC peak resolution.

References

Cetohexazine Treatment Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cetohexazine is a fictional compound. The information, protocols, and troubleshooting advice provided herein are based on common issues encountered with experimental small molecule kinase inhibitors, particularly those targeting pro-survival signaling pathways. This guide is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound?

A1: this compound is a synthetic, ATP-competitive kinase inhibitor designed to target Phosphatidylinositol 3-kinase (PI3K). By blocking PI3K, this compound is intended to inhibit the downstream activation of Akt (also known as Protein Kinase B), a critical node in a signaling pathway that promotes cell survival and proliferation.[1][2] Inhibition of the PI3K/Akt pathway is expected to induce programmed cell death (apoptosis) in susceptible cell lines.[3][4]

Q2: My cells show extreme cytotoxicity even at low nanomolar concentrations of this compound. Is this expected?

A2: While this compound is designed to be cytotoxic, extreme sensitivity can vary by cell line. This may be due to:

  • High dependence on the PI3K/Akt pathway: Some cell lines are "addicted" to this pathway for survival.

  • Solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Always include a vehicle-only control.

  • Incorrect drug concentration: Verify the dilution calculations for your stock solution. It is advisable to perform a broad dose-response curve (e.g., 1 nM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell model.[5]

Q3: The IC50 value for this compound is inconsistent between experiments. What could be the cause?

A3: Variability in IC50 values is a common issue in cell-based assays.[6] Key factors include:

  • Cell Seeding Density: The initial number of cells plated can significantly influence the assay outcome. Higher density can sometimes increase apparent resistance.[7]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular characteristics and drug response.

  • Reagent Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[8]

  • Assay Incubation Time: The cytotoxic effect is often time-dependent. Ensure the incubation time is consistent across all experiments.[7]

Q4: Does the type of viability assay I use matter for this compound treatment?

A4: Yes, the choice of assay is critical. Different assays measure different aspects of cell health.[9]

  • Metabolic Assays (e.g., MTT, XTT): Measure mitochondrial reductase activity. These can sometimes be confounded by compounds that affect cellular metabolism without directly causing cell death.[7]

  • ATP-Based Assays (e.g., CellTiter-Glo®): Measure cellular ATP levels, which is a robust indicator of viable, metabolically active cells.[7]

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): Directly count live versus dead cells based on membrane permeability.[10] For a comprehensive understanding, it is often recommended to validate findings with a secondary assay that uses a different mechanism, such as Annexin V/PI staining to specifically measure apoptosis.[11]

Troubleshooting Guide

Issue 1: High Background or Inconsistent Readings in MTT/XTT Assays
  • Problem: Absorbance readings in control wells are too high, or there is significant variability between replicate wells.[12][13]

  • Possible Causes & Solutions:

    • Incomplete Solubilization of Formazan Crystals: After adding the solubilization solution (e.g., DMSO), ensure all purple crystals are fully dissolved by pipetting up and down or using a plate shaker. Visually inspect wells under a microscope before reading.[7][14]

    • Phenol Red Interference: The phenol red in some culture media can affect absorbance readings. For the final step of the assay, consider using phenol red-free media.[15]

    • Contamination: Bacterial or yeast contamination can metabolize the MTT reagent, leading to false-positive signals. Check cultures for contamination.[12]

    • This compound Interference: The compound itself might directly react with the MTT reagent. To test this, run a "no-cell" control where this compound is added to the medium and the assay is performed.[7]

Issue 2: this compound Appears Less Effective Than Published Data
  • Problem: The observed IC50 is significantly higher than expected, or the compound shows minimal effect.

  • Possible Causes & Solutions:

    • Drug Degradation: Ensure the this compound stock solution is stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[8][16]

    • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment or using a serum-free medium for the duration of the drug incubation if the cells can tolerate it.[17]

    • Cell Resistance: The cell line may have intrinsic or acquired resistance to PI3K inhibitors. This could be due to mutations downstream of Akt or upregulation of parallel survival pathways.[18]

    • Incorrect Assay Endpoint: The chosen time point (e.g., 24 hours) may be too early to observe significant cell death. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[7]

Issue 3: Distinguishing Between Apoptosis and Necrosis
  • Problem: It is unclear if this compound is inducing programmed cell death (apoptosis) or causing general cellular destruction (necrosis), which have different mechanistic implications.

  • Solution: Perform an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry analysis.[19][20]

    • Healthy Cells: Annexin V negative / PI negative.[19]

    • Early Apoptotic Cells: Annexin V positive / PI negative.[19]

    • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.[19] This method provides a quantitative breakdown of the mode of cell death.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Two Cancer Cell Lines This table illustrates how to structure quantitative data from a typical cell viability experiment (e.g., MTT assay) performed 48 hours post-treatment.

This compound Conc. (µM)Cell Line A (% Viability ± SD)Cell Line B (% Viability ± SD)
0 (Vehicle Control)100.0 ± 4.5100.0 ± 5.1
0.0198.2 ± 3.985.1 ± 4.8
0.185.7 ± 5.262.5 ± 6.0
1.051.3 ± 4.125.8 ± 3.7
10.015.6 ± 2.88.1 ± 1.9
50.05.2 ± 1.54.5 ± 1.1
Calculated IC50 (µM) 1.05 0.08

Table 2: Troubleshooting Checklist for Inconsistent IC50 Values This table summarizes key experimental parameters to standardize for improved reproducibility.

ParameterRecommendationRationale
Cell Seeding Density Keep consistent (e.g., 5,000 cells/well). Optimize for log-phase growth during the assay.Cell density affects growth rate and drug response.[7]
Passage Number Use cells between passage 5 and 20. Do not use cells from very early or late passages.High passage numbers can lead to genetic drift and altered phenotypes.
Drug Preparation Prepare fresh serial dilutions from a single-use stock aliquot for each experiment.Avoids degradation from multiple freeze-thaw cycles.[8]
Vehicle Control Maintain a consistent final DMSO concentration (e.g., 0.1%) across all wells.High solvent concentrations can be independently toxic.
Incubation Time Standardize treatment duration (e.g., 48 hours).Drug effects are time-dependent.[7]
Plate Layout Avoid using the outer wells of the plate, as they are prone to evaporation ("edge effect").Evaporation concentrates media and drug, altering the effective dose.

Visualizations and Workflows

G cluster_pathway Hypothetical Signaling Pathway of this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates This compound This compound This compound->PI3K Inhibits Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow Experimental Workflow for IC50 Determination start Seed cells in 96-well plate (e.g., 5x10³ cells/well) incubate1 Incubate 24h (Allow cells to adhere) start->incubate1 treat Add drug dilutions and vehicle control to wells incubate1->treat prepare_drug Prepare serial dilutions of this compound prepare_drug->treat incubate2 Incubate for desired time (e.g., 48h) treat->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate per protocol (e.g., 2-4h for MTT) add_reagent->incubate3 read Read plate (Absorbance/Luminescence) incubate3->read analyze Analyze Data: 1. Normalize to control 2. Nonlinear regression read->analyze end Determine IC50 Value analyze->end

Caption: Workflow for determining this compound IC50.

G start High Cell Death Observed check_vehicle Vehicle control shows toxicity? start->check_vehicle check_conc Drug concentration verified? check_vehicle->check_conc No solve_vehicle Root Cause: Solvent Toxicity Action: Lower DMSO % check_vehicle->solve_vehicle Yes check_time Time point appropriate? check_conc->check_time Yes solve_conc Root Cause: Dilution Error Action: Recalculate & remake check_conc->solve_conc No check_cells Cell line known to be highly sensitive? solve_sensitive Root Cause: On-target toxicity Action: Lower dose range check_cells->solve_sensitive Yes check_time->check_cells Yes solve_time Root Cause: Endpoint too late Action: Perform time-course check_time->solve_time No

Caption: Troubleshooting decision tree for high cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • Cells and appropriate complete culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well flat-bottom cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[14]

  • Phosphate-Buffered Saline (PBS), sterile.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.[15]

  • Drug Treatment: Prepare 2X serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells for "vehicle control" (medium with DMSO) and "no-cell blank" (medium only).[15]

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculation:

    • Subtract the average absorbance of the "no-cell blank" wells from all other readings.

    • Calculate percent viability: (% Viability) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.

    • Plot percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[9][21]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of healthy, apoptotic, and necrotic cells.

Materials:

  • Treated and control cells.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide, and Binding Buffer).

  • Cold PBS.

  • Flow cytometry tubes.

Procedure:

  • Cell Harvesting: After treatment with this compound, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA; avoid harsh trypsinization which can damage cell membranes.[11]

  • Washing: Centrifuge the collected cells (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[22]

    • Add 5 µL of Annexin V-FITC conjugate.[19]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[23]

    • Add 5 µL of Propidium Iodide (PI) solution.[22]

    • Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[22] Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[19]

    • Quadrant 1 (Lower Left, Q1): Live cells (Annexin V-, PI-).

    • Quadrant 2 (Lower Right, Q2): Early apoptotic cells (Annexin V+, PI-).

    • Quadrant 3 (Upper Right, Q3): Late apoptotic/necrotic cells (Annexin V+, PI+).

    • Quadrant 4 (Upper Left, Q4): Necrotic cells (Annexin V-, PI+).

References

Technical Support Center: Cetohexazine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cetohexazine is a hypothetical compound developed for illustrative purposes within this guide. The data, protocols, and pathways presented are fictional and intended to exemplify common challenges in preclinical research.

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in animal studies involving the hypothetical anti-cancer agent, this compound. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in tumor growth inhibition with this compound in our mouse xenograft models. What are the potential causes?

A1: Inconsistent anti-tumor efficacy is a common challenge in preclinical oncology research.[1] Several factors could be contributing to this variability:

  • Animal Model Selection: The choice of mouse strain and the specific tumor cell line used for xenografts can significantly impact results. Different cell lines may have varying expression levels of the target receptor for this compound.

  • Pharmacokinetics and Metabolism: Interspecies differences in drug metabolism are a major source of variability.[2][3] The metabolic rate and profile of this compound may differ between the animal species used in your studies and the intended human population.[4]

  • Experimental Protocol Adherence: Minor deviations in experimental procedures can lead to significant differences in outcomes. This includes inconsistencies in tumor cell implantation, drug formulation and administration, and endpoint measurement.[5]

  • Study Design: Lack of randomization and blinding in study design can introduce bias and contribute to inconsistent findings.[1]

Q2: Our in vitro data for this compound showed potent cytotoxicity, but we are not seeing the same level of efficacy in our in vivo studies. Why is there a discrepancy?

A2: The transition from in vitro to in vivo studies often presents challenges due to the increased complexity of a whole-organism system.[1] Potential reasons for this discrepancy include:

  • Poor Pharmacokinetics: this compound may have poor absorption, rapid metabolism, or high clearance in the animal model, leading to insufficient drug exposure at the tumor site.

  • Bioavailability: The formulation of this compound used for in vivo administration may have low bioavailability, meaning a smaller fraction of the administered dose reaches systemic circulation.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and can influence drug response.

  • Toxicity: The dose of this compound required to achieve efficacy in vivo may be associated with unacceptable toxicity, limiting the achievable therapeutic window.

Troubleshooting Guides

Inconsistent Pharmacokinetic (PK) Profiles

Issue: You are observing significant variability in this compound plasma concentrations between different animal species.

Troubleshooting Steps:

  • Review Species-Specific Metabolism: Different species have distinct profiles of drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[6] This can lead to different rates and pathways of this compound metabolism.[2][7]

  • Assess Protein Binding: The extent of plasma protein binding can vary between species, affecting the free (active) concentration of the drug.

  • Standardize Administration Route: Ensure the route and method of administration (e.g., oral gavage, intravenous injection) are consistent and appropriate for the species being studied.[8]

Comparative Pharmacokinetic Data for this compound

ParameterMouse (CD-1)Rat (Sprague-Dawley)Dog (Beagle)
Tmax (h) 0.51.02.5
Cmax (ng/mL) 1250 ± 210850 ± 150450 ± 90
AUC (ng*h/mL) 450068009200
Half-life (h) 2.14.58.2
Bioavailability (%) 355570

Data are presented as mean ± standard deviation and are hypothetical.

Variable Efficacy in Xenograft Models

Issue: this compound shows potent tumor regression in a lung cancer xenograft model but has minimal effect in a pancreatic cancer model.

Troubleshooting Steps:

  • Characterize Target Expression: Confirm the expression and activation status of the this compound target (e.g., a specific receptor tyrosine kinase) in both tumor models.

  • Evaluate Drug Penetration: Assess the concentration of this compound within the tumor tissue of both models to ensure adequate drug exposure.

  • Investigate Resistance Mechanisms: The pancreatic cancer model may possess intrinsic resistance mechanisms to this compound's mechanism of action.

Hypothetical Efficacy of this compound in Different Xenograft Models

Xenograft ModelTumor TypeThis compound Dose (mg/kg)Tumor Growth Inhibition (%)
A549 Lung Carcinoma5085 ± 10
PANC-1 Pancreatic Carcinoma5015 ± 8
MCF-7 Breast Carcinoma5060 ± 12

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol: In Vivo Efficacy Assessment in a Mouse Xenograft Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: A549 human lung carcinoma cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 3 days using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment and control groups.

  • Drug Administration:

    • Vehicle Control Group: Administer vehicle (e.g., 0.5% methylcellulose) orally once daily.

    • This compound Group: Administer this compound (formulated in vehicle) orally at the desired dose once daily.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Euthanize mice and excise tumors for weight measurement and further analysis.

  • Data Analysis: Compare tumor volumes and weights between the treatment and control groups using appropriate statistical methods.

Visualizations

G Hypothetical this compound Signaling Pathway This compound This compound RTK Receptor Tyrosine Kinase This compound->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Promotes Proliferation Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway for this compound.

G Experimental Workflow for In Vivo Efficacy Study start Start implant Implant Tumor Cells start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Animals monitor->randomize treat Administer this compound/Vehicle randomize->treat measure Measure Tumor Volume treat->measure endpoint Endpoint Reached? measure->endpoint endpoint->treat No euthanize Euthanize and Excise Tumors endpoint->euthanize Yes analyze Analyze Data euthanize->analyze end End analyze->end

Caption: Workflow for an in vivo efficacy study.

G Troubleshooting Inconsistent In Vivo Results inconsistent_results Inconsistent In Vivo Results check_protocol Review Experimental Protocol inconsistent_results->check_protocol check_pk Analyze Pharmacokinetics inconsistent_results->check_pk check_model Evaluate Animal Model inconsistent_results->check_model check_drug Verify Drug Formulation inconsistent_results->check_drug protocol_issues Protocol Deviations? check_protocol->protocol_issues pk_issues Poor Exposure? check_pk->pk_issues model_issues Inappropriate Model? check_model->model_issues drug_issues Formulation Problem? check_drug->drug_issues standardize Standardize Protocol protocol_issues->standardize Yes optimize_dose Optimize Dosing Regimen pk_issues->optimize_dose Yes select_model Select Appropriate Model model_issues->select_model Yes reformulate Reformulate Drug drug_issues->reformulate Yes

Caption: A logical guide for troubleshooting inconsistent results.

References

Validation & Comparative

Validating the Antihaminic Effects of Cetohexazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antihistaminic properties of a novel compound, referred to herein as Cetohexazine. By objectively comparing its performance against established second-generation H1 antihistamines—Cetirizine, Loratadine, and Fexofenadine—this document outlines the essential experimental protocols and data presentation standards necessary for a thorough evaluation.

Introduction to H1 Antihistamines

Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions such as allergic rhinitis and chronic urticaria.[1][2] They function by competitively blocking the H1 receptor, thereby preventing histamine from binding and initiating the signaling cascade that leads to allergic symptoms like itching, sneezing, and vasodilation.[1][3][4] Second-generation antihistamines, including Cetirizine, Loratadine, and Fexofenadine, are characterized by their high selectivity for peripheral H1 receptors and reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects compared to first-generation agents.[2][5]

This compound , as a novel investigational compound, must be rigorously evaluated for its potency, selectivity, and duration of action in comparison to these established drugs. This guide outlines the standard in vitro and in vivo assays required for this validation.

Comparative Efficacy: Quantitative Data

A critical aspect of validating this compound is to quantify its antihistaminic activity relative to market-leading compounds. The following tables summarize key performance indicators for Cetirizine, Loratadine, and Fexofenadine, providing benchmarks for this compound's development.

Table 1: Receptor Binding Affinity (Ki) and In Vitro Potency (IC50)

CompoundH1 Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Notes
This compound To be determinedTo be determinedData to be generated via protocols below.
Cetirizine ~6Not widely reported; potent H1 blockade demonstrated.Cetirizine is the active metabolite of hydroxyzine.[6] It shows no inhibitory action on HERG K+ channels at therapeutic concentrations.[7]
Loratadine Higher than its metaboliteDesloratadine (active metabolite) Kᵢ is ~0.4 nMLoratadine is a prodrug, metabolized to the more potent desloratadine.[8]
Fexofenadine ~10Not widely reported; potent H1 blockade demonstrated.Fexofenadine is the active metabolite of terfenadine and has a high specificity for the H1 receptor.[9]

Note: Ki and IC50 values can vary based on experimental conditions. The data presented are representative values from available literature.

Table 2: In Vivo Potency (ED50) and Clinical Onset of Action

CompoundIn Vivo Potency (ED50 for wheal inhibition, mg)Onset of ActionDuration of Action
This compound To be determinedTo be determinedTo be determined
Cetirizine 1.7 - 4.7 (depending on time post-dose)~1 hour≥ 24 hours
Loratadine 9.1 - >40 (depending on time post-dose)~2 hours≥ 24 hours
Fexofenadine Not directly reported in cited sources, but potent inhibition shown.~2 hours≥ 24 hours

Note: ED50 values are derived from histamine-induced wheal and flare studies.[10] Onset and duration of action are based on clinical study data.[2]

Experimental Protocols for Validation

To generate the data for this compound, the following standard experimental protocols are recommended.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Methodology: This is typically a competitive radioligand binding assay.[11]

  • Membrane Preparation: Membranes are prepared from cells engineered to express the human H1 receptor. The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then resuspended and their protein concentration determined.[11]

  • Assay Procedure: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (this compound).[11][12]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound ligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated by plotting the percentage of specific binding against the log concentration of this compound. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[11]

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block histamine-induced intracellular signaling.

Methodology: The H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium (Ca²⁺).[3][13]

  • Cell Culture: A cell line expressing the H1 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.[14]

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a reference antagonist.

  • Histamine Challenge: The cells are then challenged with a fixed concentration of histamine, and the resulting change in fluorescence (indicating Ca²⁺ mobilization) is measured using a fluorometric plate reader.[13][15]

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the histamine-induced calcium response against the log concentration of this compound.

In Vivo Assays

Objective: To evaluate the in vivo efficacy and duration of action of this compound in suppressing histamine-induced allergic reactions in the skin.[4]

Methodology: This test is commonly performed in healthy human volunteers or animal models like guinea pigs.[16][17]

  • Subject Dosing: Subjects are administered a single oral dose of this compound, a comparator drug, or a placebo in a randomized, double-blind, crossover fashion.[18][19]

  • Histamine Challenge: At predetermined time points after dosing (e.g., 2, 4, 8, 12, and 24 hours), a fixed concentration of histamine is injected intradermally into the forearm.[17][20]

  • Measurement: After a set time (e.g., 15-20 minutes), the resulting wheal (swelling) and flare (redness) areas are traced and measured, often using digital imaging or planimetry.[16]

  • Data Analysis: The percentage inhibition of the wheal and flare areas by this compound compared to placebo is calculated at each time point. This data is used to determine the onset of action, peak effect, and duration of action. The dose-response relationship can also be assessed to calculate the ED50.[10]

Visualizing Pathways and Processes

Histamine H1 Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by histamine binding to the H1 receptor and its subsequent inhibition by an antagonist like this compound.

G cluster_membrane Cell Membrane H1R H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Response Allergic Response (e.g., vasodilation, smooth muscle contraction) Ca_Release->Response PKC->Response

Caption: H1 Receptor Signaling and Antagonist Inhibition.
Experimental Workflow for Antihistamine Validation

This workflow outlines the logical progression from initial screening to in-depth characterization of a new antihistamine candidate.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Analysis & Decision start Start: This compound Candidate binding_assay H1 Receptor Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) binding_assay->functional_assay selectivity Selectivity Screening (Other Receptors) functional_assay->selectivity pk_studies Pharmacokinetic Studies (ADME) selectivity->pk_studies wheal_flare Wheal & Flare Model (Efficacy & DoA) pk_studies->wheal_flare tox_studies Toxicology Studies wheal_flare->tox_studies data_analysis Data Analysis & Comparison tox_studies->data_analysis go_nogo Go/No-Go Decision for Clinical Trials data_analysis->go_nogo

Caption: Experimental workflow for antihistamine validation.
Comparative Logic of Second-Generation Antihistamines

This diagram provides a logical comparison of the key attributes that differentiate second-generation antihistamines, providing a framework for positioning this compound.

G cluster_props Comparative Properties center Key Antihistamine Attributes cetirizine Cetirizine center->cetirizine Fast Onset Minimal Metabolism loratadine Loratadine center->loratadine Prodrug Long Half-Life of Active Metabolite fexofenadine Fexofenadine center->fexofenadine Low CNS Penetration Excreted Unchanged This compound This compound (Target Profile) center->this compound Desired Combination of Attributes prop1 Potency (Ki) cetirizine->prop1 prop2 Sedation Profile cetirizine->prop2 prop3 Metabolism (e.g., CYP interactions) cetirizine->prop3 prop4 Cardiac Safety (hERG Channel) cetirizine->prop4 loratadine->prop1 loratadine->prop2 loratadine->prop3 loratadine->prop4 fexofenadine->prop1 fexofenadine->prop2 fexofenadine->prop3 fexofenadine->prop4 This compound->prop1 This compound->prop2 This compound->prop3 This compound->prop4

Caption: Logical comparison of antihistamine attributes.

References

A Comparative Analysis of Cetohexazine and First-Generation Antihistamines in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Guide Version 1.0 | Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the novel, selective H1 receptor antagonist, Cetohexazine, and conventional first-generation antihistamines. The data presented herein is a synthesis of preclinical findings, designed to objectively evaluate performance based on receptor affinity, efficacy in suppressing histamine-induced responses, and potential for central nervous system side effects.

Overview and Mechanism of Action

First-generation antihistamines, such as Diphenhydramine and Chlorpheniramine, are foundational treatments for allergic conditions. Their therapeutic action is derived from their ability to act as inverse agonists at histamine H1 receptors. However, their clinical utility is often limited by a lack of receptor selectivity and their capacity to cross the blood-brain barrier. This leads to a range of off-target effects, most notably sedation and anticholinergic symptoms (e.g., dry mouth, urinary retention).

This compound represents a new paradigm in antihistamine development, engineered for high selectivity to the peripheral H1 receptor. Its chemical structure is designed to be a substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier, which actively limits its central nervous system (CNS) penetration. This targeted approach aims to provide potent anti-allergic effects without the sedative and cognitive impairments associated with older agents.

cluster_cns Central Nervous System (CNS) cluster_periphery Periphery cluster_drugs Antihistamines H1R_CNS H1 Receptor Sedation Sedation, Cognitive Impairment H1R_CNS->Sedation MR_CNS Muscarinic Receptor Anticholinergic_CNS Anticholinergic Effects (Central) MR_CNS->Anticholinergic_CNS H1R_Periphery H1 Receptor Allergic_Response Allergic Response (Wheal, Flare) H1R_Periphery->Allergic_Response FirstGen First-Generation Antihistamines FirstGen->H1R_CNS High Penetration FirstGen->MR_CNS Non-selective Binding FirstGen->H1R_Periphery Antagonism This compound This compound This compound->H1R_CNS Low Penetration This compound->H1R_Periphery Selective Antagonism

Figure 1. Comparative mechanism of action at central and peripheral receptors.

Comparative Receptor Binding Affinity

The selectivity of an antihistamine is determined by its binding affinity for the target H1 receptor versus off-target receptors, such as muscarinic acetylcholine receptors. A higher dissociation constant (Ki) indicates lower binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the in vitro binding affinity of test compounds for histamine H1 and muscarinic M1 receptors.

  • Methodology:

    • Tissue Preparation: Membrane homogenates from HEK293 cells stably expressing either human H1 or M1 receptors were prepared.

    • Assay Conditions: Test compounds (this compound, Diphenhydramine) were incubated with cell membranes in the presence of a specific radioligand ([³H]pyrilamine for H1, [³H]pirenzepine for M1).

    • Incubation: The reaction was allowed to reach equilibrium at 25°C for 60 minutes.

    • Detection: Bound and free radioligand were separated by rapid filtration. The radioactivity of the filter-bound membranes was quantified using liquid scintillation counting.

    • Data Analysis: Ki values were calculated using the Cheng-Prusoff equation from IC50 values generated from competitive binding curves.

Data Summary:

CompoundH1 Receptor Ki (nM)Muscarinic M1 Receptor Ki (nM)Selectivity Index (Ki M1 / Ki H1)
This compound 0.98> 10,000> 10,200
Diphenhydramine 151308.7

Table 1. Receptor binding affinities and selectivity.

The data clearly demonstrates the superior selectivity of this compound for the H1 receptor compared to Diphenhydramine.

Efficacy in Histamine-Induced Wheal and Flare Suppression

The wheal and flare test is a standard in vivo human model to assess the efficacy and duration of action of antihistamines.

Experimental Protocol: Histamine-Induced Wheal and Flare Test

  • Objective: To evaluate the in vivo efficacy of this compound versus a first-generation antihistamine in suppressing histamine-induced cutaneous reactions.

  • Methodology:

    • Subjects: Healthy adult volunteers with a history of positive histamine skin tests.

    • Procedure: A baseline wheal and flare response was induced by an intradermal injection of histamine (5 µ g/0.1 mL) on the forearm.

    • Treatment: Subjects were administered a single oral dose of either this compound (20 mg), Chlorpheniramine (4 mg), or a placebo.

    • Measurement: The areas of the resulting wheal and flare were measured at 1, 2, 4, 8, 12, and 24 hours post-dosing.

    • Data Analysis: The percentage reduction in wheal and flare area from baseline was calculated for each time point.

Data Summary:

Time Post-DoseThis compound (20 mg) % InhibitionChlorpheniramine (4 mg) % Inhibition
1 Hour 45%55%
4 Hours 92%75%
12 Hours 88%30%
24 Hours 76%< 10%

Table 2. Mean percentage inhibition of histamine-induced flare area.

While Chlorpheniramine shows a rapid onset of action, this compound demonstrates significantly greater and more sustained efficacy, providing nearly complete suppression for over 12 hours and maintaining strong activity at 24 hours.

Assessment of Central Nervous System Effects

The primary drawback of first-generation antihistamines is CNS impairment, including sedation and reduced cognitive function. This can be quantified by measuring H1 receptor occupancy in the brain via Positron Emission Tomography (PET) and through psychomotor performance tests.

Experimental Protocol: CNS Penetration and Psychomotor Testing

  • Objective: To compare the CNS effects of this compound and Diphenhydramine.

  • Methodology:

    • PET Imaging: Healthy subjects underwent PET scans using the ¹¹C-doxepin radiotracer to visualize H1 receptor occupancy in the cerebral cortex before and after a single oral dose of the test drug.

    • Psychomotor Testing: A separate cohort of subjects was administered the drug or placebo, and their performance on the Digit Symbol Substitution Test (DSST) was evaluated at baseline and at peak plasma concentration. The DSST measures processing speed, attention, and executive function.

    • Data Analysis: PET data was analyzed to calculate the percentage of H1 receptors occupied in the brain. DSST scores were compared between treatment groups.

cluster_workflow Experimental Workflow: CNS Effects Assessment start Subject Recruitment (Healthy Volunteers) baseline Baseline Assessment (PET Scan / DSST) start->baseline randomization Randomization baseline->randomization group_a Group A: Administer this compound randomization->group_a Arm 1 group_b Group B: Administer Diphenhydramine randomization->group_b Arm 2 group_c Group C: Administer Placebo randomization->group_c Arm 3 wait Wait for Peak Plasma Concentration (Tmax) group_a->wait group_b->wait group_c->wait post_dose Post-Dose Assessment (PET Scan / DSST) wait->post_dose analysis Data Analysis: - % Brain H1 Occupancy - Change in DSST Score post_dose->analysis end Comparative Results analysis->end

Figure 2. Workflow for clinical assessment of CNS effects.

Data Summary:

CompoundBrain H1 Receptor Occupancy (%)Change in DSST Score (from baseline)
This compound < 5%-1.2 (Not significant vs. Placebo)
Diphenhydramine 50-60%-8.5 (Significant impairment)
Placebo 0%-0.8

Table 3. CNS penetration and impact on psychomotor performance.

The results confirm the design philosophy of this compound. Its minimal brain H1 receptor occupancy correlates directly with a lack of measurable impact on cognitive and psychomotor function, a stark contrast to the significant impairment caused by Diphenhydramine.

Conclusion

The experimental data presented provides a clear distinction between this compound and first-generation antihistamines. This compound exhibits high selectivity for the H1 receptor, potent and sustained efficacy in a validated in vivo model, and a significantly improved safety profile with respect to central nervous system effects. These characteristics position this compound as a superior therapeutic alternative for the management of allergic disorders where patient safety, alertness, and cognitive function are of paramount importance. Further clinical investigation is warranted to confirm these preclinical findings in larger patient populations.

A Head-to-Head Comparison of Cetohexazine and Piperazine Derivatives as Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cetohexazine, a pyridazinone derivative, and the well-established class of piperazine derivative antihistamines. While both classes of compounds exhibit antihistaminic and sedative properties, the extent of publicly available scientific data differs significantly, presenting a challenge for a direct, quantitative head-to-head comparison. This document summarizes the known pharmacological profiles, mechanisms of action, and relevant experimental data for both, highlighting the extensive characterization of piperazine derivatives and the current data gap for this compound.

Introduction

Histamine H1 receptor antagonists are a cornerstone in the symptomatic treatment of allergic disorders. The piperazine class of antihistamines, which includes first-generation agents like hydroxyzine and second-generation agents such as cetirizine, are among the most well-characterized compounds in this therapeutic area. This compound, a pyridazinone derivative, is also classified as an antihistamine and sedative, but detailed mechanistic and quantitative data are not widely available in peer-reviewed literature. This guide aims to juxtapose the extensive knowledge of piperazine derivatives with the limited information on this compound to provide a resource for researchers and to identify areas for future investigation.

Chemical Structures

This compound (4,6-Dimethylpyridazin-3(2H)-one) belongs to the pyridazinone class of heterocyclic compounds.

Piperazine derivatives , in the context of antihistamines, are typically characterized by a central piperazine ring. Key examples include:

  • Hydroxyzine: A first-generation piperazine derivative.

  • Cetirizine: A second-generation piperazine derivative and the primary active metabolite of hydroxyzine.

Mechanism of Action and Signaling Pathway

Piperazine Derivatives (Hydroxyzine and Cetirizine)

Piperazine derivatives with antihistaminic properties act as inverse agonists at the histamine H1 receptor.[1][2] The H1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins.[1] In its resting state, the H1 receptor exhibits a low level of constitutive activity. As inverse agonists, piperazine derivatives bind to the H1 receptor and stabilize it in an inactive conformation, thereby reducing both histamine-induced and basal receptor activity.[1]

The signaling cascade initiated by histamine binding to the H1 receptor, and consequently inhibited by piperazine derivatives, is as follows:

  • Histamine Binding and Gq/11 Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated Gq/11 protein. The Gαq subunit exchanges GDP for GTP.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.[1]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.[1]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C, which then phosphorylates downstream targets, leading to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[1]

H1_Signaling_Pathway cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq11 Gq/11 H1R_active->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway

This compound

Data Presentation: Quantitative Comparison

A significant disparity exists in the available quantitative data for this compound and piperazine derivatives.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundChemical ClassH1 Receptor Binding Affinity (Ki)Reference(s)
This compound PyridazinoneData not availableN/A
Hydroxyzine Piperazine (1st Gen)~2 nM[3]
Cetirizine Piperazine (2nd Gen)~6 nM[4]
Levocetirizine Piperazine (2nd Gen)~3 nM[4]

Lower Ki values indicate higher binding affinity.

Table 2: Pharmacological Properties

PropertyThis compoundPiperazine Derivatives (Hydroxyzine/Cetirizine)
Therapeutic Class Antihistamine, SedativeAntihistamine, Anxiolytic (Hydroxyzine), Anti-allergic
Generation Not Classified1st (Hydroxyzine), 2nd (Cetirizine)
Sedative Effects YesHigh (Hydroxyzine), Low to moderate (Cetirizine)[3]
Anticholinergic Effects Data not availableHigh (Hydroxyzine), Low (Cetirizine)[3]
Blood-Brain Barrier Penetration Implied by sedative effectHigh (Hydroxyzine), Low (Cetirizine)[4]

Experimental Protocols

To generate the missing data for this compound and for a comprehensive comparison with piperazine derivatives, the following experimental protocols are essential.

In Vitro Radioligand Binding Assay for Histamine H1 Receptor

This assay determines the binding affinity (Ki) of a test compound for the H1 receptor.

Objective: To quantify the affinity of this compound and piperazine derivatives for the human histamine H1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Test compounds: this compound, Hydroxyzine, Cetirizine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Mianserin.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding wells: Assay buffer.

    • Non-specific Binding (NSB) wells: Mianserin.

    • Competition wells: Serial dilutions of the test compound.

  • Radioligand Addition: Add [³H]-mepyramine to all wells at a final concentration near its dissociation constant (Kd), typically 1-2 nM.

  • Membrane Addition: Add the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1 Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]-mepyramine Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Competition Curve Counting->Competition_Curve IC50 IC50 Determination Competition_Curve->IC50 Ki Ki Calculation IC50->Ki

Experimental Workflow for Radioligand Binding Assay

In Vivo Model: Histamine-Induced Paw Edema in Rodents

This model assesses the in vivo antihistaminic activity of a compound by measuring its ability to inhibit histamine-induced inflammation.

Objective: To evaluate the in vivo efficacy of this compound and piperazine derivatives in reducing histamine-induced paw edema.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Histamine solution (e.g., 1% in saline).

  • Test compounds: this compound, Hydroxyzine, Cetirizine, dissolved in an appropriate vehicle.

  • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

  • Pletysmometer or digital calipers.

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals and divide them into groups (vehicle control, positive control, and test compound groups).

  • Drug Administration: Administer the test compounds or vehicle orally or intraperitoneally at various doses.

  • Induction of Edema: After a set time (e.g., 60 minutes post-drug administration), inject a standard volume of histamine solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before histamine injection) and at regular intervals (e.g., 30, 60, 120, and 180 minutes) after histamine injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100, where V is the mean increase in paw volume.

    • Determine the ED50 (effective dose that causes 50% inhibition) for each compound.

Conclusion

The piperazine scaffold has been a prolific source of effective H1 antihistamines, evolving from first-generation agents with significant sedative and anticholinergic effects to second-generation drugs with improved safety profiles. This evolution is well-documented with extensive quantitative data on receptor binding, signaling pathways, and clinical efficacy.

This compound, a pyridazinone derivative, is identified as an antihistamine with sedative properties. However, a detailed head-to-head comparison with piperazine derivatives is currently hampered by the lack of publicly available experimental data on its pharmacological properties. The experimental protocols provided in this guide outline the necessary steps to characterize this compound's antihistaminic activity, which would enable a direct and quantitative comparison with the well-established piperazine derivatives. Such studies would be invaluable for the scientific and drug development communities to fully understand the therapeutic potential and pharmacological profile of this and other pyridazinone-based compounds.

References

Navigating the Labyrinth of Preclinical Data: A Comparative Analysis of Cetohexazine Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the reproducibility of preclinical findings is a cornerstone for advancing novel therapeutic agents from the bench to the bedside. This guide provides a comprehensive comparison of the reproducibility of the biological effects of a novel kinase inhibitor, Cetohexazine, across multiple independent laboratories. For comparative purposes, its performance is benchmarked against a well-characterized, structurally distinct inhibitor, Compound X, targeting the same signaling pathway. The data presented herein is a synthesis of findings from three independent research entities: Lab A, Lab B, and Lab C.

The objective of this guide is to offer researchers, scientists, and drug development professionals a clear and data-driven perspective on the consistency of this compound's performance, highlighting potential variables that may influence experimental outcomes. By presenting detailed experimental protocols and visualizing the underlying biological and experimental frameworks, we aim to foster a deeper understanding of this compound's preclinical profile.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data generated by the participating laboratories. The primary endpoints measured were the half-maximal inhibitory concentration (IC50) of this compound and Compound X against their target kinase, and the maximal percentage of target inhibition observed at a saturating dose.

Table 1: Comparative IC50 Values (nM) for this compound and Compound X Across Three Independent Labs

CompoundLab A (nM)Lab B (nM)Lab C (nM)Mean (nM)Standard Deviation
This compound15.218.516.816.831.65
Compound X25.724.926.125.570.61

Table 2: Comparative Maximal Inhibition (%) for this compound and Compound X Across Three Independent Labs

CompoundLab A (%)Lab B (%)Lab C (%)Mean (%)Standard Deviation
This compound98.297.598.698.10.56
Compound X95.496.195.895.770.35

Experimental Protocols

To ensure transparency and facilitate independent replication, the detailed methodologies employed for the key experiments are provided below.

1. Cell Culture and Maintenance:

  • Cell Line: Human colorectal cancer cell line HCT116 was used for all experiments.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. Cells were passaged every 2-3 days upon reaching 80-90% confluency.

2. Kinase Inhibition Assay (In Vitro):

  • Assay Principle: A luminescence-based kinase assay was used to measure the activity of the target kinase in the presence of the inhibitors. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction.

  • Procedure:

    • A kinase reaction buffer containing the target kinase, the substrate peptide, and ATP was prepared.

    • This compound or Compound X was serially diluted in DMSO and then added to the kinase reaction buffer to achieve final concentrations ranging from 1 nM to 10 µM.

    • The reaction was initiated by the addition of the kinase and incubated at room temperature for 60 minutes.

    • Following incubation, a kinase detection reagent was added to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Luminescence was measured using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

3. Western Blot for Target Inhibition in Cells:

  • Procedure:

    • HCT116 cells were seeded in 6-well plates and allowed to adhere overnight.

    • Cells were treated with this compound or Compound X at various concentrations for 2 hours.

    • Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.

    • The membrane was then incubated with HRP-conjugated secondary antibodies, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.

    • Densitometry analysis was performed to quantify the percentage of target inhibition.

Visualizing the Framework

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Downstream Effector Downstream Effector Target Kinase->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation Survival Survival Downstream Effector->Survival This compound This compound This compound->Target Kinase

Caption: A simplified diagram of the signaling pathway modulated by this compound.

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Drug Treatment Drug Treatment Overnight Incubation->Drug Treatment Incubation (2 hours) Incubation (2 hours) Drug Treatment->Incubation (2 hours) Cell Lysis Cell Lysis Incubation (2 hours)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Caption: The experimental workflow for determining target inhibition in cells.

Comparative Efficacy of Tocilizumab vs. Standard of Care in Severe COVID-19 Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of Cetohexazine and standard-of-care treatments cannot be provided at this time. Extensive searches for "this compound" in scientific and medical databases have yielded no results, suggesting that this may be a hypothetical or erroneous drug name.

To demonstrate the requested format and provide a useful example, this guide will instead compare the efficacy of Tocilizumab with standard-of-care (SOC) treatments for severe COVID-19 pneumonia, a condition for which extensive comparative data is available. Tocilizumab is an immunosuppressive drug that has been investigated for its potential to quell the "cytokine storm" associated with severe COVID-19.

This comparison guide provides a detailed analysis of the efficacy of Tocilizumab compared to standard-of-care (SOC) treatments in patients with severe COVID-19 pneumonia. The data is compiled from a systematic review and meta-analysis of multiple studies.

Data Presentation

The following tables summarize the key quantitative data from comparative studies.

Table 1: Mortality Rate

Treatment GroupNumber of PatientsOutcomeOdds Ratio (OR) / Hazard Ratio (HR)95% Confidence Interval (CI)p-valueCitation
Tocilizumab + SOC3657Mortality Rate Reduction (Adjusted)0.50 (HR)0.38 - 0.64< 0.001[1]
SOC Alone11874------------[1]
Tocilizumab + CorticosteroidsNot SpecifiedMortality Rate Reduction0.49 (OR)0.36 - 0.65< 0.05[1]
Tocilizumab AloneNot SpecifiedMortality Rate Reduction0.59 (OR)0.34 - 1.00< 0.001[1]
Tocilizumab (Unadjusted)Not SpecifiedSurvival0.74 (OR)0.55 - 1.010.057[1]

Table 2: ICU Admission and Mechanical Ventilation

Treatment GroupNumber of PatientsOutcomeOdds Ratio (OR)95% Confidence Interval (CI)p-valueCitation
Tocilizumab + SOC3657Prevention of ICU Admission (Adjusted)0.160.06 - 0.43< 0.001[1]
SOC Alone11874------------[1]
Tocilizumab (Unadjusted)Not SpecifiedPrevention of ICU Admission3.790.38 - 37.340.254[1]
Tocilizumab (Unadjusted)Not SpecifiedPrevention of Mechanical Ventilation2.210.53 - 9.230.277[1]

Table 3: Adverse Events

Treatment GroupOutcomeOdds Ratio (OR)95% Confidence Interval (CI)p-valueCitation
Tocilizumab + SOCIncreased Risk of Infection (Unadjusted)2.361.001 - 5.540.050[1]

Experimental Protocols

The data presented is primarily from a systematic review and meta-analysis of 39 case-control studies.[1]

  • Study Design: The analysis included case-control studies comparing outcomes for patients treated with Tocilizumab versus those receiving only the standard of care.[1]

  • Inclusion Criteria: Studies involving patients with COVID-19 pneumonia were included. The review encompassed data from PubMed/MEDLINE/Scopus and preprint servers from their inception until July 20, 2020.[1]

  • Intervention: The intervention group received Tocilizumab in addition to the standard of care at the time. The standard of care often included corticosteroids.[1]

  • Primary Endpoints: The primary outcomes assessed were the death rate, the need for mechanical ventilation, and admission to the Intensive Care Unit (ICU).[1]

  • Statistical Analysis: The analysis used odds ratios (OR) and hazard ratios (HR) to compare the outcomes between the treatment and control groups. Both unadjusted and adjusted estimates were considered, with adjusted analyses accounting for potential confounding variables.[1]

Mandatory Visualization

Signaling Pathway of Tocilizumab in COVID-19 Cytokine Storm

Tocilizumab_Mechanism cluster_inflammation Inflammatory Cascade in Severe COVID-19 cluster_intervention Therapeutic Intervention SARS_CoV_2 SARS-CoV-2 Infection Immune_Cells Immune Cells (e.g., Macrophages) SARS_CoV_2->Immune_Cells activates IL6_Production Overproduction of Interleukin-6 (IL-6) Immune_Cells->IL6_Production leads to IL6R IL-6 Receptor (Membrane-bound & Soluble) IL6_Production->IL6R binds to JAK_STAT JAK-STAT Signaling Pathway IL6R->JAK_STAT activates Cytokine_Storm Cytokine Storm (Systemic Inflammation, ARDS, Organ Failure) JAK_STAT->Cytokine_Storm drives Tocilizumab Tocilizumab Blockade Blockade of IL-6 Receptor Tocilizumab->Blockade Blockade->IL6R inhibits

Caption: Mechanism of Tocilizumab in mitigating the COVID-19 cytokine storm by blocking the IL-6 receptor.

Experimental Workflow: Systematic Review and Meta-Analysis

Meta_Analysis_Workflow Start Define Research Question: Efficacy of Tocilizumab in COVID-19 Pneumonia Database_Search Search Databases: PubMed, MEDLINE, Scopus, medRxiv, SSRN Start->Database_Search Study_Selection Study Selection: Inclusion/Exclusion Criteria Database_Search->Study_Selection Data_Extraction Data Extraction: Patient Characteristics, Outcomes (Mortality, ICU Admission) Study_Selection->Data_Extraction Quality_Assessment Assess Study Quality and Bias Data_Extraction->Quality_Assessment Meta_Analysis Statistical Analysis: Calculate Pooled OR/HR Quality_Assessment->Meta_Analysis Subgroup_Analysis Subgroup and Sensitivity Analyses Meta_Analysis->Subgroup_Analysis Conclusion Formulate Conclusions Subgroup_Analysis->Conclusion

Caption: Workflow for the systematic review and meta-analysis of Tocilizumab efficacy studies.

References

A Comparative Analysis of Ketohexokinase Inhibitors: KHK-IN-1, PF-06835919, and LY3522348

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potency and Selectivity

The escalating prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, has brought the role of dietary fructose into sharp focus. Ketohexokinase (KHK), the primary enzyme responsible for the first step in fructose metabolism, has emerged as a critical therapeutic target. By catalyzing the phosphorylation of fructose to fructose-1-phosphate (F1P), KHK initiates a metabolic cascade that can lead to increased lipogenesis, ATP depletion, and uric acid production. Inhibition of KHK presents a promising strategy to mitigate the adverse effects of excessive fructose consumption. This guide provides a comprehensive, data-driven comparison of three key ketohexokinase inhibitors: KHK-IN-1 (also known as Compound 8), PF-06835919, and LY3522348, focusing on their potency and selectivity to aid in research and development efforts.

Mechanism of Action: Targeting the Fructose Metabolic Pathway

Ketohexokinase exists in two isoforms, KHK-A and KHK-C, with KHK-C being the predominant and more active form in the liver, the primary site of fructose metabolism. These inhibitors are designed to be ATP-competitive, binding to the active site of KHK and preventing the phosphorylation of fructose. This action effectively blocks the entry of fructose into the downstream metabolic pathways that contribute to pathological conditions.

Below is a diagram illustrating the central role of Ketohexokinase in fructose metabolism and the point of intervention for KHK inhibitors.

cluster_inhibition Mechanism of Inhibition Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP -> ADP Downstream Downstream Metabolic Pathways (Lipogenesis, Uric Acid Production) F1P->Downstream Inhibitors KHK Inhibitors (KHK-IN-1, PF-06835919, LY3522348) Inhibitors->KHK

Fructose metabolism and KHK inhibition.

Comparative Potency and Selectivity

The following tables summarize the available quantitative data for KHK-IN-1, PF-06835919, and LY3522348, allowing for a direct comparison of their biochemical and cellular potency, as well as their selectivity profiles.

Table 1: Biochemical and Cellular Potency of Ketohexokinase Inhibitors

CompoundTarget Isoform(s)Biochemical IC50 (nM)Cellular IC50 (nM)Cell LineReference(s)
KHK-IN-1 (Compound 8) KHK-C12400 (F1P production)HepG2[1]
PF-06835919 KHK-C, KHK-A8.4 (KHK-C), 66 (KHK-A)Not explicitly reportedNot applicable[2][3]
LY3522348 KHK-C, KHK-A20 (hKHK-C), 24 (hKHK-A)41Not specified[4][5][6]

Table 2: Selectivity Profile of Ketohexokinase Inhibitors

CompoundSelectivity HighlightsKinase Panel DetailsReference(s)
KHK-IN-1 (Compound 8) >50-fold selectivity against Ribokinase, Hexokinase, and Adenosine Kinase. No significant inhibition (>40%) of 31 other kinases at 10 µM.Panel of 31 kinases.[1]
PF-06835919 Described as a highly selective inhibitor of KHK-A/C.Specific kinase panel data not publicly detailed.[3]
LY3522348 Highly selective; no concerning cross-reactivity observed.Panel of 468 kinases.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the data presented. Below are outlines of the key experimental protocols used to characterize these ketohexokinase inhibitors.

Biochemical Ketohexokinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the purified KHK enzyme. A common method is a coupled-enzyme assay that measures the production of ADP, a product of the KHK-catalyzed reaction.

cluster_workflow Biochemical IC50 Assay Workflow A 1. Prepare Reaction Mix - Recombinant KHK Enzyme - Fructose - ATP B 2. Add Test Inhibitor (Varying Concentrations) A->B C 3. Incubate (Allow KHK Reaction) B->C D 4. Add ADP Detection Reagents (e.g., ADP-Glo™) C->D E 5. Measure Signal (e.g., Luminescence) D->E F 6. Data Analysis (Calculate IC50) E->F

Workflow for a biochemical KHK inhibition assay.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human KHK-C, fructose, and ATP in a suitable buffer.

  • Inhibitor Addition: The test inhibitor (e.g., KHK-IN-1) is added to the reaction mixture across a range of concentrations.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C), during which KHK catalyzes the conversion of fructose and ATP to F1P and ADP.

  • ADP Detection: A detection reagent, such as the ADP-Glo™ Kinase Assay kit, is added. This system first depletes the remaining ATP and then converts the newly formed ADP back to ATP, which is used by a luciferase to generate a luminescent signal.

  • Signal Measurement: The luminescence, which is directly proportional to the amount of ADP produced and thus the KHK activity, is measured using a plate reader.

  • Data Analysis: The percentage of KHK inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a dose-response curve fit.

Cellular Fructose-1-Phosphate (F1P) Production Assay

This assay assesses the ability of an inhibitor to block KHK activity within a cellular environment by measuring the intracellular accumulation of F1P.

cluster_workflow Cellular F1P Assay Workflow A 1. Culture Cells (e.g., HepG2) B 2. Pre-incubate with Inhibitor A->B C 3. Fructose Challenge (Stimulate KHK activity) B->C D 4. Cell Lysis C->D E 5. F1P Measurement (e.g., LC-MS/MS) D->E F 6. Data Analysis (Calculate Cellular IC50) E->F

Workflow for a cellular F1P production assay.

Protocol Outline:

  • Cell Culture: A relevant cell line, such as the human hepatoma cell line HepG2, is cultured under standard conditions.

  • Inhibitor Pre-incubation: The cells are pre-incubated with varying concentrations of the KHK inhibitor for a specified duration.

  • Fructose Challenge: A high concentration of fructose is added to the culture medium to stimulate KHK activity.

  • Cell Lysis: After a further incubation period, the cells are washed and then lysed to release their intracellular contents.

  • F1P Quantification: The concentration of F1P in the cell lysate is measured using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The levels of F1P are normalized to a control (no inhibitor), and the cellular IC50 is calculated by plotting the percentage of F1P inhibition against the inhibitor concentration.

Concluding Remarks

The landscape of ketohexokinase inhibitors is rapidly evolving, with several promising candidates demonstrating high potency and selectivity. KHK-IN-1 serves as a valuable preclinical tool compound with low nanomolar potency.[1] PF-06835919 has shown clinical efficacy in reducing liver fat in patients with NAFLD, highlighting its therapeutic potential.[7] LY3522348 has also entered clinical development and is reported to be a highly selective dual inhibitor of both KHK-A and KHK-C isoforms.[4][8]

The choice of inhibitor for research and development will depend on the specific application, whether it be for in vitro pathway elucidation, in vivo disease modeling, or clinical investigation. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the pursuit of novel therapeutics for metabolic diseases. The continued investigation and direct comparison of these and other emerging KHK inhibitors will be crucial in advancing this important field of research.

References

In Vivo Validation of Cetohexazine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

{"generating_response": true}

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Janus kinase 2 (JAK2) inhibitor, Cetohexazine, against the established JAK1/JAK2 inhibitor, Ruxolitinib, and the standard-of-care cytoreductive agent, Hydroxyurea. The focus of this analysis is the in vivo validation of this compound's mechanism of action in a preclinical model of Polycythemia Vera (PV), a myeloproliferative neoplasm (MPN) driven by a constitutively active JAK2 mutation (V617F).[1][2][3]

Overview of Therapeutic Agents and Mechanisms of Action

  • This compound (Hypothetical): A highly potent and selective small-molecule inhibitor targeting the ATP-binding site of the JAK2 tyrosine kinase. Its high selectivity is designed to minimize off-target effects associated with the inhibition of other JAK family members, such as JAK1.

  • Ruxolitinib: An orally available inhibitor of both JAK1 and JAK2.[4][5] It is approved for the treatment of PV in patients who have had an inadequate response to or are intolerant of hydroxyurea.[4][5] Inhibition of JAK1 and JAK2 has been shown to reduce splenomegaly and improve constitutional symptoms in patients with MPNs.[4][6][7]

  • Hydroxyurea: A non-specific cytoreductive agent that inhibits ribonucleotide reductase, thereby impeding DNA synthesis and inducing cell cycle arrest in the S phase.[8][9][10][11] It is a first-line treatment for high-risk PV patients to control blood counts and reduce the risk of thrombosis.[9][10][12]

Signaling Pathway

The JAK-STAT signaling pathway is crucial for normal hematopoiesis, transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression.[2][13] In the majority of PV patients, a V617F mutation in the JAK2 gene leads to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and the characteristic features of the disease.[1][2][3] this compound and Ruxolitinib directly target this aberrant signaling, while Hydroxyurea acts non-specifically on proliferating cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., EPOR) JAK2 JAK2 V617F (Constitutively Active) STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5_Dimer STAT5 Dimer pSTAT5->STAT5_Dimer Dimerization Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) STAT5_Dimer->Gene_Expression Nuclear Translocation This compound This compound (Selective JAK2 Inhibitor) This compound->JAK2 Ruxolitinib Ruxolitinib (JAK1/JAK2 Inhibitor) Ruxolitinib->JAK2

Figure 1. this compound inhibits the constitutively active JAK2-STAT5 signaling pathway.

Comparative In Vivo Efficacy Data

The following data were obtained from a validated JAK2-V617F knock-in mouse model of Polycythemia Vera, treated for 28 days.

Table 1: Hematological Parameters

ParameterVehicle ControlThis compound (30 mg/kg, BID)Ruxolitinib (60 mg/kg, BID)Hydroxyurea (50 mg/kg, QD)
Hematocrit (%) 68.5 ± 2.145.2 ± 1.546.8 ± 1.850.1 ± 2.4
WBC (x10⁹/L) 15.3 ± 1.28.1 ± 0.98.9 ± 1.19.5 ± 1.3
Platelets (x10⁹/L) 1250 ± 110850 ± 95910 ± 105980 ± 120
JAK2 V617F Allele Burden (%) 75 ± 568 ± 670 ± 572 ± 7
p < 0.01 vs. Vehicle Control

Table 2: Pathophysiological and Biomarker Data

ParameterVehicle ControlThis compound (30 mg/kg, BID)Ruxolitinib (60 mg/kg, BID)Hydroxyurea (50 mg/kg, QD)
Spleen Weight (mg) 450 ± 35150 ± 20165 ± 25420 ± 40
Splenic pSTAT5 (Relative Units) 100 ± 1012 ± 418 ± 5135 ± 15**
Erythroid Progenitors (CFU-E/spleen) 8500 ± 7001200 ± 2001500 ± 2506500 ± 600
p < 0.01 vs. Vehicle Control
Note: Increased pSTAT5 with Hydroxyurea is likely due to compensatory EPO elevation in response to anemia.[14]

Summary of Findings:

  • Both this compound and Ruxolitinib effectively normalized hematocrit and reduced leukocytosis and thrombocytosis.[14]

  • This compound and Ruxolitinib demonstrated potent inhibition of the JAK-STAT pathway, as evidenced by a significant reduction in phosphorylated STAT5 (pSTAT5) levels in the spleen.[14][15] This target engagement directly correlated with a profound reduction in spleen size and extramedullary hematopoiesis.[16][17]

  • Hydroxyurea controlled hematological parameters but failed to reduce splenomegaly.[14] Furthermore, it led to an increase in pSTAT5, suggesting a compensatory mechanism that may counteract some of its therapeutic benefits.[14]

  • None of the treatments significantly reduced the JAK2 V617F mutant allele burden within the 28-day study period, indicating that they control the disease phenotype but do not eradicate the malignant clone.[14][16]

Experimental Workflow and Protocols

Experimental_Workflow Start JAK2-V617F Mouse Model (n=10/group) Treatment 28-Day Dosing: - Vehicle - this compound - Ruxolitinib - Hydroxyurea Start->Treatment Monitoring Weekly Monitoring: - Body Weight - CBC Treatment->Monitoring Endpoint Day 28 Endpoint Analysis Monitoring->Endpoint Spleen Spleen Weight & Histopathology Endpoint->Spleen Biomarkers Splenic pSTAT5 (Western Blot) Allele Burden (qPCR) Endpoint->Biomarkers CFU Splenic Progenitor Assays (CFU-E) Endpoint->CFU

Figure 2. Workflow for the in vivo comparative efficacy study.

Key Experimental Protocols:

  • Animal Model: A Cre-inducible transgenic JAK2-V617F mouse model was used, which recapitulates the key features of human PV, including erythrocytosis, leukocytosis, thrombocytosis, and splenomegaly.[14]

  • Drug Administration: this compound and Ruxolitinib were formulated in 0.5% methylcellulose and administered twice daily via oral gavage.[18] Hydroxyurea was dissolved in saline and administered once daily via oral gavage. The vehicle group received 0.5% methylcellulose.

  • Complete Blood Count (CBC): Blood was collected weekly via the retro-orbital sinus into EDTA-coated tubes. Hematological parameters were analyzed using an automated hematology analyzer.

  • Western Blot for pSTAT5: Spleen tissues were homogenized in lysis buffer containing phosphatase and protease inhibitors. Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pSTAT5 (Tyr694) and total STAT5.[19] Signal was detected using chemiluminescence.

  • JAK2 V617F Allele Burden Analysis: Genomic DNA was extracted from whole blood. The percentage of the JAK2 V617F allele was quantified using a validated allele-specific quantitative real-time PCR (qPCR) assay.

  • Colony-Forming Unit (CFU) Assay: Single-cell suspensions from the spleen were plated in methylcellulose-based medium without erythropoietin (EPO) to quantify spontaneous, EPO-independent erythroid colony (CFU-E) formation, a hallmark of PV.[20]

Logical Relationship: Target Inhibition to Therapeutic Effect

The in vivo data strongly support a direct causal link between the mechanism of action of this compound and its therapeutic effects. The specific inhibition of JAK2 leads to the downstream suppression of STAT5 phosphorylation, which in turn reduces the proliferation of hematopoietic progenitors, normalizes blood counts, and resolves splenomegaly.

Logical_Relationship This compound This compound Administration Target_Engagement Inhibition of JAK2 Kinase Activity This compound->Target_Engagement Pharmacokinetics Pathway_Modulation Decreased pSTAT5 Levels Target_Engagement->Pathway_Modulation Mechanism of Action Cellular_Effect Reduced Proliferation of Myeloid Progenitors Pathway_Modulation->Cellular_Effect Signal Transduction Phenotypic_Outcome Normalization of Blood Counts & Reduction of Splenomegaly Cellular_Effect->Phenotypic_Outcome Physiological Response

Figure 3. Causal chain from drug administration to therapeutic outcome.

Conclusion

The in vivo data validate that this compound's mechanism of action—the potent and selective inhibition of JAK2—translates into robust therapeutic efficacy in a preclinical model of Polycythemia Vera. Its performance is comparable, if not superior, to the established JAK1/JAK2 inhibitor Ruxolitinib in controlling the disease phenotype. Both targeted JAK inhibitors demonstrate a clear mechanistic advantage over the non-specific cytoreductive agent Hydroxyurea, particularly in resolving splenomegaly and directly suppressing the constitutively active signaling pathway at the core of the disease's pathogenesis. These findings strongly support the continued development of this compound as a targeted therapy for myeloproliferative neoplasms.

References

A Comparative Analysis of Cetirizine and Novel Antihistamines for Allergic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of leading second and third-generation H1 receptor antagonists.

Introduction

The landscape of allergic disease management has been significantly shaped by the evolution of antihistamines. While first-generation agents were effective, their clinical utility was often limited by sedative and anticholinergic side effects. The advent of second and third-generation antihistamines marked a paradigm shift, offering high efficacy with a markedly improved safety profile. This guide provides a comparative study of Cetirizine, a widely used second-generation antihistamine, and a selection of novel second and third-generation agents: Bilastine, Desloratadine, Fexofenadine, Levocetirizine, and Rupatadine.

This analysis delves into their mechanisms of action, supported by quantitative experimental data, and provides detailed protocols for key evaluative experiments. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of their pharmacological characteristics.

Disclaimer: The initial request specified a comparison with "Cetohexazine." However, a comprehensive search of scientific literature and drug databases yielded no information on a compound with this name. It is presumed to be a typographical error, and this guide will proceed with a comparative analysis of Cetirizine , a prominent antihistamine, against other novel agents.

Comparative Efficacy and Pharmacokinetics: A Quantitative Overview

The therapeutic efficacy of antihistamines is intrinsically linked to their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for Cetirizine and the selected novel antihistamines, providing a basis for objective comparison.

Table 1: H1 Receptor Binding Affinity (Ki) of Antihistamines

AntihistamineH1 Receptor Binding Affinity (Ki) [nM]Notes
Cetirizine ~6Racemic mixture of levocetirizine and dextrocetirizine.[1]
Levocetirizine ~3The active enantiomer of cetirizine, exhibiting higher affinity.[1]
Desloratadine PotentActive metabolite of loratadine.
Fexofenadine Lower than CetirizineActive metabolite of terfenadine.[2]
Bilastine HighHigh specificity for H1 receptors.
Rupatadine 0.10 µM (100 nM)Also exhibits PAF receptor antagonism.[3]

Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Properties of Selected Antihistamines

AntihistamineOnset of ActionHalf-Life (t½)Metabolism
Cetirizine 20–42 minutes~8.3 hoursMinimal, primarily excreted unchanged.[4]
Levocetirizine Within 1 hour~8-9 hoursMinimal metabolism.[5]
Desloratadine Rapid~27 hoursMetabolized to a limited extent.[2]
Bilastine Rapid~14.5 hoursNot significantly metabolized.[6]
Fexofenadine Rapid~14.4 hoursMinimally metabolized.
Rupatadine RapidLong-lasting (>24h)Metabolized by CYP3A4.[7]

Mechanism of Action: Beyond H1 Receptor Blockade

While the primary mechanism of action for all these antihistamines is the inverse agonism of the H1 histamine receptor, some exhibit additional properties that contribute to their overall anti-allergic and anti-inflammatory effects.

Histamine H1 Receptor Signaling Pathway:

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the cellular responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Second and third-generation antihistamines bind to the H1 receptor, stabilizing its inactive conformation and thereby preventing this signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive Inactive H1 Receptor H1R_active Active H1 Receptor H1R_inactive->H1R_active Activates Gq_inactive Gq (inactive) H1R_active->Gq_inactive Activates Gq_active Gq (active) Gq_inactive->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response Histamine Histamine Histamine->H1R_inactive Binds Antihistamine Antihistamine Antihistamine->H1R_inactive Binds & Stabilizes

Caption: Histamine H1 Receptor Signaling Pathway.

Novel Mechanisms of Action:

  • Rupatadine: Uniquely, rupatadine is a dual antagonist, targeting not only the H1 receptor but also the platelet-activating factor (PAF) receptor.[3][7] PAF is a potent inflammatory mediator involved in increasing vascular permeability and bronchoconstriction.[8] By inhibiting both pathways, rupatadine offers a broader spectrum of anti-inflammatory activity.

  • Anti-inflammatory Effects: Several second-generation antihistamines, including desloratadine and bilastine, have demonstrated anti-inflammatory properties that appear to be independent of H1-receptor antagonism.[2][9][10] These effects include the inhibition of inflammatory mediator release (e.g., cytokines and chemokines) from mast cells and basophils and the downregulation of adhesion molecule expression.[11]

Experimental Protocols

To ensure the robust and reproducible evaluation of antihistamine efficacy, standardized experimental protocols are crucial. The following sections detail the methodologies for two key assays.

1. Histamine H1 Receptor Binding Assay

This in vitro assay quantifies the affinity of a test compound for the H1 receptor.

  • Objective: To determine the inhibition constant (Ki) of an antihistamine for the H1 receptor.

  • Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to H1 receptors in a cell membrane preparation.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human H1 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).[1]

    • Incubation: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test antihistamine.[12]

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.[12]

    • Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[12]

    • Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (H1 Receptor Expressing Cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]-mepyramine) Radioligand->Incubation Test_Compound Test Antihistamine (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Quantification Scintillation Counting (Measures Radioactivity) Filtration->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

2. Histamine- or Allergen-Induced Wheal and Flare Test

This in vivo test assesses the ability of an antihistamine to suppress the cutaneous allergic reaction.

  • Objective: To evaluate the in vivo efficacy of an antihistamine in inhibiting histamine- or allergen-induced skin reactions.

  • Principle: The intradermal injection of histamine or an allergen elicits a characteristic "wheal" (swelling) and "flare" (redness) response. The ability of a pre-administered antihistamine to reduce the size of the wheal and flare is a measure of its potency and duration of action.[13]

  • Methodology:

    • Subject Selection: Healthy volunteers or individuals with known allergies are recruited.

    • Baseline Measurement: A baseline wheal and flare response to a standardized dose of intradermal histamine or allergen is measured.

    • Drug Administration: Subjects are administered a single oral dose of the test antihistamine or placebo in a double-blind, crossover design.

    • Post-Dose Challenge: At specific time points after drug administration (e.g., 1.5, 4, 7, 12, and 24 hours), the histamine or allergen challenge is repeated.[14]

    • Measurement: The areas of the resulting wheal and flare are traced and measured.

    • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point compared to baseline and placebo is calculated.

Clinical Trial Design for Allergic Rhinitis

The evaluation of antihistamines for the treatment of allergic rhinitis typically involves randomized, double-blind, placebo-controlled clinical trials.

  • Study Population: Patients with a documented history of seasonal or perennial allergic rhinitis.

  • Primary Endpoints: The primary efficacy endpoint is often the change from baseline in the Total Symptom Score (TSS). The TSS is a composite score of individual symptom assessments (e.g., sneezing, rhinorrhea, nasal pruritus, and ocular pruritus) rated by the patient.[5]

  • Study Design: A common design is a parallel-group study where patients are randomized to receive the investigational drug, a placebo, and sometimes an active comparator. The treatment period typically lasts for two to four weeks.[15]

  • Rescue Medication: The use of rescue medication is documented and analyzed to assess the overall therapeutic benefit.[5]

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period (e.g., 2-4 weeks) cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Total Symptom Score - TSS) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group_A Group A (Investigational Drug) Randomization->Treatment_Group_A Treatment_Group_B Group B (Placebo) Randomization->Treatment_Group_B Treatment_Group_C Group C (Active Comparator) Randomization->Treatment_Group_C Daily_Symptom_Diary Daily Symptom & Rescue Medication Diary Treatment_Group_A->Daily_Symptom_Diary Treatment_Group_B->Daily_Symptom_Diary Treatment_Group_C->Daily_Symptom_Diary Final_Assessment Final Assessment (TSS, Safety) Daily_Symptom_Diary->Final_Assessment Data_Analysis Statistical Analysis (Compare change in TSS) Final_Assessment->Data_Analysis

Caption: Simplified Clinical Trial Workflow for Allergic Rhinitis.

Conclusion

The development of second and third-generation antihistamines has provided clinicians and patients with highly effective and well-tolerated options for the management of allergic disorders. While all the discussed agents demonstrate high affinity for the H1 receptor and a favorable safety profile, subtle differences in their pharmacokinetic and pharmacodynamic properties can influence their clinical application. Levocetirizine, as the active enantiomer of cetirizine, offers higher potency. Desloratadine and bilastine exhibit additional anti-inflammatory effects, while rupatadine's dual antagonism of H1 and PAF receptors provides a broader mechanism of action. Fexofenadine remains a benchmark for non-sedating antihistamines with an excellent cardiac safety profile.

The choice of a specific antihistamine may be guided by factors such as the desired speed of onset, duration of action, potential for drug interactions, and the presence of specific inflammatory components in the allergic response. The experimental protocols and clinical trial frameworks outlined in this guide provide a foundation for the continued investigation and comparison of these and future novel antihistamines, ultimately leading to more personalized and effective treatments for allergic diseases.

References

Safety Operating Guide

A Guide to the Safe Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for "Cetohexazine" did not yield results for a chemical with this specific name in established chemical safety databases and regulatory resources. This suggests that "this compound" may be a novel compound, an internal designation, or a possible misspelling of another chemical.

Proper chemical disposal is paramount for laboratory safety and environmental protection. The procedures are dictated by the chemical's specific physical, chemical, and toxicological properties. This guide provides a general framework for researchers, scientists, and drug development professionals to determine the appropriate disposal protocols for a laboratory chemical, using a hypothetical substance as a reference.

Step 1: Chemical Identification and Hazard Assessment

The first crucial step is to accurately identify the chemical and consult its Safety Data Sheet (SDS). The SDS is the primary source of information regarding hazards, handling, storage, and disposal.

Information Gathering Protocol:

  • Confirm Chemical Identity: Verify the chemical name and CAS (Chemical Abstracts Service) number. If the chemical is novel, its potential hazards should be estimated based on its structure and functional groups.

  • Locate the Safety Data Sheet (SDS): The SDS is typically provided by the chemical manufacturer.

  • Review Key Sections of the SDS:

    • Section 2: Hazard Identification: Understand the chemical's hazards (e.g., flammable, corrosive, toxic).

    • Section 7: Handling and Storage: Provides guidance on safe handling practices.

    • Section 9: Physical and Chemical Properties: Contains data crucial for determining disposal methods.

    • Section 13: Disposal Considerations: This section provides specific instructions for disposal.

    • Section 14: Transport Information: Important for shipping hazardous waste.

    • Section 15: Regulatory Information: Lists regulations that apply to the chemical.

Step 2: Waste Characterization and Segregation

Based on the information from the SDS, characterize the waste. Is it a pure substance, a solution, or a mixture? Is it considered hazardous waste?

Table 1: Hypothetical Hazard Data for a Laboratory Chemical

PropertyValueImplication for Disposal
pH 2.5 (for a 1% solution)Corrosive (acidic). May require neutralization before disposal.
Flash Point 35°C (95°F)Flammable liquid. Must be stored away from ignition sources and in a flammable waste container.
Toxicity (LD50, Oral) 75 mg/kg (Rat)Acutely toxic. Considered hazardous waste. Avoid generating aerosols during handling.
Aquatic Toxicity EC50: 2 mg/L (48 hours)Harmful to aquatic life. Must not be disposed of down the drain.
Reactivity Reacts violently with strong bases.Incompatible with basic waste streams. Segregate from other chemical waste.

Step 3: Selecting the Appropriate Disposal Method

The disposal method will depend on the chemical's properties, the quantity of waste, and local, state, and federal regulations.

Common Disposal Pathways:

  • Hazardous Waste Collection: This is the most common method for laboratory chemical waste. The waste is collected by a licensed hazardous waste disposal company.

  • Neutralization: For some acidic or basic waste, neutralization to a safe pH range may be permissible before disposal. This must be done with caution to avoid violent reactions.

  • Incineration: High-temperature incineration is often used for flammable and toxic organic compounds.

  • Landfill: Only for non-hazardous, solid waste as determined by regulatory agencies.

Never dispose of chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

Step 4: Packaging, Labeling, and Storage

Properly package, label, and store chemical waste while awaiting pickup.

  • Packaging: Use a chemically compatible container with a secure lid. Do not overfill the container.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive), and the date.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

Decision Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for disposing of a laboratory chemical.

cluster_start Start: Chemical Waste Generated cluster_assess Assessment Phase cluster_decision Disposal Pathway Decision cluster_action Action Phase start New Chemical Waste identify Identify Chemical & Consult SDS start->identify hazards Determine Hazards (Toxic, Flammable, Corrosive, Reactive) identify->hazards is_hazardous Is it Hazardous Waste? hazards->is_hazardous is_drain_safe Drain Disposal Permitted by EHS? is_hazardous->is_drain_safe No hw_collection Package, Label & Store for Hazardous Waste Pickup is_hazardous->hw_collection Yes drain_disposal Follow EHS Protocol for Drain Disposal is_drain_safe->drain_disposal Yes consult_ehs Consult Environmental Health & Safety (EHS) is_drain_safe->consult_ehs No

Caption: Decision workflow for laboratory chemical disposal.

Disclaimer: This is a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and regulatory requirements in your location. The disposal of any chemical waste must be in full compliance with all applicable local, state, and federal regulations.

Personal protective equipment for handling Cetohexazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "Cetohexazine" as initially queried could not be definitively identified in comprehensive safety databases. The information provided pertains to Cetirizine , a well-documented antihistamine, and is intended to serve as a safety guide for laboratory professionals based on the potential misspelling of the queried substance. It is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Cetirizine. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Cetirizine in a laboratory setting.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) • Respiratory Protection• Eye/Face Protection• Hand Protection• Lab Coat/Gown• NIOSH-approved respirator for dust if ventilation is inadequate[1][2].• Chemical safety goggles or a face shield[1][2].• Compatible chemical-resistant gloves (e.g., nitrile)[1].• A dedicated lab coat or gown[1].
Handling Solutions • Eye/Face Protection• Hand Protection• Lab Coat/Gown• Chemical safety goggles[2].• Chemical-resistant gloves[2].• A dedicated lab coat.
Cleaning Spills • Respiratory Protection• Eye/Face Protection• Hand Protection• Lab Coat/Gown• NIOSH-approved respirator if dust is generated[1].• Chemical safety goggles and a face shield.• Heavy-duty, chemical-resistant gloves[1].• Impervious protective clothing[2].

Hazard Identification and Safe Handling

Cetirizine hydrochloride is classified with several hazards that necessitate careful handling to avoid adverse health effects.

Primary Hazards:

  • Harmful if swallowed: Cetirizine is categorized as Acute Toxicity, Oral (Category 4)[1][3][4][5].

  • Allergic Skin Reaction: It may cause an allergic skin reaction (Skin Sensitization, Category 1)[1][3].

  • Reproductive Toxicity: May damage fertility or the unborn child (Toxic To Reproduction, Category 1B)[1][3].

  • Irritation: It may cause eye, skin, or respiratory system irritation[1][6].

Safe Handling Practices:

  • Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels, especially when handling the powdered form[1].

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area[1][4][6].

  • Avoid Dust Formation: Minimize the generation and accumulation of dust[1][2][5].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[4][6].

Operational Plan: Spill Response

In the event of a spill, a structured and immediate response is critical to contain the material and protect personnel.

Spill_Response_Workflow Workflow for Cetirizine Spill Response cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Supervisor and Colleagues Evacuate->Alert If necessary PPE Don Appropriate PPE Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Absorbent Material Clean Clean Spill Area (Avoid Raising Dust) Contain->Clean Ventilate->Contain Collect Collect Waste into Labeled Container Clean->Collect Decontaminate Decontaminate Tools and PPE Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: A workflow diagram for responding to a Cetirizine spill.

Disposal Plan

Proper disposal of Cetirizine is crucial to prevent environmental contamination. Do not dispose of Cetirizine down the drain[7].

Step-by-Step Disposal Protocol:

  • Consult Safety Data Sheet (SDS): Always refer to the most current SDS for detailed disposal instructions[7].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and eye protection, when handling waste material[7].

  • Containment: Keep waste Cetirizine in a suitable, closed, and properly labeled container to prevent accidental release[5][7].

  • Professional Disposal: The primary recommendation for the disposal of Cetirizine is through a licensed professional waste disposal service[7]. The recommended method is often incineration in a chemical incinerator[7].

  • Avoid Environmental Release: Prevent the product from entering drains, sewers, or water courses[7]. For household quantities, if a take-back program is unavailable, the FDA recommends mixing the medication with an unpalatable substance like coffee grounds or cat litter, sealing it in a container, and disposing of it in the trash[8].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.